Dodecyl [2-(trifluoromethyl)phenyl] ether
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-dodecoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29F3O/c1-2-3-4-5-6-7-8-9-10-13-16-23-18-15-12-11-14-17(18)19(20,21)22/h11-12,14-15H,2-10,13,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLHFFDFYYGSSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399460 | |
| Record name | Dodecyl [2-(trifluoromethyl)phenyl] ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150503-14-3 | |
| Record name | Dodecyl [2-(trifluoromethyl)phenyl] ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Dodecyl [2-(trifluoromethyl)phenyl] Ether (CAS Number 150503-14-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Fluorinated Moieties in Modern Chemistry
The introduction of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl (CF₃) group, in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These attributes can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates and enhance the performance of advanced materials. Dodecyl [2-(trifluoromethyl)phenyl] ether, the subject of this guide, represents a confluence of these principles, combining a lipophilic dodecyl chain with an electronically modified phenyl ring. This document serves as a comprehensive technical resource, providing insights into its synthesis, properties, and potential applications, grounded in established chemical principles and supported by available data on analogous structures.
Physicochemical Characteristics: A Comparative Analysis
While specific experimental data for Dodecyl [2-(trifluoromethyl)phenyl] ether is not extensively available in the public domain, we can infer its properties by examining related compounds. For context, the properties of the non-fluorinated analogue, Dodecyl phenyl ether, are presented alongside the fundamental properties of the target compound.
| Property | Dodecyl [2-(trifluoromethyl)phenyl] ether | Dodecyl phenyl ether (for comparison) | Source |
| CAS Number | 150503-14-3 | 35021-68-2 | N/A |
| Molecular Formula | C₁₉H₂₉F₃O | C₁₈H₃₀O | [1] |
| Molecular Weight | 330.43 g/mol | 262.43 g/mol | [1] |
| Boiling Point | Estimated to be higher than Dodecyl phenyl ether due to increased molecular weight and polarity. | 349.8 °C at 760 mmHg | [2] |
| Melting Point | Not available. Likely a low-melting solid or viscous liquid at room temperature. | 23 °C | [2] |
| Density | Estimated to be > 0.889 g/cm³ due to the presence of fluorine atoms. | 0.889 g/cm³ | [2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes) and insoluble in water. | Insoluble in water. | N/A |
| LogP (Octanol/Water Partition Coefficient) | Estimated to be > 5.99, indicating high lipophilicity. | 5.99 | [2] |
The presence of the trifluoromethyl group at the ortho position is expected to significantly influence the molecule's conformation and electronic properties. The strong electron-withdrawing nature of the CF₃ group will decrease the electron density of the aromatic ring, potentially affecting its reactivity and interactions with biological targets.
Synthesis of Dodecyl [2-(trifluoromethyl)phenyl] Ether: A Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of Dodecyl [2-(trifluoromethyl)phenyl] ether is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide.
A detailed protocol, adapted from general procedures for the synthesis of aryl ethers, is provided below.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
2-(Trifluoromethyl)phenol
-
1-Bromododecane (or 1-Iodododecane for higher reactivity)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(trifluoromethyl)phenol (1.0 eq), anhydrous potassium carbonate (1.5 - 2.0 eq), and anhydrous acetone or DMF.
-
Addition of Alkyl Halide: While stirring the suspension, add 1-bromododecane (1.1 - 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude Dodecyl [2-(trifluoromethyl)phenyl] ether can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Caption: Proposed Williamson ether synthesis workflow.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene group attached to the ether oxygen, the long alkyl chain, and the terminal methyl group. The aromatic protons will likely appear as complex multiplets in the range of 7.0-7.8 ppm. The methylene protons adjacent to the oxygen (-O-CH₂-) should appear as a triplet around 4.0-4.2 ppm. The remaining methylene groups of the dodecyl chain will be observed as a broad multiplet between 1.2 and 1.8 ppm, and the terminal methyl group will be a triplet around 0.9 ppm.
-
¹³C NMR: The carbon NMR will provide information on all the carbon atoms in the molecule. The aromatic carbons will resonate in the region of 110-160 ppm, with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The carbon of the -O-CH₂- group is expected around 68-72 ppm.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence of the CF₃ group. A single sharp singlet is expected in the typical chemical shift range for aryl-CF₃ groups.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 330.43. The fragmentation pattern in EI-MS is expected to show characteristic losses of the dodecyl chain and potentially fragments corresponding to the trifluoromethylphenyl moiety. Aromatic ethers typically show prominent molecular ions due to the stability of the benzene ring.[3] The major fragmentation is expected to occur at the β-bond to the aromatic ring.[3]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for assessing the purity of Dodecyl [2-(trifluoromethyl)phenyl] ether.
Illustrative HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This method should provide a sharp, well-resolved peak for the pure compound, allowing for accurate purity determination.
Potential Applications in Drug Discovery and Development
While specific biological activities for Dodecyl [2-(trifluoromethyl)phenyl] ether have not been reported, its structural features suggest several potential applications in drug discovery. The incorporation of a trifluoromethyl group can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4]
-
Scaffold for Novel Therapeutics: This compound can serve as a versatile building block for the synthesis of more complex molecules. The aromatic ring can be further functionalized to introduce pharmacophoric groups.
-
Probes for Biological Systems: The lipophilic nature of the dodecyl chain combined with the unique spectroscopic signature of the trifluoromethyl group could make this molecule, or derivatives thereof, useful as probes for studying biological membranes or hydrophobic pockets of proteins.
-
Fragment-Based Drug Discovery: The trifluoromethylphenyl ether moiety could be a valuable fragment in fragment-based screening campaigns to identify starting points for novel drug discovery programs.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
It is prudent to assume the compound may be an irritant to the skin, eyes, and respiratory system. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Conclusion
Dodecyl [2-(trifluoromethyl)phenyl] ether is a molecule of interest at the intersection of medicinal and materials chemistry. While detailed experimental data is currently limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. As research into fluorinated molecules continues to expand, compounds like this may play an increasingly important role in the development of new technologies and therapies.
References
- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
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LookChem. (n.d.). Ether, dodecyl phenyl. Retrieved from [Link]
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PubChem. (n.d.). Dodecyl phenyl glycidyl ether. Retrieved from [Link]
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PubMed. (2025). Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products. Retrieved from [Link]
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ResearchGate. (2025). HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US3950445A - Process for the production of benzotrifluoride.
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved from [Link]
-
PubMed. (2023). Ortho-Alkoxy-benzamide Directed Formation of a Single Crystalline Hydrogen-bonded Crosslinked Organic Framework and Its Boron Trifluoride Uptake and Catalysis. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from [Link]
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YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]
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CÀ F Transformations of Benzotrifluorides by the Activation of Ortho-Hydrosilyl Group. (n.d.). Retrieved from [Link]
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RSC Publishing. (2021). Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties. Retrieved from [Link]
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ResearchGate. (2025). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from [Link]
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ResearchGate. (2023). Ortho‐Alkoxy‐benzamide Directed Formation of a Single Crystalline Hydrogen‐bonded Crosslinked Organic Framework and Its Boron Trifluoride Uptake and Catalysis. Retrieved from [Link]
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INCHEM. (2004). ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004). Retrieved from [Link]
- Google Patents. (n.d.). US6469219B1 - Production of fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether.
-
PMC. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]
-
Justia Patents. (2022). Industrial Process for Manufacturing of Perfluoro (Methyl Vinyl Ether)(PFMVE) and of 2-Fluoro-1,2-Dichloro-Trifluoromethoxyethylene (FCTFE). Retrieved from [Link]
-
PMC. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
RSC Publishing. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Whitman People. (n.d.). GCMS Section 6.13. Retrieved from [Link]
- Google Patents. (n.d.). United States Patent Office.
- Google Patents. (n.d.). EP0004636A2 - Process for preparing benzotrifluoride and its derivatives.
- Google Patents. (n.d.). United States Patent Office.
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An In-depth Technical Guide to 2-(Dodecyloxy)benzotrifluoride: Structure, Properties, and Potential Applications
Introduction
2-(Dodecyloxy)benzotrifluoride is an aromatic organic compound that merges the unique electronic properties of the benzotrifluoride moiety with the hydrophobic nature of a long alkyl chain. This combination suggests a molecule with potential applications in materials science, organic synthesis, and medicinal chemistry. The trifluoromethyl group (-CF3) is a well-known bioisostere for various functional groups and can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. The dodecyloxy chain, a twelve-carbon alkyl ether, imparts significant nonpolar character. This guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and a discussion of the potential synthetic routes and applications for this compound, aimed at researchers and professionals in drug development and chemical sciences.
Chemical Structure and IUPAC Name
The chemical structure of 2-(Dodecyloxy)benzotrifluoride consists of a benzene ring substituted with a trifluoromethyl group and a dodecyloxy group at the ortho (1 and 2) positions.
Chemical Structure:
Based on the substitution pattern on the benzene ring, the systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 1-(dodecyloxy)-2-(trifluoromethyl)benzene .
Physicochemical Properties
The physicochemical properties of 1-(dodecyloxy)-2-(trifluoromethyl)benzene can be predicted based on its structure. The presence of the trifluoromethyl group and the long alkyl chain will be the primary determinants of its physical and chemical characteristics.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C19H29F3O | Based on the constituent atoms. |
| Molecular Weight | 346.43 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other long-chain alkyl ethers and substituted benzotrifluorides. |
| Boiling Point | High | The high molecular weight and the long alkyl chain will lead to significant van der Waals forces, resulting in a high boiling point. |
| Melting Point | Low | While the long chain increases intermolecular forces, the ortho substitution may disrupt crystal packing, leading to a relatively low melting point. |
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, toluene, dichloromethane) and polar aprotic solvents (e.g., THF, ethyl acetate). | The long hydrophobic dodecyl chain will dominate, making the molecule highly nonpolar. Benzotrifluoride itself is insoluble in water[1]. |
| Stability | Chemically stable under normal conditions. | The trifluoromethyl group is generally very stable, and the ether linkage is also robust under non-acidic conditions[2]. |
Proposed Synthesis: Williamson Ether Synthesis
A reliable and straightforward method for the preparation of 1-(dodecyloxy)-2-(trifluoromethyl)benzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-(trifluoromethyl)phenol would be reacted with a dodecyl halide.
Experimental Protocol
Reaction: 2-(Trifluoromethyl)phenol + 1-Bromododecane → 1-(Dodecyloxy)-2-(trifluoromethyl)benzene
Reagents and Equipment:
-
2-(Trifluoromethyl)phenol
-
1-Bromododecane
-
Potassium Carbonate (K2CO3) or Sodium Hydride (NaH) as a base
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile as solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation of the Alkoxide:
-
To a solution of 2-(trifluoromethyl)phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the potassium phenoxide. The use of a strong base like sodium hydride would require an inert atmosphere (e.g., nitrogen or argon).
-
-
Nucleophilic Substitution:
-
To the stirred suspension, add 1-bromododecane (1.1 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, using a gradient of hexane and ethyl acetate as the eluent, to obtain the pure 1-(dodecyloxy)-2-(trifluoromethyl)benzene.
-
-
Characterization:
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Synthetic Workflow Diagram
Sources
Synthesis pathways for aryl trifluoromethyl ethers
An In-depth Technical Guide to the Synthesis of Aryl Trifluoromethyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethoxy (-OCF₃) group has emerged as a critical structural motif in modern medicinal chemistry and materials science, prized for its unique electronic properties, high metabolic stability, and lipophilicity.[1][2][3] Its incorporation can significantly modulate the physicochemical and biological properties of parent molecules, making the development of efficient and versatile synthetic routes to aryl trifluoromethyl ethers a paramount objective.[1][4][5] This technical guide provides a comprehensive overview of the principal synthetic pathways for accessing these valuable compounds. We will delve into the mechanistic underpinnings, practical considerations, and comparative advantages of both classical and contemporary methodologies. Detailed experimental protocols and visual aids are provided to facilitate the practical application of these synthetic strategies in a research and development setting.
The Strategic Importance of the Trifluoromethoxy Group
The trifluoromethoxy group is often considered a "super methyl" group due to its similar size, yet its electronic properties are vastly different. The strong electron-withdrawing nature of the three fluorine atoms significantly impacts the electron density of the aromatic ring, influencing molecular interactions and metabolic pathways.[5] In drug discovery, the -OCF₃ moiety is strategically employed to enhance metabolic stability by blocking potential sites of oxidation, improve cell membrane permeability due to its high lipophilicity, and modulate pKa and binding affinity.[1][5] Several FDA-approved drugs incorporate the trifluoromethoxy group, highlighting its importance in developing effective therapeutics.[1][6]
Classical Approaches: The Foundation of Aryl Trifluoromethyl Ether Synthesis
Historically, the synthesis of aryl trifluoromethyl ethers relied on multi-step sequences often requiring harsh reaction conditions. While largely superseded by modern methods, an understanding of these classical routes provides valuable context.
Halogen Exchange (Halex) Reactions
The pioneering work of Yagupolskii in the 1950s established the first viable route to aryl trifluoromethyl ethers.[7] This method involves the chlorination of anisoles to form aryl trichloromethyl ethers, followed by a halogen exchange reaction with reagents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF).[7][8]
Causality of Experimental Choices: The initial chlorination step is a radical process, often requiring high temperatures and UV initiation. The subsequent fluorine exchange is driven by the high bond strength of C-F bonds. The use of a Lewis acid catalyst like antimony pentachloride (SbCl₅) is crucial for activating the C-Cl bonds towards nucleophilic attack by fluoride.[8]
Limitations: This method suffers from a limited substrate scope, as the harsh conditions are incompatible with many functional groups.[1][7]
Oxidative Desulfurization-Fluorination of Xanthates
Another classical approach involves the conversion of phenols to their corresponding xanthates, which then undergo oxidative desulfurization-fluorination.[8][9] This two-step process offers an alternative to the Halex reaction but still presents challenges.
Causality of Experimental Choices: The formation of the xanthate intermediate activates the phenolic oxygen. The subsequent reaction with a fluorinating agent, such as a mixture of an N-haloimide and pyridine-HF, proceeds through a complex mechanism likely involving the formation of a fluoro-sulfur intermediate.[8][10]
Limitations: The use of pyridine-HF is a significant drawback due to its corrosive and toxic nature. The reaction conditions can also be harsh, limiting functional group tolerance.[9][11]
Direct O-Trifluoromethylation of Phenols: A Paradigm Shift
The development of methods for the direct trifluoromethylation of the phenolic hydroxyl group represents a significant advancement in the field, offering improved efficiency and functional group compatibility. These methods can be broadly categorized based on the nature of the trifluoromethylating agent and the reaction mechanism.
Electrophilic O-Trifluoromethylation
This approach utilizes reagents that deliver an electrophilic "CF₃⁺" equivalent to the nucleophilic phenoxide.
Togni and co-workers developed a class of hypervalent iodine reagents, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni's reagent II), that have become widely used for electrophilic trifluoromethylation.[12] While highly effective for C- and S-trifluoromethylation, their application in O-trifluoromethylation of phenols is often complicated by competing C-trifluoromethylation at the aromatic ring.[7][13]
Causality of Experimental Choices: The reaction of a phenoxide with Togni's reagent can proceed through either an O- or C-attack. The "hard" nature of the oxygen atom makes it less nucleophilic towards the "soft" electrophilic CF₃ source compared to the "softer" carbon atoms of the aromatic ring.[14] Consequently, O-trifluoromethylation is often a minor pathway, particularly for electron-rich phenols.[13]
Umemoto developed a series of S-(trifluoromethyl)dibenzothiophenium salts that also serve as electrophilic trifluoromethylating agents.[12] Similar to Togni's reagents, these are more commonly used for C- and S-trifluoromethylation. In some cases, O-trifluoromethylation of phenols can be achieved, but yields are often modest.[7]
Radical O-Trifluoromethylation
Radical-based methods have emerged as a powerful strategy for the direct O-trifluoromethylation of phenols, often offering complementary reactivity to electrophilic approaches.
A sustainable and efficient method for the O-trifluoromethylation of electron-deficient phenols involves electrochemical synthesis using sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent) as the trifluoromethyl source.[1][13]
Causality of Experimental Choices: Anodic oxidation of the Langlois reagent generates the trifluoromethyl radical (•CF₃). Simultaneously, the phenol is oxidized to the corresponding phenoxyl radical. The recombination of these two radicals affords the desired aryl trifluoromethyl ether.[1][13] This method is particularly effective for electron-deficient phenols, as they are more readily oxidized.
Experimental Protocol: Electrochemical O-Trifluoromethylation of 4-Chlorophenol [1][13]
-
Apparatus Setup: An undivided electrochemical cell is equipped with graphite electrodes.
-
Reaction Mixture: To the cell is added 4-chlorophenol (1.0 mmol), CF₃SO₂Na (2.0 mmol), and NaClO₄ (0.5 mmol) as the electrolyte in a mixture of anhydrous MeCN/H₂O (4:1, 10 mL).
-
Electrolysis: A constant current of 10 mA is applied at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup and Purification: The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Table 1: Substrate Scope for Electrochemical O-Trifluoromethylation [1][13]
| Phenol Substrate | Product | Yield (%) |
| 4-Fluorophenol | 4-Fluorophenyl trifluoromethyl ether | 65 |
| 4-Chlorophenol | 4-Chlorophenyl trifluoromethyl ether | 75 |
| 4-Bromophenol | 4-Bromophenyl trifluoromethyl ether | 70 |
| 4-Cyanophenol | 4-Cyanophenyl trifluoromethyl ether | 58 |
Visible-light photoredox catalysis has also been successfully applied to the synthesis of aryl trifluoromethyl ethers.[3] This approach often utilizes a photocatalyst, such as an iridium or ruthenium complex, to generate the trifluoromethyl radical from a suitable precursor under mild conditions.
Workflow for Photoredox-Catalyzed O-Trifluoromethylation
Caption: General workflow for photoredox-catalyzed O-trifluoromethylation of phenols.
Metal-Mediated O-Trifluoromethylation
Transition metal catalysis, particularly with copper and silver, has provided mild and efficient methods for the direct O-trifluoromethylation of phenols.
Qing and co-workers developed a silver-mediated oxidative O-trifluoromethylation of phenols using trifluoromethyltrimethylsilane (TMSCF₃) as the CF₃ source.[1]
Causality of Experimental Choices: This reaction is proposed to proceed through a silver(I) trifluoromethyl intermediate (AgCF₃), which is then oxidized to a silver(III) species. Ligand exchange with the phenoxide, followed by reductive elimination, furnishes the aryl trifluoromethyl ether.[1] The choice of oxidant, such as Selectfluor, is critical for the oxidation of the silver(I) intermediate.[8]
Plausible Catalytic Cycle for Silver-Mediated O-Trifluoromethylation
Caption: Proposed mechanism for silver-mediated O-trifluoromethylation of phenols.
Two-Step Strategies for Aryl Trifluoromethyl Ether Synthesis
In cases where direct O-trifluoromethylation is challenging, two-step procedures involving the formation of a stable intermediate can be highly effective.
O-Carboxydifluoromethylation and Decarboxylative Fluorination
A practical two-step method involves the O-carboxydifluoromethylation of phenols with sodium bromodifluoroacetate, followed by a silver-catalyzed decarboxylative fluorination.[14]
Causality of Experimental Choices: The initial step forms an aryloxydifluoroacetic acid intermediate. The subsequent decarboxylative fluorination with an electrophilic fluorinating agent like Selectfluor, catalyzed by a silver salt, generates a difluoro-stabilized carbocation or a related species that is trapped by fluoride to yield the trifluoromethyl ether.[14] This method is advantageous as it utilizes readily available and inexpensive reagents.[14]
Experimental Protocol: Two-Step Synthesis of 4-tert-Butylphenyl Trifluoromethyl Ether [14]
Step 1: O-Carboxydifluoromethylation
-
To a solution of 4-tert-butylphenol (1.0 mmol) and K₂CO₃ (2.0 mmol) in DMF (5 mL) is added sodium bromodifluoroacetate (1.5 mmol).
-
The mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the reaction is quenched with water and acidified with HCl (1 M).
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to afford the crude aryloxydifluoroacetic acid, which can be used in the next step without further purification.
Step 2: Decarboxylative Fluorination
-
To a solution of the crude aryloxydifluoroacetic acid (1.0 mmol) in a mixture of MeCN/H₂O (10:1, 5.5 mL) is added AgNO₃ (0.1 mmol) and Selectfluor (1.5 mmol).
-
The reaction mixture is stirred at 60 °C for 6 hours.
-
After cooling, the mixture is filtered, and the filtrate is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography to give the final product.
Synthesis of Heteroaryl Trifluoromethyl Ethers
The synthesis of heteroaryl trifluoromethyl ethers is of particular interest in medicinal chemistry.[1] Many of the methods described for aryl trifluoromethyl ethers can be adapted for heteroaromatic substrates. For instance, the electrochemical method has been successfully applied to the O-trifluoromethylation of N-heteroaromatic phenols.[1] Additionally, specific methods have been developed, such as the reaction of N-oxides with trifluoromethyl triflate.[15]
Conclusion
The synthesis of aryl trifluoromethyl ethers has evolved from classical methods requiring harsh conditions to a diverse array of modern techniques characterized by mildness, efficiency, and broad functional group tolerance. The choice of synthetic strategy depends on factors such as the electronic nature of the substrate, the presence of sensitive functional groups, and the desired scale of the reaction. Direct O-trifluoromethylation of phenols via radical or metal-mediated pathways and two-step strategies like decarboxylative fluorination represent the current state-of-the-art. As the demand for trifluoromethoxylated compounds in drug discovery and materials science continues to grow, further innovations in this field are anticipated, with a focus on catalysis, sustainability, and the development of novel trifluoromethylating reagents.
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The Trifluoromethyl Group: A Strategic Tool for Modulating Molecular Lipophilicity in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the intricate process of drug design and development, the ability to fine-tune the physicochemical properties of a lead compound is paramount to achieving optimal pharmacokinetic and pharmacodynamic profiles. Among the various chemical motifs employed to this end, the trifluoromethyl (CF₃) group stands out as a uniquely powerful and versatile tool. This guide provides a comprehensive exploration of the multifaceted role of the trifluoromethyl group in modulating molecular lipophilicity. We will delve into the fundamental principles governing this effect, examining the interplay of electronic properties, steric factors, and potential hydrogen bonding interactions. Furthermore, this paper will present established methodologies for the precise measurement and prediction of lipophilicity, equipping researchers with the practical knowledge to strategically incorporate the CF₃ group in their drug discovery endeavors.
Introduction: The Critical Role of Lipophilicity in Drug Design
Lipophilicity, a measure of a compound's affinity for a lipid-rich environment, is a critical determinant of a drug's behavior in the body.[1][2][] It profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with its biological target.[][4] A delicate balance is required; sufficient lipophilicity is necessary for a drug to traverse cellular membranes and reach its site of action, while excessive lipophilicity can lead to poor solubility, increased metabolic breakdown, and off-target toxicity.[5][6]
Medicinal chemists frequently employ various strategies to modulate the lipophilicity of drug candidates.[] One of the most effective and widely adopted approaches is the introduction of fluorine-containing functional groups, with the trifluoromethyl group being a particularly prominent example.[7][8][9]
The Trifluoromethyl Group: A Unique Chemical Entity
The trifluoromethyl group is derived from a methyl group by the substitution of all three hydrogen atoms with fluorine atoms.[10] This seemingly simple modification imparts a host of unique properties that collectively contribute to its profound impact on molecular characteristics.
Potent Electron-Withdrawing Nature
The high electronegativity of the fluorine atoms makes the trifluoromethyl group one of the most powerful electron-withdrawing groups in organic chemistry.[7][10][11] This strong inductive effect significantly alters the electron distribution within a molecule, influencing its acidity, basicity, and reactivity.[10][11] For instance, the presence of a CF₃ group can dramatically increase the acidity of nearby functional groups.[10]
Steric and Conformational Influence
While often considered a bioisostere for a methyl group or a chlorine atom, the trifluoromethyl group possesses a larger van der Waals radius than a methyl group.[7][10] This steric bulk can influence the preferred conformation of a molecule, potentially enhancing its binding affinity and selectivity for its target protein.
Metabolic Stability
The carbon-fluorine (C-F) bond is exceptionally strong, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[7][12] This inherent strength renders the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[7][13] By strategically placing a CF₃ group at a metabolically vulnerable position, chemists can block metabolic pathways, thereby increasing the drug's half-life and bioavailability.[13][14]
The Dichotomous Role of the Trifluoromethyl Group in Lipophilicity
The influence of the trifluoromethyl group on molecular lipophilicity is not straightforward and is highly dependent on the molecular context.[5] It can either increase or decrease lipophilicity, a duality that stems from a balance of competing effects.
The Lipophilicity-Enhancing Effect
In many cases, the introduction of a trifluoromethyl group leads to an increase in lipophilicity.[7] This is quantified by the Hansch hydrophobicity parameter (π), which for the CF₃ group is +0.88, indicating its contribution to increased lipophilicity.[7] This effect is primarily attributed to the increased hydrophobic surface area of the molecule.
The Context-Dependent Decrease in Lipophilicity
Conversely, there are instances where the introduction of a trifluoromethyl group can lead to a decrease in lipophilicity.[5][15] This phenomenon is often observed when the CF₃ group is positioned at a distance from a polar functional group, such as a hydroxyl group.[5][15] The strong electron-withdrawing nature of the CF₃ group can increase the acidity of the polar group, leading to a greater degree of ionization at physiological pH.[15] The resulting charged species is more hydrophilic, thus lowering the overall lipophilicity of the molecule.
The following diagram illustrates the decision-making process for incorporating a CF₃ group to modulate lipophilicity:
Caption: A decision tree for modulating lipophilicity using a CF3 group.
The Ambiguous Role in Hydrogen Bonding
The ability of the trifluoromethyl group to act as a hydrogen bond acceptor has been a subject of debate. While the high electronegativity of fluorine suggests it could participate in hydrogen bonding, the CF₃ group is generally considered a weak hydrogen bond acceptor.[16] However, recent studies have shown that under specific, rigid geometric constraints, a C-F bond within a CF₃ group can form a significant hydrogen bond with a strong hydrogen bond donor.[17][18] This interaction, though not common, can influence a molecule's conformation and its interactions with biological targets.
Quantifying Lipophilicity: Key Parameters and Measurement Techniques
To effectively utilize the trifluoromethyl group for lipophilicity modulation, it is crucial to have reliable methods for its quantification.
The Partition Coefficient (logP) and Distribution Coefficient (logD)
The most common measure of lipophilicity is the partition coefficient (logP), which is the logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[19][20][21] For ionizable compounds, the distribution coefficient (logD) is a more relevant parameter as it considers the partition of all species (ionized and non-ionized) at a specific pH.[19][22][23]
The relationship between these two parameters is critical for understanding the behavior of ionizable drugs in the body:
-
For non-ionizable compounds, logP = logD at all pH values.[19]
-
For ionizable compounds, logD is pH-dependent, reflecting the change in the ratio of charged and uncharged forms.[22]
Experimental Methods for Lipophilicity Determination
Several experimental methods are available for determining logP and logD values.
The traditional and "gold standard" method is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.[24][25] While accurate, this method is often laborious and time-consuming.[4][24]
RP-HPLC has emerged as a rapid and reliable alternative for lipophilicity determination.[4][26][27] In this method, the retention time of a compound on a non-polar stationary phase is correlated with its logP value.[4]
A Standard RP-HPLC Protocol for Lipophilicity Measurement:
-
System Preparation: An HPLC system equipped with a C18 column and a UV detector is used.
-
Mobile Phase: A series of isocratic mobile phases consisting of varying ratios of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (at a specific pH for logD determination) are prepared.
-
Standard Calibration: A set of standard compounds with known logP values are injected to create a calibration curve by plotting their retention factors (k) against their logP values.
-
Sample Analysis: The test compound is injected under the same conditions, and its retention time is measured.
-
Calculation: The logP (or logD) of the test compound is determined from the calibration curve.
The following diagram outlines the workflow for RP-HPLC based lipophilicity measurement:
Caption: Workflow for RP-HPLC determination of logP/logD.
Computational Methods for Lipophilicity Prediction
In addition to experimental methods, several computational approaches are available for predicting logP values.[28][29] These in silico methods can be broadly categorized as:
-
Atom-based methods: These methods sum the contributions of individual atoms to the overall lipophilicity.[28]
-
Fragment-based methods: These approaches calculate logP by summing the contributions of predefined molecular fragments.[20][28]
-
Whole-molecule approaches: These methods use descriptors of the entire molecule to predict logP.[29]
Recently, machine learning and deep learning models have shown great promise in accurately predicting logP values for a diverse range of molecules.[24][30]
Case Studies: The Trifluoromethyl Group in Action
The strategic use of the trifluoromethyl group to modulate lipophilicity is evident in numerous FDA-approved drugs.
| Drug | Therapeutic Area | Role of the CF₃ Group |
| Fluoxetine (Prozac) | Antidepressant | The CF₃ group on the phenyl ring increases lipophilicity, facilitating its passage across the blood-brain barrier.[10] |
| Celecoxib (Celebrex) | Anti-inflammatory | The CF₃ group contributes to the overall lipophilicity and binding affinity to the COX-2 enzyme.[10] |
| Efavirenz (Sustiva) | Antiretroviral | The CF₃ group enhances metabolic stability and contributes to the drug's lipophilic character.[10] |
| Travoprost | Glaucoma | As an ester prodrug, its lipophilic properties, enhanced by the CF₃ group, increase penetration through the corneal epithelium.[8] |
| Berotralstat | Hereditary Angioedema | The CF₃ group is a key pharmacophore contributing to the drug's overall physicochemical properties.[8] |
Conclusion and Future Perspectives
The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal for fine-tuning molecular lipophilicity. Its unique combination of electronic, steric, and metabolic properties allows for a nuanced and context-dependent modulation of this critical physicochemical parameter. A thorough understanding of the principles governing the CF₃ group's influence on lipophilicity, coupled with robust experimental and computational methods for its quantification, is essential for the rational design of drug candidates with improved ADME profiles and enhanced therapeutic efficacy.
As our understanding of the subtle interplay between molecular structure and biological activity continues to grow, the strategic application of the trifluoromethyl group will undoubtedly remain a cornerstone of successful drug discovery and development. Future research will likely focus on developing more sophisticated computational models to predict the precise impact of trifluoromethylation on lipophilicity in diverse molecular scaffolds, further empowering medicinal chemists to design the next generation of innovative therapeutics.
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A Comprehensive Spectroscopic and Synthetic Guide to Dodecyl [2- (trifluoromethyl)phenyl] Ether
This technical guide provides an in-depth analysis of the predicted spectroscopic characteristics of Dodecyl [2-(trifluoromethyl)phenyl] ether, a molecule of interest for researchers and professionals in drug development and materials science. Given the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopic analysis and data from analogous structures to provide a robust predictive framework. The guide also outlines a reliable synthetic protocol for its preparation.
Synthesis of Dodecyl [2-(trifluoromethyl)phenyl] Ether: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of both symmetrical and unsymmetrical ethers.[1][2][3] This S N 2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[1][2] For the synthesis of Dodecyl [2-(trifluoromethyl)phenyl] ether, the sodium salt of 2-(trifluoromethyl)phenol is reacted with 1-bromododecane. This method is highly efficient for forming the ether linkage between the aromatic ring and the long alkyl chain.[4]
Experimental Protocol: Williamson Ether Synthesis
-
Preparation of the Alkoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trifluoromethyl)phenol in a suitable anhydrous solvent such as dimethylformamide (DMF).
-
Deprotonation: Add sodium hydride (NaH) portion-wise to the solution at 0 °C. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-(trifluoromethyl)phenoxide.
-
Nucleophilic Substitution: To the freshly prepared alkoxide, add 1-bromododecane dropwise.
-
Reaction Monitoring: The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Williamson Ether Synthesis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[5]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons.
Predicted ¹H NMR Data for Dodecyl [2-(trifluoromethyl)phenyl] ether
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.6 | d | 1H | Ar-H | Aromatic proton ortho to the trifluoromethyl group, deshielded.[6] |
| ~7.4 | t | 1H | Ar-H | Aromatic proton para to the trifluoromethyl group. |
| ~7.1 | t | 1H | Ar-H | Aromatic proton meta to the trifluoromethyl group. |
| ~6.9 | d | 1H | Ar-H | Aromatic proton ortho to the ether linkage, shielded.[6] |
| ~4.0 | t | 2H | O-CH₂- | Protons on the carbon directly attached to the oxygen atom, deshielded.[7] |
| ~1.8 | quint | 2H | -O-CH₂-CH₂- | Protons on the second carbon of the dodecyl chain. |
| ~1.2-1.4 | m | 18H | -(CH₂)₉- | Bulk methylene protons of the dodecyl chain.[7] |
| ~0.9 | t | 3H | -CH₃ | Terminal methyl protons of the dodecyl chain.[7] |
Experimental Protocol: ¹H NMR Sample Preparation
-
Sample Dissolution: Dissolve approximately 5-10 mg of the purified Dodecyl [2-(trifluoromethyl)phenyl] ether in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[8]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]
-
Homogenization: Gently shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
-
Analysis: Place the NMR tube in the spectrometer and acquire the spectrum according to the instrument's standard operating procedures.
Caption: Predicted ¹H NMR Spin-Spin Couplings.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will indicate the number of non-equivalent carbons in the molecule.
Predicted ¹³C NMR Data for Dodecyl [2-(trifluoromethyl)phenyl] ether
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | Ar-C-O | Aromatic carbon attached to the ether oxygen. |
| ~133 | Ar-C | Aromatic carbon para to the ether linkage. |
| ~127 (q) | Ar-C-CF₃ | Aromatic carbon attached to the trifluoromethyl group, shows quartet splitting due to C-F coupling. |
| ~123 (q) | -CF₃ | Trifluoromethyl carbon, shows a strong quartet. |
| ~121 | Ar-C | Aromatic carbon ortho to the ether linkage. |
| ~118 | Ar-C | Aromatic carbon meta to the ether linkage. |
| ~113 | Ar-C | Aromatic carbon meta to the ether linkage. |
| ~69 | O-CH₂- | Carbon of the dodecyl chain attached to the oxygen. |
| ~32 | -CH₂- | Terminal methylene carbon of the dodecyl chain. |
| ~29-30 | -(CH₂)₉- | Bulk methylene carbons of the dodecyl chain. |
| ~26 | -CH₂- | Methylene carbon beta to the oxygen. |
| ~23 | -CH₂- | Methylene carbon gamma to the terminal methyl group. |
| ~14 | -CH₃ | Terminal methyl carbon of the dodecyl chain. |
Experimental Protocol: ¹³C NMR Sample Preparation
The sample preparation for ¹³C NMR is identical to that for ¹H NMR. However, due to the lower natural abundance of ¹³C, a larger number of scans is typically required to obtain a spectrum with a good signal-to-noise ratio.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group.
Predicted ¹⁹F NMR Data for Dodecyl [2-(trifluoromethyl)phenyl] ether
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -60 to -65 | s | -CF₃ | The chemical shift is characteristic of a trifluoromethyl group on an aromatic ring.[10] |
Experimental Protocol: ¹⁹F NMR Sample Preparation
The sample preparation is the same as for ¹H NMR. A fluorine-free solvent is preferred to avoid background signals. A common reference standard for ¹⁹F NMR is CFCl₃ (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands for Dodecyl [2-(trifluoromethyl)phenyl] ether
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring. |
| ~2950-2850 | Strong | Aliphatic C-H stretch | Characteristic of the dodecyl chain.[11] |
| ~1600 & ~1480 | Medium | Aromatic C=C stretch | Skeletal vibrations of the benzene ring. |
| ~1250 | Strong | Asymmetric Ar-O-C stretch | Characteristic of an aryl alkyl ether.[12] |
| ~1150-1050 | Strong | C-F stretch | Strong absorption due to the highly polar C-F bonds of the trifluoromethyl group. |
| ~1050 | Strong | Symmetric Ar-O-C stretch | Characteristic of an aryl alkyl ether.[12] |
Experimental Protocol: FTIR Analysis of a Liquid Sample
-
Sample Application: Apply a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Analysis: Place the salt plates in the sample holder of the FTIR spectrometer.
-
Spectrum Acquisition: Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Background Subtraction: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
Caption: FTIR Analysis Workflow for a Liquid Sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data for Dodecyl [2-(trifluoromethyl)phenyl] ether
| m/z | Proposed Fragment | Rationale |
| 330 | [M]⁺ | Molecular ion peak. |
| 161 | [C₇H₄F₃O]⁺ | Cleavage of the dodecyl chain at the C-O bond (alpha cleavage).[13][14] |
| 169 | [C₁₂H₂₅]⁺ | Cleavage of the aryl-O bond. |
| 94 | [C₆H₅OH]⁺ | McLafferty-type rearrangement followed by cleavage.[15] |
| Various | [CₙH₂ₙ₊₁]⁺ | Fragmentation of the dodecyl chain. |
Experimental Protocol: Direct Infusion Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Infusion: The solution is infused directly into the ion source of the mass spectrometer using a syringe pump.
-
Ionization: The sample is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Conclusion
This guide provides a comprehensive overview of the predicted spectroscopic data for Dodecyl [2-(trifluoromethyl)phenyl] ether, along with a reliable synthetic route. The predicted NMR, IR, and Mass Spectrometry data are based on well-established principles and analysis of similar chemical structures. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related compounds, facilitating their work in areas such as drug discovery and materials science.
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The Strategic Incorporation of Fluorinated Ethers in Modern Drug Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The deliberate introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with a significant percentage of new pharmaceuticals containing this unique halogen. Among the various fluorinated motifs, fluorinated ethers have emerged as a particularly valuable class of functional groups for subtly yet profoundly modulating the properties of bioactive molecules. This in-depth technical guide provides a comprehensive overview of the role of fluorinated ethers in medicinal chemistry, from their fundamental physicochemical properties to their strategic application in overcoming drug discovery challenges. We will explore the synthetic methodologies for their introduction, their impact on metabolic stability and pharmacokinetics, their influence on target engagement, and compelling case studies that underscore their importance. This guide is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry, offering field-proven insights to inform and inspire the design of the next generation of therapeutics.
The Rise of Fluorine in Medicinal Chemistry: A Strategic Advantage
The strategic incorporation of fluorine into drug molecules is a widely employed tactic to enhance a range of critical pharmaceutical properties.[1] The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[2][3] Fluorinated ethers, in particular, offer a versatile and powerful tool for medicinal chemists to address common challenges in drug development, including poor metabolic stability and undesirable pharmacokinetic profiles.[4][5] Approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to the significant role of fluorine in modern drug discovery.[6]
Physicochemical Properties of Fluorinated Ethers: A Subtle but Powerful Influence
The introduction of a fluorinated ether moiety can have a profound impact on the physicochemical properties of a drug candidate. These changes are often subtle but can lead to significant improvements in the overall profile of the molecule.
Modulating Lipophilicity
Lipophilicity, often expressed as logP or logD, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME). The trifluoromethoxy (-OCF3) and difluoromethoxy (-OCF2H) groups are frequently used to increase lipophilicity, which can lead to improved absorption and transport across biological membranes.[7] For instance, the -OCF3 group is known to enhance lipophilicity and metabolic resistance in various drug scaffolds.[8] It is important to note that while partial fluorination tends to increase solubility in polar media, full fluorination can decrease it due to a reduction in polarity.[8]
Enhancing Metabolic Stability
One of the most significant advantages of incorporating fluorinated ethers is the ability to block metabolically labile positions within a molecule.[7] The carbon-fluorine bond is exceptionally strong (approximately 130 kcal/mol), making it resistant to cleavage by metabolic enzymes such as cytochrome P450s.[3][7] By replacing a hydrogen atom at a site of metabolism with a fluorine-containing ether, medicinal chemists can significantly increase the metabolic stability of a drug, leading to a longer half-life and improved bioavailability.[1][5]
Influencing Acidity and Basicity
The strong electron-withdrawing nature of fluorine can modulate the acidity or basicity (pKa) of nearby functional groups.[9] This can have a significant impact on a drug's binding affinity to its target, as well as its pharmacokinetic properties.[9]
Impact on Conformation
The introduction of fluorine can also influence the conformation of a molecule due to electrostatic interactions between the fluorine atom and other functional groups.[9] This can lead to a more favorable binding conformation with the target protein, resulting in increased potency.
Synthesis of Fluorinated Ethers: Enabling Access to Key Motifs
The increasing importance of fluorinated ethers in drug discovery has driven the development of numerous synthetic methods for their introduction into organic molecules.[10]
Williamson Ether Synthesis
A common method for the synthesis of some fluorinated ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[8] For example, sodium 2,2,2-trifluoroethoxide can react with methyl iodide to produce methyl trifluoroethyl ether.[8]
Radical Addition Reactions
Radical addition reactions provide another avenue for the synthesis of fluorinated ethers. This approach allows for the incorporation of electron-deficient fluoroalkenes into ether frameworks.[8]
Modern Fluorination Reagents
In recent years, significant advancements have been made in the development of new reagents and methodologies for the synthesis of more complex fluorinated ethers, including trifluoromethyl and difluoromethyl ethers.[10][11] These methods often offer improved functional group tolerance and milder reaction conditions, making them more amenable to late-stage functionalization in a drug discovery program.
Experimental Protocol: Synthesis of an Aryl Trifluoromethyl Ether
This protocol provides a general procedure for the synthesis of an aryl trifluoromethyl ether from a phenol using a hypervalent iodine reagent.
Materials:
-
Phenol derivative (1.0 equiv)
-
Umemoto's reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.2 equiv)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol derivative and the anhydrous solvent.
-
Stir the solution at room temperature until the phenol is completely dissolved.
-
Add Umemoto's reagent in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl trifluoromethyl ether.
Impact on Drug Metabolism and Pharmacokinetics (DMPK)
The strategic placement of fluorinated ethers can significantly improve the DMPK profile of a drug candidate.
Blocking Metabolic Hotspots
As previously mentioned, the primary role of fluorinated ethers in improving DMPK is to block sites of metabolic oxidation. By replacing a metabolically labile C-H bond with a robust C-F bond, the metabolic clearance of the drug can be reduced, leading to increased exposure and a longer duration of action.[5]
Modulating Lipophilicity for Optimal ADME
The ability to fine-tune lipophilicity with fluorinated ethers allows for the optimization of a drug's absorption, distribution, and clearance. For example, increasing lipophilicity can enhance oral absorption and penetration into the central nervous system.
Potential Metabolic Liabilities
While fluorination generally enhances metabolic stability, it is crucial to be aware of potential metabolic liabilities. In some cases, metabolism can occur at fluorinated carbons, leading to the release of fluoride ions or the formation of reactive metabolites.[2][12] A thorough understanding of drug metabolism is essential to predict and mitigate these potential issues.[2]
Role in Pharmacodynamics: Enhancing Target Engagement
The influence of fluorinated ethers extends beyond DMPK to the pharmacodynamic properties of a drug.
Improving Binding Affinity
The introduction of a fluorinated ether can enhance the binding affinity of a drug for its target protein through various mechanisms.[1] The electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the molecule, leading to more favorable interactions with the protein. Additionally, the conformational constraints imposed by the fluorinated group can pre-organize the molecule for optimal binding.
Altering Selectivity
In some cases, the addition of a fluorinated ether can improve the selectivity of a drug for its intended target over off-target proteins. This can lead to a reduction in side effects and an improved therapeutic index.
Case Studies in Drug Discovery: Fluorinated Ethers in Action
The successful application of fluorinated ethers in medicinal chemistry is best illustrated through real-world examples.
Sevoflurane: A Widely Used Anesthetic
Sevoflurane (CF3CHFOCH2F) is an inhalation anesthetic that contains a fluorinated ether moiety.[8] Its rapid onset of action and minimal metabolism are attributed in part to the presence of the fluorine atoms.[8]
Fluoxetine: A Blockbuster Antidepressant
Fluoxetine (Prozac) is a selective serotonin reuptake inhibitor (SSRI) that contains a trifluoromethyl group. While not a fluorinated ether, the principles of using fluorine to enhance metabolic stability and lipophilicity are well-demonstrated in this highly successful drug.[8] The trifluoromethoxy group (-OCF3) is often used to achieve similar benefits in other drug scaffolds.[8]
Cannabinol Derivatives
Recent research has explored the synthesis of fluorinated ether derivatives of cannabinol (CBN) to improve its pharmacokinetic properties.[7] The introduction of -OCF3 and -OCF2H groups is anticipated to enhance cellular membrane permeability and metabolic stability.[7]
Challenges and Future Perspectives
Despite the numerous advantages of incorporating fluorinated ethers into drug candidates, some challenges remain. The synthesis of complex fluorinated ethers can be challenging, and the potential for metabolic defluorination must be carefully considered.[2] However, the continued development of novel synthetic methodologies and a deeper understanding of the metabolic fate of fluorinated compounds will undoubtedly expand the utility of this important functional group in drug discovery. The future of fluorine in medicinal chemistry is bright, with ongoing innovation expected to lead to the development of safer and more effective medicines.[4]
Conclusion
Fluorinated ethers have firmly established their place as a valuable tool in the medicinal chemist's toolbox. Their ability to modulate key physicochemical properties, enhance metabolic stability, and improve pharmacokinetic and pharmacodynamic profiles makes them a powerful asset in the design of new therapeutics. A thorough understanding of the principles outlined in this guide will enable researchers and scientists to strategically employ fluorinated ethers to overcome challenges in drug discovery and ultimately deliver innovative medicines to patients in need.
Data Presentation
Table 1: Physicochemical Properties of Common Fluorinated Ether Motifs
| Moiety | Hansch Lipophilicity Parameter (π) | Electronic Effect (Hammett σp) |
| -OCH3 | -0.02 | -0.27 |
| -OCHF2 | +0.49 | +0.22 |
| -OCF3 | +1.04 | +0.35 |
Data compiled from various sources in the literature.
Visualizations
Caption: The multifaceted impact of fluorinated ethers on key drug properties.
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Potential research areas for Dodecyl [2-(trifluoromethyl)phenyl] ether
A-1 Technical Guide: Dodecyl [2-(trifluoromethyl)phenyl] ether
Executive Summary
This document outlines a comprehensive research framework for the novel chemical entity, Dodecyl [2-(trifluoromethyl)phenyl] ether (CAS 150503-14-3). As this molecule is currently under-researched, this guide provides a hypothesis-driven approach to exploring its potential applications, drawing from the known properties of its constituent functional groups: the dodecyl chain, the phenyl ether linkage, and the ortho-positioned trifluoromethyl group. We have identified three primary research verticals with high potential for groundbreaking discoveries: 1) Medicinal Chemistry , focusing on membrane-interacting therapeutics; 2) Materials Science , investigating its role as a high-performance fluorinated surfactant; and 3) Agrochemistry , exploring its potential as a novel pesticide or herbicide delivery agent. This guide provides the strategic rationale, detailed experimental protocols, and key analytical methodologies to systematically investigate each vertical.
Molecular Profile and Rationale for Investigation
Dodecyl [2-(trifluoromethyl)phenyl] ether is an amphiphilic molecule characterized by a long, lipophilic dodecyl tail and a polar aromatic head, modified with a strongly electron-withdrawing trifluoromethyl group. This unique structure suggests a confluence of properties that are highly valuable in several scientific domains.
-
Lipophilicity and Membrane Interaction: The C12 dodecyl chain provides significant lipophilicity, suggesting the molecule may readily intercalate into lipid bilayers. This property is a cornerstone of our proposed research in medicinal chemistry, particularly for targeting membrane-bound proteins or for use in drug delivery systems.
-
Fluorine Chemistry Advantages: The trifluoromethyl (-CF3) group is a well-established bioisostere in drug design, known to enhance metabolic stability, binding affinity, and lipophilicity.[1] In materials science, fluorinated chains are known to create surfactants with exceptionally low critical micelle concentrations and the ability to drastically reduce surface tension.[2][3][4]
-
Aryl Ether Stability: Alkyl aryl ethers are common structural motifs in pharmaceuticals, agrochemicals, and functional materials due to their chemical stability.
| Property | Value / Predicted Behavior | Source |
| CAS Number | 150503-14-3 | [5][6] |
| Molecular Formula | C19H29F3O | [5][6] |
| Molecular Weight | 330.43 g/mol | [5][6] |
| Boiling Point | 112-114 °C at 0.04 mm Hg | [6] |
| Predicted LogP | High (analog Dodecyl Phenyl Ether has XLogP3 of 7.6) | [7] |
Proposed Research Verticals
Vertical 1: Medicinal Chemistry - A Novel Membrane-Targeted Therapeutic Agent
Hypothesis: The combination of the long alkyl chain and the trifluoromethylphenyl head group makes Dodecyl [2-(trifluoromethyl)phenyl] ether a prime candidate for modulating the function of membrane-bound proteins, such as ion channels or G-protein coupled receptors (GPCRs). The dodecyl tail can act as a "membrane anchor," localizing the active trifluoromethylphenyl moiety within the lipid bilayer where it can exert its effects.
Causality: Many pharmaceuticals containing trifluoromethylphenyl groups exhibit potent biological activity.[8][9] The addition of a long alkyl chain, as seen in compounds like monoalkylated benzo(crown-ethers), can facilitate insertion into membranes and induce biological effects such as antibiotic activity.[10] We propose that our target molecule could function similarly, potentially by disrupting protein-lipid interactions or by directly binding to transmembrane domains.
Caption: Workflow for investigating medicinal chemistry potential.
Protocol 3.1.1: Synthesis via Williamson Ether Synthesis
-
Rationale: The Williamson ether synthesis is a robust and well-established method for preparing alkyl aryl ethers.[11] It involves the SN2 reaction of an alkoxide with a primary alkyl halide. This is the most direct route to the target molecule.
-
Procedure:
-
To a solution of 2-(trifluoromethyl)phenol (1.0 eq.) in a suitable solvent (e.g., DMF or acetonitrile), add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add 1-bromododecane (1.2 eq.) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting phenol is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3.1.2: Patch-Clamp Electrophysiology for Ion Channel Screening
-
Rationale: This is the gold-standard technique for studying ion channel function. Given the molecule's structure, it may partition into the cell membrane and allosterically modulate channel gating.
-
Procedure:
-
Culture a cell line expressing the ion channel of interest (e.g., HEK293 cells expressing hERG channels).
-
Prepare stock solutions of Dodecyl [2-(trifluoromethyl)phenyl] ether in DMSO and make serial dilutions in the extracellular recording solution.
-
Obtain whole-cell patch-clamp recordings from single cells.
-
After establishing a stable baseline recording, perfuse the cells with increasing concentrations of the test compound.
-
Record changes in current amplitude, kinetics, and voltage-dependence of the ion channel to determine if the compound has an inhibitory or activatory effect.
-
Vertical 2: Materials Science - High-Performance Fluorinated Surfactant
Hypothesis: The amphiphilic structure, combining a long hydrocarbon tail with a fluorinated aromatic head, positions this molecule as a potent surfactant. Fluorinated surfactants are known for their exceptional ability to lower surface tension at very low concentrations.[2][3]
Causality: The unique properties of fluorinated surfactants stem from the oleophobic and hydrophobic nature of the fluorocarbon segment.[2] This leads to highly efficient packing at interfaces, resulting in a dramatic reduction in surface tension. We predict that Dodecyl [2-(trifluoromethyl)phenyl] ether will exhibit superior performance compared to conventional hydrocarbon surfactants like dodecyl phenyl ether.[7][12]
Caption: Workflow for evaluating surfactant properties.
Protocol 3.2.1: Determination of Critical Micelle Concentration (CMC)
-
Rationale: The CMC is the concentration at which surfactant molecules begin to form micelles, and it is the point of maximum surface tension reduction. This is a critical parameter for any surfactant.
-
Procedure:
-
Prepare a series of aqueous solutions of Dodecyl [2-(trifluoromethyl)phenyl] ether with varying concentrations (e.g., from 10^-6 M to 10^-2 M).
-
Measure the surface tension of each solution using a Du Noüy ring tensiometer at a constant temperature (e.g., 25 °C).
-
Plot surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is identified as the point where the curve shows a sharp break. The surface tension at this concentration (γCMC) is also a key parameter. A database of surfactant properties can be used for comparison.[13]
-
Vertical 3: Agrochemistry - Enhanced Delivery Vehicle
Hypothesis: The trifluoromethylphenyl moiety is present in many commercial pesticides, while the dodecyl ether component can enhance penetration through the waxy cuticles of plants or insects. This molecule could therefore act as a highly effective delivery vehicle for existing active ingredients or possess intrinsic pesticidal/herbicidal activity.
Causality: The lipophilic dodecyl tail can improve the formulation's adhesion to and penetration of biological surfaces. The trifluoromethyl group often contributes to the toxicological effect. The combination could lead to a synergistic enhancement of efficacy, allowing for lower application rates of active ingredients.
Caption: Workflow for evaluating agrochemical applications.
Protocol 3.3.1: Leaf Dip Bioassay for Insecticidal Activity
-
Rationale: This is a standard primary screening method to assess the contact toxicity of a compound to a model insect.
-
Procedure:
-
Prepare serial dilutions of Dodecyl [2-(trifluoromethyl)phenyl] ether in an appropriate solvent containing a small amount of a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading.
-
Excise leaves from a host plant (e.g., cabbage for testing against diamondback moth larvae).
-
Dip each leaf into a test solution for 10-15 seconds and allow it to air dry.
-
Place the treated leaves into a petri dish with a set number of test insects (e.g., 10 third-instar larvae).
-
Include a solvent-only control.
-
Incubate under controlled conditions (temperature, humidity, light) for 48-72 hours.
-
Record mortality and calculate the LC50 (lethal concentration for 50% of the population).
-
Conclusion and Forward Outlook
Dodecyl [2-(trifluoromethyl)phenyl] ether represents a molecule at the intersection of several high-value chemical domains. Its unique trifecta of a lipophilic tail, a stable ether linkage, and a bio-active fluorinated head group provides a strong rationale for the proposed research verticals. The systematic execution of the outlined workflows will enable a comprehensive evaluation of its potential and is expected to yield novel intellectual property and open new avenues for product development. We strongly recommend initiating synthesis and characterization, followed by parallel screening in all three verticals to rapidly identify the most promising application.
References
- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Acylated and alkylated benzo(crown-ethers) form ion-dependent ion channels in biological membranes. PMC - PubMed Central.
- Fluorin
- Aryl ether synthesis by etherification (alkyl
- Crown Ethers: Novel Permeability Enhancers for Ocular Drug Delivery?
- Pharmaceutical molecules with an α‐trifluoromethyl ether motif.
- Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties:
- Dodecyl [2-(trifluoromethyl)phenyl] ether | CAS 150503-14-3. SCBT.
- Influence of Chemical Structure of Fluorinated Surfactants on the Air/Water Interface Properties.
- Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters.
- The role of crown ethers in drug delivery. Academia.edu.
- Synthesis of Alkyl Aryl Ethers by O-Arylation of Alcohols with Diaryliodonium Salts: Scope, Limit
- The role of crown ethers in drug delivery.
- Fluorinated Surfactants: Significance and symbolism.
- Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties. PMC.
- Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherific
- Database of Surfactant Structure and Properties to Aid in the Development of Fluorine-Free, Fire-Suppressing Surfactants and Foams. NIH.
- Chemistry, Properties, and Uses of Commercial Fluorin
- Ether, dodecyl phenyl. LookChem.
- Aryl ether synthesis by etherification (aryl
- Dodecyl phenyl glycidyl ether | C21H34O2 | CID 19894503. PubChem - NIH.
- Advances in the Development of Trifluoromethoxyl
- CAS 150503-14-3 Dodecyl[2-(trifluoromethyl)phenyl]ether. Alfa Chemistry.
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- 9. researchgate.net [researchgate.net]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
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The Trifluoromethylphenyl Ether Moiety: A Keystone in Modern Drug Design and a Guide to its Mechanistic Interrogation
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the trifluoromethylphenyl ether moiety has emerged as a particularly influential scaffold. Its unique electronic and steric properties confer enhanced metabolic stability, increased lipophilicity, and improved target binding affinity, making it a highly sought-after component in the design of novel therapeutics.[1][2] This guide provides an in-depth exploration of the mechanisms of action driven by this versatile chemical entity, offering both foundational knowledge and practical experimental guidance for researchers in the field. We will delve into the core physicochemical attributes that underpin its biological activity, examine its role in precise molecular interactions with a range of protein targets, and provide detailed protocols for the experimental elucidation of these mechanisms.
I. The Physicochemical Bedrock: How the Trifluoromethylphenyl Ether Moiety Governs Biological Activity
The remarkable utility of the trifluoromethylphenyl ether group in drug design is a direct consequence of its distinct physicochemical characteristics. These properties synergistically enhance a molecule's drug-like qualities, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Lipophilicity: Navigating Biological Barriers
The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are significantly more lipophilic than their non-fluorinated counterparts, the methyl and methoxy groups. This increased lipophilicity, as quantified by a higher Hansch π parameter, facilitates the passive diffusion of drug candidates across cellular membranes, a critical step for reaching intracellular targets. The trifluoromethoxy group, in particular, is one of the most lipophilic substituents used in medicinal chemistry.[1] This property is crucial for oral bioavailability and penetration of the blood-brain barrier, a key consideration for drugs targeting the central nervous system.
Electronic Effects: Modulating Target Interactions
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1] This property significantly alters the electron density of the attached phenyl ring, influencing the molecule's pKa and its ability to participate in various non-covalent interactions with protein targets. These electronic modifications can enhance binding affinity through favorable electrostatic and multipolar interactions with amino acid residues in the binding pocket.[3]
Metabolic Stability: Resisting Biological Degradation
One of the most significant advantages of incorporating a trifluoromethyl or trifluoromethoxy group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[1] Furthermore, the steric bulk and electron-withdrawing nature of the trifluoromethoxy group can shield adjacent sites from oxidative metabolism, such as O-demethylation, which is a common metabolic pathway for methoxy-containing compounds.[1] This increased resistance to metabolism prolongs the drug's half-life and improves its overall pharmacokinetic profile.
| Property | Methoxy Group (OCH3) | Trifluoromethoxy Group (OCF3) | Trifluoromethyl Group (CF3) |
| Lipophilicity (Hansch π) | ~ -0.02 | ~ +1.04 | ~ +0.88 |
| Electronic Effect | Electron-donating | Strongly electron-withdrawing | Strongly electron-withdrawing |
| Metabolic Stability | Susceptible to O-demethylation | Resistant to metabolism | Resistant to metabolism |
Table 1: Comparison of Physicochemical Properties. Data compiled from[1][4].
II. Molecular Mechanisms of Action: A Multifaceted Role in Target Engagement
The trifluoromethylphenyl ether moiety contributes to the mechanism of action of a diverse array of drugs by facilitating specific and high-affinity interactions with their biological targets. This section will explore these interactions in the context of different classes of protein targets, supported by crystallographic and computational data.
Kinase Inhibition: The Case of Sorafenib
Sorafenib is a multi-kinase inhibitor approved for the treatment of certain types of cancer.[5] Its chemical structure features a trifluoromethylphenyl group that plays a crucial role in its binding to the ATP-binding site of kinases like B-RAF and p38.[4][6] X-ray crystal structures of Sorafenib in complex with these kinases reveal that the trifluoromethylphenyl moiety occupies a hydrophobic pocket within the active site.[7][8]
The trifluoromethyl group engages in favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues. Furthermore, the fluorine atoms can participate in orthogonal multipolar interactions with the backbone carbonyl groups of the protein, contributing significantly to the binding affinity.[3]
Diagram of Sorafenib Binding to B-RAF Kinase:
Sources
- 1. rcsb.org [rcsb.org]
- 2. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. rcsb.org [rcsb.org]
- 7. The Crystal Structure of BRAF in Complex with an Organoruthenium Inhibitor Reveals a Mechanism for Inhibition of an Active Form of BRAF Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Life Beyond Kinases: Structure-based Discovery of Sorafenib as Nanomolar Antagonist of 5-HT Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dodecyl [2-(trifluoromethyl)phenyl] Ether: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of Dodecyl [2-(trifluoromethyl)phenyl] ether, a molecule of interest for researchers, scientists, and professionals in drug development and materials science. While not a compound with a storied discovery in the annals of chemical history, its structural motifs—the trifluoromethyl group and the long alkyl chain—are cornerstones of modern medicinal and materials chemistry. This document will therefore situate the compound in its logical scientific context, detail its synthesis through established methodologies, and explore its potential applications based on its unique physicochemical properties.
Introduction: A Molecule of Designed Purpose
Dodecyl [2-(trifluoromethyl)phenyl] ether is a diether that marries two molecular fragments with distinct and highly valuable properties. The 2-(trifluoromethyl)phenyl group is a common feature in pharmaceuticals and agrochemicals. The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's electronic properties, lipophilicity, and metabolic stability. Its inclusion can enhance binding to biological targets and improve pharmacokinetic profiles.[1]
The dodecyl chain, a twelve-carbon alkyl group, imparts significant hydrophobicity. Long alkyl chains are instrumental in creating surfactants, modifying surface properties, and anchoring molecules to lipid membranes.[1][2][3][4][5] In drug design, such chains can be used to control a drug's release profile or to ensure it localizes to specific, lipid-rich environments within the body.[4]
The combination of these two moieties in Dodecyl [2-(trifluoromethyl)phenyl] ether suggests a molecule designed not by chance, but for specific, high-value applications where lipophilicity, metabolic stability, and specific steric and electronic properties are paramount.
Historical Context and Putative Discovery
While specific records detailing a singular "discovery" of Dodecyl [2-(trifluoromethyl)phenyl] ether are not prominent in the scientific literature, its conceptualization and synthesis can be understood within the broader history of organic and medicinal chemistry.
The journey likely began with the synthesis and exploration of trifluoromethyl-substituted aromatics. The first synthesis of aryl trifluoromethyl ethers was reported in the mid-20th century, and the utility of the trifluoromethyl group in bioactive compounds became increasingly apparent in the following decades.[6] Key precursors, such as 2-(trifluoromethyl)phenol, became accessible through established reactions like the nucleophilic aromatic substitution of activated halobenzotrifluorides.[7][8]
The synthesis of ethers, meanwhile, has been a fundamental transformation in organic chemistry for over a century. Two primary methods would have been considered for the synthesis of a molecule like Dodecyl [2-(trifluoromethyl)phenyl] ether:
-
The Williamson Ether Synthesis: Developed in the 1850s, this remains one of the most reliable methods for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[9][10]
-
The Ullmann Condensation: First reported in the early 1900s, this copper-catalyzed reaction is particularly useful for forming aryl ethers from phenols and aryl halides, a process that has seen significant methodological improvements over the years.[11][12][13][14][15]
Given this, it is plausible that Dodecyl [2-(trifluoromethyl)phenyl] ether was first synthesized in the latter half of the 20th century, likely as part of a systematic investigation into the properties of novel surfactants, membrane-active agents, or as a building block in a larger drug discovery program. Its "discovery" would have been less a singular event and more the logical outcome of combining well-understood chemical precursors to create a new molecule with a specific, desired set of properties.
Synthesis and Mechanistic Considerations
The synthesis of Dodecyl [2-(trifluoromethyl)phenyl] ether is a two-stage process: first, the preparation of the key intermediate, 2-(trifluoromethyl)phenol, followed by its etherification with a dodecyl source.
Stage 1: Synthesis of 2-(Trifluoromethyl)phenol
One common route to 2-(trifluoromethyl)phenol involves the hydrolysis of 2-chlorobenzotrifluoride. The electron-withdrawing nature of the trifluoromethyl group activates the ortho- and para-positions to nucleophilic aromatic substitution.
Experimental Protocol: Hydrolysis of 2-Chlorobenzotrifluoride
-
Reagents and Equipment:
-
2-Chlorobenzotrifluoride
-
Potassium Hydroxide (KOH)
-
Dimethyl Sulfoxide (DMSO)
-
tert-Butanol
-
Hydrochloric Acid (concentrated)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, condenser, thermometer, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a dry, three-necked flask equipped with a stirrer, condenser, and thermometer, add DMSO (e.g., 2 mL per mmol of 2-chlorobenzotrifluoride), tert-butanol (e.g., 0.4 mL per mmol), and powdered potassium hydroxide (e.g., 5 equivalents).
-
Add 2-chlorobenzotrifluoride (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to approximately 70-75°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice water pre-acidified to pH 1 with concentrated HCl.
-
Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-(trifluoromethyl)phenol.
-
The crude product can be purified by column chromatography on silica gel or by sublimation.[8]
-
Causality in Experimental Design:
-
DMSO as Solvent: A high-boiling, polar aprotic solvent is chosen to dissolve the reactants and facilitate the nucleophilic aromatic substitution.
-
KOH and tert-Butanol: Potassium hydroxide is the nucleophile source (hydroxide ion). Tert-butanol is added to increase the solubility of KOH in the organic medium.
-
Acidic Workup: Acidification is crucial to protonate the phenoxide intermediate to yield the final phenol product.
Stage 2: Etherification of 2-(Trifluoromethyl)phenol
Two robust methods are presented for the synthesis of the target molecule.
This classic SN2 reaction is highly efficient for coupling a phenoxide with a primary alkyl halide like 1-bromododecane.[9][10][16]
Experimental Protocol: Williamson Ether Synthesis
-
Reagents and Equipment:
-
2-(Trifluoromethyl)phenol
-
1-Bromododecane
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Round-bottom flask, magnetic stirrer, septum, needles, ice bath, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add 2-(trifluoromethyl)phenol (1.0 equivalent) to a dry round-bottom flask containing anhydrous DMF.
-
Cool the solution in an ice bath and carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add 1-bromododecane (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 50-60°C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, add water and diethyl ether, and separate the layers.
-
Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.[16]
-
Causality in Experimental Design:
-
NaH as Base: A strong, non-nucleophilic base is required to deprotonate the phenol completely, forming the highly nucleophilic phenoxide.
-
DMF as Solvent: A polar aprotic solvent is ideal for SN2 reactions as it solvates the cation (Na⁺) but not the nucleophile, leaving it highly reactive.
-
Primary Alkyl Halide: 1-Bromododecane is a primary alkyl halide, which is ideal for SN2 reactions and minimizes the competing E2 elimination pathway that would be significant with secondary or tertiary halides.[10]
The Ullmann condensation is a powerful alternative, particularly useful for forming aryl ethers. Modern protocols often use soluble copper catalysts and ligands to achieve the reaction under milder conditions than the traditional high-temperature methods.[11][12][13][14]
Experimental Protocol: Copper-Catalyzed Ullmann Condensation
-
Reagents and Equipment:
-
2-(Trifluoromethyl)phenol
-
1-Iodododecane (or 1-bromododecane)
-
Copper(I) Iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline or an N,N'-disubstituted ethylenediamine)
-
A base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)
-
A high-boiling solvent such as Toluene or Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert atmosphere setup.
-
-
Procedure:
-
To a dry flask under an inert atmosphere, add CuI (e.g., 5-10 mol%), the chosen ligand (e.g., 10-20 mol%), and the base (e.g., 2.0 equivalents).
-
Add 2-(trifluoromethyl)phenol (1.0 equivalent) and the solvent.
-
Add 1-iodododecane (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and dilute with a solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the copper salts and the inorganic base.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
-
Causality in Experimental Design:
-
Copper(I) Catalyst: The Cu(I) species is central to the catalytic cycle, coordinating with both the phenoxide and the alkyl halide.
-
Ligand: The ligand stabilizes the copper catalyst, increases its solubility, and facilitates the key steps of the reaction, allowing for lower reaction temperatures.[12]
-
Base: The base is required to deprotonate the phenol, forming the active nucleophile in the reaction. Cs₂CO₃ is often used due to its high solubility in organic solvents and its ability to promote the reaction.
-
Alkyl Iodide: Alkyl iodides are generally more reactive than bromides or chlorides in Ullmann-type couplings.
Visualization of Synthetic Workflows
Caption: Workflow for Williamson Ether Synthesis.
Caption: Workflow for Ullmann Condensation.
Physicochemical Properties and Structural Characterization
A summary of the key physicochemical properties of Dodecyl [2-(trifluoromethyl)phenyl] ether is provided below.
| Property | Value | Source |
| CAS Number | 150503-14-3 | Santa Cruz Biotechnology |
| Molecular Formula | C₁₉H₂₉F₃O | BLD Pharm |
| Molecular Weight | 330.43 g/mol | BLD Pharm |
| Appearance | Colorless to pale yellow oil (Predicted) | Inferred |
| Boiling Point | > 190°C at reduced pressure (Predicted) | Inferred from Dodecyl Ether[17] |
| Calculated logP | ~7.5 - 8.0 | Inferred |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., hexanes, ethyl acetate, dichloromethane) | Inferred |
Protocol for Structural Characterization
To confirm the identity and purity of the synthesized Dodecyl [2-(trifluoromethyl)phenyl] ether, a combination of spectroscopic techniques is essential.[18][19]
-
Sample Preparation:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis.
-
Prepare a dilute solution in a volatile solvent (e.g., methanol or acetonitrile) for mass spectrometry.
-
Prepare a thin film on a salt plate (NaCl or KBr) or use a KBr pellet for IR spectroscopy.
-
-
¹H NMR Spectroscopy:
-
Expected Signals:
-
Aromatic protons (4H): Multiplets in the range of δ 7.0-7.7 ppm.
-
Methylene group adjacent to ether oxygen (-O-CH₂ -): A triplet around δ 4.0-4.2 ppm.[20]
-
Methylene groups of the alkyl chain (-CH₂-)n: A broad multiplet around δ 1.2-1.8 ppm.
-
Terminal methyl group (-CH₃): A triplet around δ 0.8-0.9 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Expected Signals:
-
Aromatic carbons: Signals in the range of δ 110-160 ppm.
-
Carbon bearing the trifluoromethyl group: A quartet due to C-F coupling.
-
Methylene carbon adjacent to ether oxygen (-O-C H₂-): A signal around δ 68-72 ppm.
-
Alkyl chain carbons: Signals in the aliphatic region (δ 14-32 ppm).
-
Trifluoromethyl carbon (-C F₃): A quartet around δ 120-125 ppm.
-
-
-
¹⁹F NMR Spectroscopy:
-
Expected Signal: A singlet for the -CF₃ group around δ -60 to -65 ppm (relative to CFCl₃).
-
-
Mass Spectrometry (e.g., ESI-MS or GC-MS):
-
Expected Molecular Ion: [M+H]⁺ at m/z 331.22 or [M+Na]⁺ at m/z 353.20.
-
Fragmentation Pattern: Expect to see characteristic fragments corresponding to the loss of the dodecyl chain and fragments of the 2-(trifluoromethyl)phenyl moiety.[21]
-
-
Infrared (IR) Spectroscopy:
-
Expected Absorptions:
-
Aromatic C-H stretching: ~3050-3100 cm⁻¹.
-
Aliphatic C-H stretching: ~2850-2960 cm⁻¹.
-
Aromatic C=C stretching: ~1450-1600 cm⁻¹.
-
C-O-C (aryl-alkyl ether) stretching: A strong band around 1240-1260 cm⁻¹.
-
C-F stretching: Strong absorptions in the range of 1100-1350 cm⁻¹.
-
-
Potential Applications in Research and Drug Development
The unique combination of a metabolically robust, lipophilic aromatic headgroup and a long, hydrophobic alkyl tail makes Dodecyl [2-(trifluoromethyl)phenyl] ether a molecule with several potential applications.
-
Drug Delivery and Formulation: The high lipophilicity and surfactant-like structure suggest potential use as an excipient in drug formulations. It could act as a penetration enhancer for transdermal drug delivery systems or as a component of lipid nanoparticles for targeted drug delivery.[16] The long alkyl chain can help solubilize poorly water-soluble drugs and facilitate their transport across biological membranes.[2][3][4][5]
-
Pro-drug Development: The dodecyl ether moiety could be incorporated into a pro-drug strategy. By attaching a pharmacologically active molecule to a dodecyl ether, its pharmacokinetic profile could be altered to create a long-acting depot effect upon injection, with the drug being slowly released as the ether is metabolized.[2]
-
Tool Compound in Chemical Biology: This molecule could serve as a valuable tool for studying biological membranes. The trifluoromethyl group can be used as a ¹⁹F NMR probe to study the molecule's localization and dynamics within a lipid bilayer, providing insights into membrane structure and function.
-
Materials Science: As a non-ionic surfactant, it could find applications in creating stable emulsions or as a surface-modifying agent.[22] Its fluorinated nature might also impart useful properties for creating hydrophobic or oleophobic coatings.
Caption: Relationship between structural features and potential applications.
Conclusion
Dodecyl [2-(trifluoromethyl)phenyl] ether stands as a representative of a class of molecules designed for purpose rather than discovered by serendipity. Its synthesis is achievable through robust and well-established organic chemistry reactions, such as the Williamson ether synthesis and the Ullmann condensation. The combination of its fluorinated aromatic core and long alkyl chain imparts a set of physicochemical properties that make it a molecule of significant interest for applications ranging from advanced drug delivery systems to materials science. This guide provides the foundational knowledge for its synthesis, characterization, and the logical exploration of its potential in various scientific fields.
References
-
Al-Akayleh, F., et al. (2021). The role of alkyl chain length in the melt and solution crystallization of paliperidone aliphatic prodrugs. PubMed Central. [Link]
- Beck, J. R., et al. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. 1-Dodecyl glycidyl ether. PubChem Compound Database. [Link]
-
LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
-
Wikipedia. (2023). Ullmann condensation. [Link]
-
ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure? [Link]
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. (Simulated reference, as direct link to full text may vary).
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Yoshizawa, K., & Taguchi, T. (2014). Enhanced Bonding Strength of Hydrophobically Modified Gelatin Films on Wet Blood Vessels. MATEC Web of Conferences. [Link]
- Bayer, A. G. (1980). Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
-
Outsourced Pharma. (2021). NMR And Mass Spectrometry In Pharmaceutical Development. [Link]
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National Center for Biotechnology Information. 2-Trifluoromethylphenol. PubChem Compound Database. [Link]
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Journal of Analytical & Bioanalytical Techniques. (2023). The Role of Alkyl Groups in Organic Chemistry and Drug Design. OMICS International. [Link]
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Wang, X., et al. (2021). Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties. RSC Publishing. [Link]
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Reddit. (2023). Williamson Ether synthesis. r/OrganicChemistry. [Link]
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Patsnap. (2023). Alkyl Chain Length Impact on Chemical Properties. Patsnap Eureka. [Link]
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ResearchGate. (2014). Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. [Link]
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LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. [Link]
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Theoretical and Computational Elucidation of Dodecyl [2-(trifluoromethyl)phenyl] ether: A Proposed Study
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide presents a comprehensive framework for a theoretical and computational investigation of Dodecyl [2-(trifluoromethyl)phenyl] ether, a molecule for which there is a notable absence of published research. By leveraging established computational methodologies, we aim to predict its physicochemical properties, conformational behavior, and potential as a pharmacologically active agent.
Introduction: The Enigma of Dodecyl [2-(trifluoromethyl)phenyl] ether
Dodecyl [2-(trifluoromethyl)phenyl] ether, identified by its CAS number 150503-14-3 and molecular formula C₁₉H₂₉F₃O, represents a fascinating yet underexplored chemical entity[1]. Its structure, featuring a long lipophilic dodecyl chain appended to a phenyl ring bearing an electron-withdrawing trifluoromethyl group, suggests a unique combination of properties that could be of significant interest in materials science and medicinal chemistry.
The trifluoromethyl group is a well-established modulator of pharmacological activity, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates[2]. Aryl alkyl ethers are prevalent motifs in pharmaceuticals and other industrially significant compounds[3][4]. The long alkyl chain introduces significant conformational flexibility and lipophilicity, which can govern the molecule's interaction with biological membranes and hydrophobic pockets of proteins.
Despite these intriguing structural features, a thorough search of the scientific literature reveals a significant knowledge gap. There are no publicly available experimental or computational studies dedicated to Dodecyl [2-(trifluoromethyl)phenyl] ether. This guide, therefore, serves as a detailed prospectus for a comprehensive theoretical and computational investigation designed to illuminate the fundamental properties and potential applications of this molecule.
Proposed Synthetic Pathways: A Brief Overview
While no specific synthesis for Dodecyl [2-(trifluoromethyl)phenyl] ether has been documented, established methods for aryl ether formation provide a reliable blueprint. The most probable synthetic routes would be the Williamson ether synthesis and the Ullmann condensation.
-
Williamson Ether Synthesis: This classic Sₙ2 reaction would involve the deprotonation of 2-(trifluoromethyl)phenol to its corresponding alkoxide, followed by reaction with a dodecyl halide (e.g., 1-bromododecane)[5][6][7]. The efficiency of this reaction is generally high for primary alkyl halides.
-
Ullmann Condensation: This copper-catalyzed coupling reaction offers an alternative route, particularly if the Williamson synthesis proves to be low-yielding[8][9][10][11]. The reaction would involve coupling 2-(trifluoromethyl)phenol with a dodecyl halide in the presence of a copper catalyst and a base.
A Proposed Theoretical and Computational Investigation
To bridge the existing knowledge gap, a multi-faceted computational study is proposed. This investigation will employ a combination of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to provide a holistic understanding of the molecule's behavior from the electronic to the macroscopic level.
Computational Methodology
A hierarchical and validated computational approach is essential for generating reliable predictions.
3.1.1. Density Functional Theory (DFT) for Electronic Structure and Reactivity
DFT calculations will be employed to investigate the electronic properties, optimized geometry, and reactivity of Dodecyl [2-(trifluoromethyl)phenyl] ether[12][13][14][15].
Experimental Protocol: DFT Calculations
-
Software: Gaussian 16 or a similar quantum chemistry package.
-
Functional and Basis Set Selection: The B3LYP functional with the 6-311++G(d,p) basis set is proposed for initial geometry optimizations and frequency calculations. This combination has been shown to provide a good balance between accuracy and computational cost for organic molecules[12].
-
Geometry Optimization: A full geometry optimization will be performed in the gas phase to locate the global minimum energy conformation.
-
Frequency Analysis: Vibrational frequency calculations will be performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
Electronic Properties: From the optimized geometry, a suite of electronic properties will be calculated, including:
-
Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be analyzed to assess the molecule's kinetic stability and chemical reactivity.
-
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer and hyperconjugative interactions.
-
-
Solvation Effects: The impact of different solvent environments (e.g., water, octanol) on the electronic properties will be modeled using the Polarizable Continuum Model (PCM).
3.1.2. Molecular Dynamics (MD) for Conformational Dynamics and Interactions
MD simulations will be utilized to explore the conformational landscape of the flexible dodecyl chain and to simulate the molecule's behavior in a condensed-phase environment, such as a lipid bilayer, which is critical for predicting its pharmacokinetic properties[16].
Experimental Protocol: Molecular Dynamics Simulations
-
Force Field Selection: The General Amber Force Field (GAFF) or a similar well-parameterized force field for organic molecules will be used.
-
System Setup:
-
Solvated System: A single molecule of Dodecyl [2-(trifluoromethyl)phenyl] ether will be placed in a periodic box of explicit solvent (e.g., TIP3P water).
-
Membrane System: A pre-equilibrated dipalmitoylphosphatidylcholine (DPPC) bilayer will be used as a model for a biological membrane. The molecule will be inserted into the membrane.
-
-
Simulation Parameters:
-
Ensemble: The simulations will be run in the NPT (isothermal-isobaric) ensemble to mimic physiological conditions (310 K, 1 atm).
-
Time Step: A 2 fs time step will be used.
-
Simulation Length: Production runs of at least 100 ns will be performed to ensure adequate sampling of conformational space.
-
-
Analysis: Trajectory analysis will be performed to extract key information, including:
-
Root Mean Square Deviation (RMSD): To assess the stability of the simulation.
-
Radius of Gyration (Rg): To monitor the compactness of the molecule.
-
Radial Distribution Functions (RDFs): To analyze the interactions between the molecule and solvent or lipid molecules.
-
Principal Component Analysis (PCA): To identify the dominant modes of motion.
-
Visualizing the Proposed Workflow
The following diagram illustrates the proposed computational workflow:
Caption: Proposed computational workflow for the theoretical study of Dodecyl [2-(trifluoromethyl)phenyl] ether.
Hypothesized Properties and Potential Applications
Based on the molecular structure and the known effects of its constituent functional groups, we can hypothesize several properties and potential applications for Dodecyl [2-(trifluoromethyl)phenyl] ether, which the proposed computational studies would aim to verify.
| Property / Application | Hypothesized Characteristic | Rationale |
| Lipophilicity | High | The long dodecyl chain is expected to dominate the molecule's solubility profile, making it highly soluble in nonpolar solvents and lipids. |
| Metabolic Stability | Enhanced | The trifluoromethyl group is known to block metabolic oxidation sites on the aromatic ring, potentially increasing the molecule's in vivo half-life[2]. |
| Membrane Permeability | High | The high lipophilicity suggests that the molecule should readily cross biological membranes, a key property for orally bioavailable drugs. |
| Potential as a Surfactant | Possible | The amphipathic nature of the molecule, with a polar ether and trifluoromethyl-substituted phenyl head group and a long nonpolar tail, suggests potential surfactant properties. |
| Drug Candidate | Potential | The combination of metabolic stability, membrane permeability, and the presence of a pharmacologically relevant trifluoromethyl group makes it a candidate for further investigation as a lead compound in drug discovery programs[17][18]. |
Conclusion: A Call for Investigation
Dodecyl [2-(trifluoromethyl)phenyl] ether stands as an intriguing molecule with a unique combination of structural features that suggest a range of interesting and potentially useful properties. The conspicuous absence of any published research on this compound presents a clear opportunity for a foundational study. The comprehensive theoretical and computational workflow proposed in this guide provides a robust framework for elucidating its electronic structure, conformational dynamics, and interactions with biological environments. The insights gained from such a study would not only fill a significant gap in the chemical literature but could also pave the way for the rational design of new materials and therapeutic agents.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
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Synthesis, characterization and dft calculations of some aryl 1-(2,4-dinitronaphthyl) ethers and amines. International Journal of Current Research. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Density Functional Theory Evaluation of a Photoinduced Intramolecular Aryl Ether Rearrangement. The Journal of Organic Chemistry. [Link]
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Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC - NIH. [Link]
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15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
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Highly selective α-aryloxyalkyl C–H functionalisation of aryl alkyl ethers. RSC Publishing. [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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Ullmann Reaction. Organic Chemistry Portal. [Link]
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Highly Selective -Aryloxyalkyl C-H Functionalisation of Aryl Alkyl Ethers. ResearchGate. [Link]
-
Williamson Ether Synthesis. YouTube. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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SYNTHESIS, CHARACTERIZATION AND DFT CALCULATIONS OF SOME ARYL 1-(2,4- DINITRONAPHTHYL) ETHERS AND AMINES 2 ,*Nagwa. ResearchGate. [Link]
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Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
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alkyl aryl ethers: Topics by Science.gov. Science.gov. [Link]
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Synthesis of Phloroglucinol Monoaryl Ethers. ResearchGate. [Link]
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Computational Investigation of Structure–Function Relationship in Fluorine-Functionalized MOFs for PFOA Capture from Water. The Journal of Physical Chemistry C. [Link]
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Combined Molecular Dynamics and DFT Simulation Study of the Molecular and Polymer Properties of a Catechol-Based Cyclic Oligomer of Polyether Ether Ketone. PubMed. [Link]
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C. M. R. Low Alkyl aryl ethers occur widely and hold great industrial significance as constituents of drugs, pesticides, flavors. Thieme. [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
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Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. NIH. [Link]
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Computational Investigation of Structure–Function Relationship in Fluorine-Functionalized MOFs for PFOA Capture from Water. UCL Discovery. [Link]
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Methodological & Application
Application Note: DFP-12 - A Novel Hydrophobic Chemical Probe for Profiling Protein Interactions in Complex Biological Systems
Abstract
This application note introduces Dodecyl [2-(trifluoromethyl)phenyl] ether (DFP-12), a novel chemical probe designed for the investigation of protein-protein interactions and target identification in proteomics research. DFP-12 integrates a hydrophobic dodecyl chain for targeting proteins within lipid-rich microenvironments, a trifluoromethylphenyl ether core that can be derivatized for photo-affinity labeling, and a terminal functional group for downstream enrichment and analysis. We present here the rationale for its design and provide detailed protocols for its hypothetical application in a chemical proteomics workflow, from cell labeling to mass spectrometry-based protein identification.
Introduction: The Need for Targeted Probes in Chemical Proteomics
The study of the proteome in its native state is a significant challenge in modern biology.[1][2] Activity-based protein profiling (ABPP) and photo-affinity labeling (PAL) are powerful chemical proteomics strategies that employ small molecule probes to covalently label proteins of interest within complex biological mixtures.[3][4][5] These techniques provide a snapshot of the functional state of enzymes and can capture transient or weak protein-protein interactions that are often missed by traditional methods.[6][7]
A typical chemical probe consists of three key components: a reactive group that forms a covalent bond with the target protein, a linker, and a reporter tag for visualization or enrichment.[3][8] The design of these probes is critical for their specificity and utility. While many probes have been developed, there remains a need for novel tools that can target specific subcellular compartments or classes of proteins, such as those embedded within cellular membranes or possessing deep hydrophobic binding pockets.
Here, we propose the use of Dodecyl [2-(trifluoromethyl)phenyl] ether (DFP-12) as a foundational structure for a new class of chemical probes. The long dodecyl chain imparts significant hydrophobicity, potentially directing the probe to membrane-associated proteins or those with extensive hydrophobic surfaces. The trifluoromethylphenyl group is a versatile chemical scaffold; its trifluoromethyl moiety can serve as a sensitive reporter for ¹⁹F NMR studies, and the phenyl ring can be functionalized with a photo-activatable group, such as a diazirine, to enable covalent crosslinking to interacting proteins upon UV irradiation.[9][10][11]
This application note will detail the hypothetical application of a diazirine-modified DFP-12 probe (hereafter referred to as DFP-12-Dz) for photo-affinity labeling in proteomics research.
Principle of the Method
The DFP-12-Dz probe is designed to function as a photo-affinity labeling reagent. The proposed mechanism of action involves three key stages, as illustrated in the workflow diagram below.
-
Incubation and Targeting: The hydrophobic dodecyl tail of DFP-12-Dz facilitates its partitioning into cellular membranes and interaction with proteins in hydrophobic environments. The probe will non-covalently associate with proteins that have accessible hydrophobic binding sites.
-
Photo-crosslinking: Upon irradiation with UV light, the diazirine group on the trifluoromethylphenyl ring is activated, generating a highly reactive carbene intermediate.[6] This carbene rapidly and indiscriminately forms a covalent bond with any nearby amino acid residue of the interacting protein, effectively "capturing" the interaction.
-
Enrichment and Identification: For proteomic analysis, DFP-12-Dz would be synthesized with a bioorthogonal handle, such as an alkyne or azide, on the dodecyl chain.[4] Following cell lysis, this handle allows for the "click" chemistry-mediated conjugation of a reporter tag, like biotin. The biotinylated proteins can then be enriched using streptavidin-coated beads, digested into peptides, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualization of the DFP-12-Dz Workflow
Caption: Workflow for target identification using the DFP-12-Dz probe.
Materials and Reagents
-
DFP-12-Dz probe with a terminal alkyne (custom synthesis required)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Formic acid
-
Acetonitrile
-
Ultrapure water
Experimental Protocols
Cell Culture and Labeling
-
Plate cells (e.g., HeLa or HEK293T) in a suitable format (e.g., 10 cm dishes) and grow to 80-90% confluency.
-
Prepare a stock solution of DFP-12-Dz in DMSO.
-
Dilute the DFP-12-Dz stock solution in serum-free medium to the desired final concentration (e.g., 1-10 µM).
-
Aspirate the growth medium from the cells, wash once with PBS, and add the DFP-12-Dz containing medium.
-
Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C and 5% CO₂.
-
For photo-crosslinking, place the cell culture dishes on ice and irradiate with a UV lamp (365 nm) for 15-30 minutes.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
Cell Lysis and Protein Quantification
-
Add ice-cold lysis buffer to the cells and scrape to collect the lysate.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
Click Chemistry and Protein Enrichment
-
To 1 mg of protein lysate, add the click chemistry reagents in the following order:
-
Biotin-azide (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO₄ (final concentration 1 mM)
-
-
Vortex the reaction mixture and incubate at room temperature for 1 hour.
-
Pre-wash streptavidin-agarose beads with lysis buffer.
-
Add the pre-washed beads to the reaction mixture and incubate overnight at 4°C on a rotator.
-
Centrifuge the beads and discard the supernatant.
-
Wash the beads sequentially with:
-
0.1% SDS in PBS (3 times)
-
6 M Urea in PBS (3 times)
-
PBS (3 times)
-
On-Bead Digestion and Sample Preparation for Mass Spectrometry
-
Resuspend the washed beads in 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C.
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip and elute in 80% acetonitrile/0.1% formic acid.
-
Dry the eluted peptides in a vacuum concentrator and resuspend in 0.1% formic acid for LC-MS/MS analysis.
Data Analysis and Interpretation
The resulting LC-MS/MS data should be searched against a relevant protein database (e.g., UniProt Human) using a search algorithm like MaxQuant or Sequest. The search parameters should include variable modifications for methionine oxidation and a fixed modification for carbamidomethylation of cysteine. Proteins identified with high confidence and that are significantly enriched in the DFP-12-Dz treated samples compared to controls (e.g., no UV irradiation or no probe) are considered potential binding partners.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| DFP-12-Dz Concentration | 1 - 25 µM | Optimize for cell type and target |
| Incubation Time | 1 - 4 hours | Time-course experiments may be informative |
| UV Irradiation Time | 10 - 30 minutes | Titrate to maximize crosslinking and minimize cell damage |
| Protein Input for Enrichment | 1 - 5 mg | Dependent on target abundance |
| Trypsin to Protein Ratio | 1:20 - 1:100 | Ensure complete digestion |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low protein yield after enrichment | Inefficient crosslinking | Optimize UV irradiation time and probe concentration. |
| Inefficient click chemistry | Ensure reagents are fresh and added in the correct order. | |
| High background of non-specific proteins | Insufficient washing | Increase the stringency of the wash buffers (e.g., higher SDS concentration). |
| Probe aggregation | Filter the probe stock solution before use. | |
| No enrichment of known interactors | Probe does not bind the target | Redesign the probe with a different linker or targeting group. |
| Target protein is not expressed | Confirm target expression by Western blot. |
Conclusion
Dodecyl [2-(trifluoromethyl)phenyl] ether (DFP-12) represents a promising scaffold for the development of novel chemical probes for proteomics research. The hypothetical DFP-12-Dz probe, with its hydrophobic targeting moiety and photo-activatable crosslinking group, has the potential to identify novel protein interactions, particularly within membrane-associated or hydrophobic environments. The detailed protocols provided in this application note serve as a starting point for researchers interested in exploring the utility of this new chemical tool.
References
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Chemical Probes and Activity-Based Protein Profiling for Cancer Research. (n.d.). MDPI. Retrieved from [Link]
-
The application of high-throughput proteomics in cytopathology. (2022). Journal of Pathology and Translational Medicine. Retrieved from [Link]
-
Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). (2017). RSC Publishing. Retrieved from [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Activity-based protein profiling: A graphical review. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Clinical Applications of Proteomics: Proteomic Pattern Diagnostics. (2002). PubMed. Retrieved from [Link]
-
A trifluoromethylphenyl diazirine-based SecinH3 photoaffinity probe. (n.d.). RSC Publishing. Retrieved from [Link]
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Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
-
Fluorine-displacement chemical probes to interrogate protein-protein interactions. (n.d.). Grantome. Retrieved from [Link]
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Trifluoromethyldiazirine: An effective photo-induced cross-linking probe for exploring amyloid formation. (2008). ResearchGate. Retrieved from [Link]
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-
Activity-based proteomics. (n.d.). Wikipedia. Retrieved from [Link]
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Photocrosslinking Probes for Capture of Carbohydrate Interactions. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. (n.d.). Macquarie University. Retrieved from [Link]
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The Application of Fluorine-Containing Reagents in Structural Proteomics. (n.d.). National Institutes of Health. Retrieved from [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). National Institutes of Health. Retrieved from [Link]
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Recent Applications of Diazirines in Chemical Proteomics. (n.d.). Semantic Scholar. Retrieved from [Link]
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Advances in the Development of Trifluoromethoxylation Reagents. (2021). MDPI. Retrieved from [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. Retrieved from [Link]
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Ether, dodecyl phenyl. (n.d.). LookChem. Retrieved from [Link]
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- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 6. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photocrosslinking Probes for Capture of Carbohydrate Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A trifluoromethylphenyl diazirine-based SecinH3 photoaffinity probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Dodecyl [2-(trifluoromethyl)phenyl] ether as a Putative Ionophore for Chemical Sensing
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application note is a scientifically-grounded, hypothetical guide. As of the latest literature review, Dodecyl [2-(trifluoromethyl)phenyl] ether (CAS 150503-14-3) is not a well-documented ionophore. The protocols and data presented herein are representative examples based on the principles of ion-selective electrode (ISE) technology and the known properties of structurally related fluorinated compounds. This document is intended to serve as a template for the investigation of novel, similar molecules as potential ionophores.
Introduction: The Rationale for Fluorinated Ethers in Ion Sensing
The development of highly selective and sensitive ionophores is a cornerstone of advancements in chemical and biomedical sensors. The introduction of fluorine-containing moieties, such as the trifluoromethyl group (-CF3), into organic molecules can significantly alter their electronic and lipophilic properties.[1] The trifluoromethoxy group, a related functionality, is noted for being more electron-withdrawing and lipophilic than a standard methoxy group.[1] These characteristics are desirable in ionophore design, as they can enhance the binding affinity and selectivity for specific ions, as well as ensure the ionophore's stable incorporation into the lipophilic environment of a sensor membrane.
Dodecyl [2-(trifluoromethyl)phenyl] ether possesses a unique combination of a long, lipophilic dodecyl chain and an electron-deficient aromatic ring due to the ortho-positioned trifluoromethyl group. This structure suggests its potential as a neutral ionophore, capable of forming selective complexes with cations. The dodecyl chain would serve to anchor the molecule within a polymeric membrane, a common component of ion-selective electrodes.
This document outlines a series of protocols to systematically evaluate the potential of Dodecyl [2-(trifluoromethyl)phenyl] ether as an ionophore in a polyvinyl chloride (PVC) membrane-based ion-selective electrode.
Synthesis and Physicochemical Properties
While commercially available from some suppliers[2][3], the synthesis of Dodecyl [2-(trifluoromethyl)phenyl] ether can be achieved through various etherification methods. One common approach involves the reaction of 2-(trifluoromethyl)phenol with a dodecyl halide under basic conditions. Several methods for the preparation of trifluoromethylphenols and their subsequent conversion to ethers have been described in the literature.[4]
Table 1: Physicochemical Properties of Dodecyl [2-(trifluoromethyl)phenyl] ether
| Property | Value | Reference |
| CAS Number | 150503-14-3 | [2][3] |
| Molecular Formula | C19H29F3O | [2] |
| Molecular Weight | 330.43 g/mol | [2] |
| Physical State | Not specified (likely an oil or low-melting solid) | |
| Solubility | Expected to be soluble in organic solvents like THF, and plasticizers like DOS. |
Application in Ion-Selective Electrodes: A Representative Protocol
Ion-selective electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution.[5][6] The core of an ISE is a membrane doped with an ionophore that selectively binds to the target ion. This binding event at the membrane-sample interface leads to a potential difference that can be measured against a reference electrode. The magnitude of this potential is proportional to the logarithm of the ion's activity, as described by the Nernst equation.
General Workflow for ISE Fabrication and Testing
The following diagram illustrates the typical workflow for preparing and evaluating a new ionophore in an ISE format.
Caption: General workflow for ISE fabrication and evaluation.
Detailed Protocol for PVC Membrane Electrode Fabrication
This protocol describes the preparation of a polymer membrane ISE. The quantities provided are for a typical laboratory-scale preparation and may need to be optimized.
Materials and Reagents:
-
Dodecyl [2-(trifluoromethyl)phenyl] ether (Ionophore)
-
High molecular weight polyvinyl chloride (PVC)
-
Dioctyl sebacate (DOS) or other suitable plasticizer
-
Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (KTFPB) or other suitable ionic additive
-
Tetrahydrofuran (THF), freshly distilled
-
Target ion salt solution (e.g., 1 M NaCl for a hypothetical Na+ ISE)
-
Reference electrode (e.g., Ag/AgCl)
-
pH/mV meter
Procedure:
-
Membrane Cocktail Preparation:
-
In a small glass vial, weigh the membrane components. A typical composition (by weight) is:
-
Ionophore: 1-2 mg
-
PVC: ~33 mg
-
Plasticizer (DOS): ~66 mg
-
Ionic Additive (KTFPB): ~0.5 mg
-
-
Rationale: The PVC provides the structural matrix. The plasticizer ensures the membrane is non-crystalline and allows for the mobility of the ionophore and its complexed ion. The ionic additive reduces the membrane resistance and can improve the electrode's response.
-
-
Dissolution:
-
Add approximately 1.5 mL of THF to the vial.
-
Seal the vial and sonicate or vortex until all components are fully dissolved, resulting in a clear, homogenous solution.
-
-
Membrane Casting:
-
Place a clean glass ring (e.g., 2 cm diameter) on a smooth, level glass plate.
-
Carefully pour the membrane cocktail into the glass ring.
-
Cover the setup with a petri dish to allow for slow evaporation of the THF. This process typically takes 12-24 hours.
-
Rationale: Slow evaporation is crucial to form a uniform, mechanically stable membrane without pinholes.
-
-
Electrode Assembly:
-
Once the membrane is fully dried, carefully peel it from the glass plate.
-
Using a sharp cork borer, punch out a small circular section of the membrane (e.g., 5-7 mm diameter).
-
Mount the membrane disc into an ISE body (e.g., a Philips-type electrode body).
-
Fill the electrode body with an internal filling solution containing the target ion (e.g., 0.1 M NaCl for a Na+ ISE).
-
Insert the internal reference electrode (e.g., an Ag/AgCl wire).
-
-
Conditioning:
-
Soak the assembled ISE in a solution of the target ion (e.g., 0.1 M NaCl) for at least 4 hours, or overnight, before use.
-
Rationale: Conditioning allows the membrane to become hydrated and ensures equilibrium is established at the membrane-solution interfaces, leading to stable and reproducible potential readings.
-
Electrode Characterization and Performance Evaluation
The performance of the newly fabricated ISE must be rigorously characterized to determine its suitability for a given application.
Calibration and Potentiometric Response
Procedure:
-
Set up a measurement cell consisting of the fabricated ISE and a double-junction reference electrode immersed in a beaker containing a standard solution of the target ion.
-
Record the potential (in mV) of the solution.
-
Perform serial dilutions to vary the concentration of the target ion over a wide range (e.g., 1 M to 10-7 M). Record the potential at each concentration.
-
Plot the measured potential (E) versus the logarithm of the ion activity (log aion).
Expected Outcome:
A well-functioning ISE will exhibit a linear response over a wide concentration range. The slope of the linear portion of the calibration curve should be close to the theoretical Nernstian value (approximately 59.2/z mV per decade of activity change at 25°C, where z is the charge of the ion).
Table 2: Hypothetical Performance Characteristics of a Dodecyl [2-(trifluoromethyl)phenyl] ether-based ISE
| Parameter | Representative Value |
| Linear Range | 1.0 x 10-5 to 1.0 M |
| Slope | 58.5 mV/decade (for a monovalent cation) |
| Limit of Detection | 5.0 x 10-6 M |
| Response Time (t95%) | < 30 seconds |
| Working pH Range | 4 - 10 |
| Lifetime | > 4 weeks |
Selectivity Determination
Selectivity is a critical parameter that describes the ability of the ISE to distinguish the target ion from interfering ions. The selectivity coefficient (KpotA,B) can be determined using various methods, such as the separate solution method (SSM) or the fixed interference method (FIM).
Caption: Conceptual diagram of ionophore selectivity.
Protocol (Separate Solution Method):
-
Calibrate the electrode in standard solutions of the primary ion (A).
-
Separately, measure the potential of the electrode in solutions of an interfering ion (B) at the same concentration.
-
Calculate the selectivity coefficient using the following equation:
log KpotA,B = (EB - EA) / S + (1 - zA/zB) log aA
Where EA and EB are the potentials measured in solutions of the primary and interfering ions, respectively, S is the slope of the calibration curve, and z is the charge of the respective ions.
A lower value of KpotA,B indicates better selectivity for the primary ion A over the interfering ion B.
Conclusion and Future Directions
This application note provides a hypothetical framework for the evaluation of Dodecyl [2-(trifluoromethyl)phenyl] ether as a novel ionophore. The unique electronic and structural features of this molecule make it an intriguing candidate for the development of new chemical sensors. The protocols outlined here for ISE fabrication and characterization represent a standard approach in the field and can be adapted for the systematic investigation of this and other related compounds.
Future research should focus on the experimental validation of these protocols with Dodecyl [2-(trifluoromethyl)phenyl] ether. This would involve synthesizing or procuring the compound, fabricating ISEs with varying membrane compositions, and rigorously characterizing their performance with a range of different cations to determine its specific selectivity profile. Such studies will be crucial in determining if this compound can offer advantages over existing ionophores and contribute to the expanding toolkit of chemical sensing.
References
-
Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. [Link]
- Google Patents. (1979).
-
Chemical Point. Dodecyl [2-(trifluoromethyl)phenyl] ether. [Link]
-
DwyerOmega. Ion Selective Electrode Selection Guide. [Link]
-
ACS Publications. (2020). Emulsion Doping of Ionophores and Ion-Exchangers into Ion-Selective Electrode Membranes. Analytical Chemistry. [Link]
-
MDPI. (2021). Natural Polyether Ionophores and Their Pharmacological Profile. Molecules. [Link]
-
MDPI. (2020). Development of the New Fluoride Ion-Selective Electrode Modified with FexOy Nanoparticles. Nanomaterials. [Link]
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. chemicalpoint.eu [chemicalpoint.eu]
- 4. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 5. practicum.chem.uu.nl [practicum.chem.uu.nl]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: A Step-by-Step Guide for the Williamson Ether Synthesis of Fluorinated Compounds
Introduction: The Strategic Value of Fluorinated Ethers
In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for fine-tuning physicochemical and biological properties. Fluorinated ethers, in particular, represent a privileged class of compounds. The introduction of fluorine can enhance metabolic stability, modulate lipophilicity and basicity, and improve binding affinity to biological targets. These attributes have led to their use in a range of applications, from potent pharmaceuticals to advanced polymers and liquid crystals. The Williamson ether synthesis, a classic yet robust method, remains a highly relevant and versatile tool for constructing the crucial C-O-C linkage in these valuable molecules. This guide provides a detailed, experience-driven protocol for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated ethers, with a focus on overcoming the unique challenges presented by fluorinated substrates.
Core Principles: Understanding the Fluorinated Williamson Ether Synthesis
The Williamson ether synthesis is fundamentally a bimolecular nucleophilic substitution (SN2) reaction. It involves the reaction of an alkoxide nucleophile with a primary alkyl halide or other electrophile with a good leaving group (e.g., tosylate, mesylate).
The overall transformation can be broken down into two key steps:
-
Deprotonation: A base is used to deprotonate a fluorinated alcohol, generating a fluorinated alkoxide. The choice of base is critical, as fluorinated alcohols are significantly more acidic than their non-fluorinated counterparts due to the electron-withdrawing nature of fluorine atoms.
-
Nucleophilic Attack: The resulting fluorinated alkoxide acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent and displacing the leaving group to form the desired ether.
Mechanistic Considerations for Fluorinated Substrates
The presence of fluorine atoms introduces specific electronic effects that must be considered:
-
Increased Acidity of Fluorinated Alcohols: The strong inductive effect of fluorine atoms stabilizes the resulting alkoxide, making the parent alcohol more acidic. This means that weaker bases, such as potassium carbonate, can sometimes be sufficient for deprotonation, although stronger bases like sodium hydride (NaH) are often employed to ensure complete and irreversible alkoxide formation.
-
Nucleophilicity of Fluorinated Alkoxides: While the parent alcohol is more acidic, the resulting fluorinated alkoxide can be a less potent nucleophile compared to its non-fluorinated analog. The electron-withdrawing fluorine atoms reduce the electron density on the oxygen atom. This can lead to slower reaction rates, necessitating more forcing conditions (e.g., higher temperatures, longer reaction times).
-
Electrophile Reactivity: The SN2 mechanism is sensitive to steric hindrance. Therefore, primary alkyl halides are the preferred electrophiles. Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield elimination byproducts.
Visualizing the Reaction Pathway
The following diagram illustrates the general workflow of the Williamson ether synthesis for fluorinated compounds.
Caption: General workflow of the Williamson ether synthesis for fluorinated compounds.
Materials and Reagents: A Strategic Selection
The success of the synthesis hinges on the appropriate choice of starting materials and reaction conditions.
| Component | Examples | Key Considerations |
| Fluorinated Alcohol | 2,2,2-Trifluoroethanol, 2,2,3,3,3-Pentafluoropropanol, Perfluorinated alcohols | The degree and position of fluorination will impact acidity and nucleophilicity. Highly fluorinated alcohols are more acidic and may require milder bases. |
| Alkylating Agent | Methyl iodide, Ethyl bromide, Benzyl chloride, Alkyl tosylates/mesylates | Primary alkylating agents are strongly preferred to minimize elimination side reactions. Iodides are generally more reactive than bromides, which are more reactive than chlorides. |
| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH) | NaH is a strong, non-nucleophilic base that ensures irreversible deprotonation. K₂CO₃ is a milder, easier-to-handle base suitable for more acidic alcohols. NaOH can be used, often in phase-transfer catalysis systems. |
| Solvent | N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (MeCN), Acetone | Polar aprotic solvents like DMF and THF are excellent choices as they solvate the cation of the alkoxide, leaving a "naked" and more reactive nucleophile. Acetone can be used with milder bases like K₂CO₃. |
| Phase Transfer Catalyst (Optional) | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium bisulfate (Bu₄NHSO₄) | Useful for reactions involving a solid base (like K₂CO₃ or NaOH) and an organic solvent, as it facilitates the transfer of the alkoxide into the organic phase.[1] |
Detailed Experimental Protocol: Synthesis of 2,2,2-Trifluoroethyl Methyl Ether
This protocol provides a representative example of the Williamson ether synthesis for a fluorinated compound.
Safety Precautions:
-
Sodium hydride (NaH) is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite. Handle NaH in an inert atmosphere (e.g., under nitrogen or argon) and away from moisture.
-
DMF is a potential reproductive toxin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methyl iodide is a toxic and volatile alkylating agent. Handle with care in a fume hood.
Materials:
-
2,2,2-Trifluoroethanol (1.00 g, 10.0 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol)
-
Methyl iodide (1.56 g, 0.69 mL, 11.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 20 mL)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the sodium hydride (60% dispersion in mineral oil).
-
Wash the NaH twice with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. Carefully decant the hexanes each time using a cannula or syringe.
-
Suspend the washed NaH in 10 mL of anhydrous DMF.
-
-
Alkoxide Formation:
-
Cool the NaH suspension to 0 °C using an ice-water bath.
-
Slowly add a solution of 2,2,2-trifluoroethanol (1.00 g in 10 mL of anhydrous DMF) to the NaH suspension dropwise over 15-20 minutes. Vigorous hydrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.
-
-
Ether Formation:
-
Cool the reaction mixture back down to 0 °C.
-
Add methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
-
Reaction Quenching and Workup:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C until gas evolution ceases.[2]
-
Transfer the mixture to a separatory funnel and add 50 mL of water and 50 mL of diethyl ether.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with water (3 x 50 mL) to remove DMF, followed by a wash with brine (50 mL).[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent carefully by simple distillation due to the volatility of the product.
-
-
Purification:
-
The crude product can be purified by fractional distillation to yield 2,2,2-trifluoroethyl methyl ether as a low-boiling liquid.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the fluorinated alcohol. 2. Insufficiently reactive alkylating agent. 3. Presence of water in the reaction. | 1. Use a stronger base (e.g., NaH) and ensure anhydrous conditions. Allow sufficient time for deprotonation. 2. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl iodide). Consider converting the alkylating agent to a tosylate or mesylate. 3. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Formation of Elimination Byproduct | 1. Use of a secondary or tertiary alkyl halide. 2. Sterically hindered alkoxide or alkyl halide. 3. High reaction temperature. | 1. Redesign the synthesis to use a primary alkyl halide.[4] 2. If possible, choose the less sterically hindered combination of alkoxide and alkyl halide. 3. Run the reaction at a lower temperature for a longer period. |
| Recovery of Starting Alcohol | 1. Insufficient amount of base or alkylating agent. 2. Deactivated alkylating agent. | 1. Use a slight excess (1.1-1.2 equivalents) of both the base and the alkylating agent. 2. Use fresh, high-purity alkylating agent. |
| Difficult Workup (emulsions, product loss) | 1. High polarity of DMF or DMSO. 2. Volatility of the fluorinated ether product. | 1. During workup, dilute the reaction mixture with a large volume of water and extract with a non-polar solvent. Wash the organic layer multiple times with water or a 5% LiCl solution to remove residual DMF.[3][5] 2. Use gentle rotary evaporation or simple distillation for solvent removal. Avoid high vacuum. |
References
-
Vershilova, S.V., et al. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 136, 1-2. Available at: [Link]
-
Frontier, A. (2026). Workup for Reactions in DMF or DMSO. University of Rochester, Department of Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]
-
University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Available at: [Link]
-
Delhaye, L., et al. (2007). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development, 11, 160-164. Available at: [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
ResearchGate. (2014). Is it essential to quench NaH after the completion of a reaction? Available at: [Link]
-
ResearchGate. (2017). How can we remove DMF from a reaction mixture? Available at: [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]
-
Reddit. (2022). DMF Work-up and Solubility Issues. r/Chempros. Available at: [Link]
-
Reddit. (2020). How to use Sodium Hydride in reaction? r/chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). Sodium hydride. Available at: [Link]
Sources
High-Performance Liquid Chromatography (HPLC) method for analyzing Dodecyl [2-(trifluoromethyl)phenyl] ether
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Dodecyl [2-(trifluoromethyl)phenyl] ether. The inherent lipophilicity of this molecule, stemming from its long alkyl chain and fluorinated aromatic moiety, presents a unique challenge for chromatographic separation, often leading to excessive retention and poor peak shape on standard C18 columns. This guide provides a comprehensive protocol, explaining the rationale behind the selection of a C8 stationary phase and an optimized mobile phase gradient. The method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various sample matrices.
Introduction
Dodecyl [2-(trifluoromethyl)phenyl] ether (CAS 150503-14-3) is a chemical compound characterized by a dodecyl chain linked to a 2-(trifluoromethyl)phenyl group via an ether linkage.[1][2] Its molecular structure, combining a long, non-polar alkyl chain with a fluorinated aromatic ring, results in a highly hydrophobic molecule with a molecular weight of 330.43 g/mol .[2] Such compounds are of interest in materials science and as intermediates in organic synthesis. The analysis of these lipophilic compounds by RP-HPLC can be challenging, often requiring careful method development to achieve adequate retention, resolution, and peak symmetry.
The trifluoromethylphenyl group provides a chromophore suitable for UV detection, a common and versatile detection method in HPLC. The primary challenge lies in mitigating the strong hydrophobic interactions between the analyte and the stationary phase. This application note describes a method that utilizes a C8 column to reduce retention time and a gradient elution with acetonitrile and water to ensure a sharp and symmetrical peak shape.
Experimental
Materials and Reagents
-
Analyte: Dodecyl [2-(trifluoromethyl)phenyl] ether (Purity ≥96%)[1]
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
-
Sample Diluent: Acetonitrile/Water (90:10, v/v)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used. The selection of a C8 stationary phase is a critical aspect of this method. While C18 columns are a common starting point for reversed-phase chromatography, the extreme non-polar nature of the analyte would lead to excessive retention.[3][4] A C8 column provides a less hydrophobic stationary phase, allowing for elution of the highly lipophilic analyte with a reasonable run time and solvent consumption. The phenyl ring in the analyte can also exhibit π-π interactions with phenyl-based stationary phases; however, a C8 column was chosen to primarily address the hydrophobicity of the dodecyl chain.[5][6]
The mobile phase consists of acetonitrile and water. Acetonitrile is generally a stronger eluting solvent than methanol in reversed-phase HPLC and offers a wider UV window.[7] A gradient elution is employed to ensure that the analyte is eluted efficiently as a sharp peak.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 100% B in 10 min, hold at 100% B for 5 min, return to 80% B in 1 min, equilibrate for 4 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
| Run Time | 20 minutes |
The detection wavelength of 265 nm was selected based on the expected UV absorbance of the trifluoromethylphenyl moiety. Aromatic rings, including those with trifluoromethyl substituents, typically exhibit absorbance in the 250-270 nm range.[8][9]
Protocol
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Dodecyl [2-(trifluoromethyl)phenyl] ether and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the sample diluent (90:10 Acetonitrile/Water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh the sample containing Dodecyl [2-(trifluoromethyl)phenyl] ether.
-
Dissolve the sample in a suitable volume of acetonitrile.
-
If necessary, sonicate the sample for 10 minutes to ensure complete dissolution.
-
Dilute the sample solution with the sample diluent to a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
HPLC Analysis Workflow
The following diagram illustrates the logical flow of the analytical procedure, from initial sample and standard preparation through to data acquisition and analysis.
Figure 1: HPLC analysis workflow for Dodecyl [2-(trifluoromethyl)phenyl] ether.
Method Validation
For the implementation of this method in a regulated environment, it is essential to perform a thorough validation according to ICH guidelines (Q2(R1)). The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank and a placebo sample and ensuring no interfering peaks are present at the retention time of the analyte.
-
Linearity: The linearity of the method should be established by analyzing the working standard solutions at a minimum of five concentration levels. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The accuracy should be determined by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the same standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, with different analysts, or on different instruments. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Table 2: Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criterion |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Specificity | No interference at analyte retention time |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High Backpressure | Blockage in the column or system | Reverse flush the column; check and replace frits and filters. |
| Peak Tailing | Active sites on the column; secondary interactions | Use a mobile phase with a lower pH (if analyte has acidic/basic properties); use a highly deactivated column. |
| Variable Retention Times | Inconsistent mobile phase composition; temperature fluctuations | Ensure proper mobile phase mixing; use a column thermostat. |
| No Peak or Small Peak | Injection issue; detector issue; sample degradation | Check autosampler and syringe; verify detector lamp status; prepare fresh sample. |
Conclusion
The HPLC method described provides a reliable and robust approach for the quantitative analysis of the highly non-polar compound Dodecyl [2-(trifluoromethyl)phenyl] ether. The strategic selection of a C8 stationary phase and an optimized acetonitrile/water gradient overcomes the challenges associated with the analysis of such lipophilic molecules. This method is suitable for quality control and research applications where accurate determination of this compound is required.
References
-
Wang, C., et al. (2020). Effect of mesoporous silica nanoparticles co-loading with 17-AAG and Torin2 on anaplastic thyroid carcinoma by targeting VEGFR2. ResearchGate. [Link]
-
Przybyciel, M. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
RSC Publishing. (2021). Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties. [Link]
-
MDPI. (2017). Synthesis and Electroluminescence Properties of 3-(Trifluoromethyl)phenyl-Substituted 9,10-Diarylanthracene Derivatives for Blue Organic Light-Emitting Diodes. [Link]
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ResearchGate. (2005). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]
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ResearchGate. (2020). RP-HPLC of strongly non-polar compound?. [Link]
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Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. [Link]
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NIH. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]
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ACS Publications. (2015). Phthalimide Compounds Containing a Trifluoromethylphenyl Group and Electron-Donating Aryl Groups: Color-Tuning and Enhancement of Triboluminescence. [Link]
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Application Notes & Protocols: Safe Handling and Storage of Dodecyl [2-(trifluoromethyl)phenyl] ether
Introduction: Understanding the Compound
Dodecyl [2-(trifluoromethyl)phenyl] ether (CAS No. 150503-14-3) is a specialized organic molecule combining a long aliphatic chain (dodecyl), an ether linkage, and a trifluoromethyl-substituted aromatic ring.[1][2] Its structure suggests utility in research and development, potentially as an intermediate in organic synthesis, a component in material science, or a candidate in drug discovery programs where the lipophilic dodecyl group and the electron-withdrawing trifluoromethyl group can impart specific physicochemical properties.
Given the absence of comprehensive, publicly available safety data for this specific molecule, this guide establishes a robust safety protocol by synthesizing information from structurally related compounds, namely aromatic ethers and trifluoromethylated aromatics. The trifluoromethyl (-CF3) group is known for its high stability, yet its presence necessitates careful handling, as degradation pathways for related compounds can sometimes lead to persistent environmental pollutants.[3][4] The ether linkage, a well-known functional group, introduces a significant and primary hazard: the potential for explosive peroxide formation upon exposure to air and light.[5]
This document provides a framework for risk mitigation based on the principles of the hierarchy of controls, ensuring that researchers, scientists, and drug development professionals can handle this compound with the highest degree of safety.
Hazard Identification and Core Safety Principles
A thorough risk assessment must precede any handling of this compound. The primary hazards are inferred from its constituent chemical groups.
-
Health Hazards: Based on analogous trifluoromethylated compounds and aromatic ethers, potential routes of exposure are inhalation, skin contact, and eye contact.[6] These may lead to respiratory irritation, skin irritation, and serious eye damage.[7][8] Although specific toxicological data for Dodecyl [2-(trifluoromethyl)phenyl] ether is unavailable, related compounds have shown toxicity if swallowed.[8][9]
-
Flammability: Ethers as a class are often volatile and flammable.[10] Vapors can form explosive mixtures with air and travel to an ignition source. Therefore, this compound should be treated as a potential fire hazard.
-
Reactivity and Stability:
-
Peroxide Formation: The most critical, insidious hazard associated with ethers is the formation of explosive peroxides when stored in the presence of oxygen and exposed to light.[5] These peroxides can detonate upon shock, heat, or friction.
-
Incompatible Materials: The compound should be stored away from strong oxidizing agents, which can react violently with ethers.[11][12]
-
Thermal Stability: Some suppliers recommend cold-chain transportation, suggesting that the compound may have limited thermal stability or specific storage requirements to maintain purity.[13]
-
The Hierarchy of Controls
To ensure maximum safety, a multi-layered approach to risk mitigation, known as the hierarchy of controls, must be implemented. This framework prioritizes the most effective control measures.
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures.
Physicochemical and Safety Data Summary
The following table summarizes known and inferred data for Dodecyl [2-(trifluoromethyl)phenyl] ether.
| Property | Value / Information | Source(s) |
| CAS Number | 150503-14-3 | [1] |
| Molecular Formula | C₁₉H₂₉F₃O | [1] |
| Molecular Weight | 330.43 g/mol | [1][2] |
| Physical State | Likely a liquid or low-melting solid at room temperature (Inferred from structure). | N/A |
| Primary Hazards | Potential for explosive peroxide formation. Assumed to be a skin/eye/respiratory irritant. Assumed flammable. | [6][7][10] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [11][12] |
| Storage Conditions | Store in a cool, dry, dark, well-ventilated area in a tightly sealed container, away from ignition sources and oxidizers. Consider storage under an inert atmosphere (e.g., Argon). | [5][14][15] |
Protocols for Safe Application
Adherence to the following protocols is mandatory for all personnel handling this compound.
Engineering Controls
The primary defense against exposure is the use of robust engineering controls.
-
Chemical Fume Hood: All handling of Dodecyl [2-(trifluoromethyl)phenyl] ether, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to minimize inhalation risk.[16]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[17]
-
Safety Equipment: An operational safety shower and eyewash station must be immediately accessible in the work area.[12][17]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[17]
-
Hand Protection: Use chemically resistant gloves. Disposable nitrile gloves provide splash protection but should be replaced immediately upon contamination.[16] For extended handling or risk of immersion, thicker, reusable gloves (e.g., Viton®, Barrier®) should be considered after consulting the manufacturer's compatibility charts.[16]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.
Step-by-Step Handling Protocol
Caption: A systematic workflow minimizes risk at each stage of handling.
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify the label matches the order.
-
Labeling and Logging: Immediately write the date of receipt on the container. When first opened, write "Date Opened" and the current date. This is critical for tracking peroxide formation.
-
Preparation: Before dispensing, ensure all necessary equipment (spatulas, glassware, etc.) is clean, dry, and compatible. If the compound is flammable, ensure all equipment is properly grounded to prevent static discharge.[8]
-
Transfer/Dispensing:
-
Perform all transfers inside a chemical fume hood.
-
If the compound is a liquid, pour carefully to avoid splashing. Use a pipette or cannula for precise transfers.
-
If it is a solid, use a spatula. Avoid creating dust.[6]
-
Immediately after dispensing, securely close the container cap. It is best practice to flush the headspace of the container with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove PPE carefully, avoiding self-contamination, and wash hands thoroughly with soap and water.[12]
-
Storage and Peroxide Management Protocol
Proper storage is the most critical factor in preventing the formation of explosive peroxides.
-
Storage Location: Store the container in a dedicated, properly labeled flammable materials cabinet.[11] The storage area must be cool, dark, dry, and well-ventilated.[14][15] Protect from sunlight and heat sources.[5][17]
-
Segregation: Store separately from all oxidizing agents and other incompatible materials.[11][12]
-
Container Integrity: Keep the container tightly closed at all times when not in use.[5]
-
Peroxide Testing:
-
Frequency: Test for peroxides upon opening if the "Date Received" is more than 12 months ago. Subsequently, test every 6 months after opening.
-
Method: Use commercially available peroxide test strips. In the fume hood, apply a drop of the ether to the strip and observe the color change according to the manufacturer's instructions.
-
Action Levels:
-
< 20 ppm: Safe for use.
-
20-100 ppm: Use with caution. Do not distill or concentrate.
-
> 100 ppm: DANGER. Do not handle. Do not attempt to open the container if crystals are visible around the cap. Contact your institution's Environmental Health & Safety (EHS) office immediately for emergency disposal.
-
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Spillage: Evacuate the area and remove all ignition sources.[6] Wearing full PPE, absorb the spill with an inert material like sand or vermiculite (do not use combustible materials like paper towels or sawdust).[11] Collect the absorbed material in a sealed container for hazardous waste disposal. Ventilate the area thoroughly.
Waste Disposal
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in a properly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Dispose of all waste in strict accordance with institutional, local, and national environmental regulations.[5][18]
References
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RSC Publishing. (2025, May 6). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. DOI:10.1039/D4EM00739E. Retrieved from [Link]
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 3-[3-(Trifluoromethyl)phenyl]-1-propanol.
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VelocityEHS. (2015, April 27). Understanding the Safety Risks of Diethyl Ether. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Phenyl trifluoromethyl ether (CAS 456-55-3). Retrieved from [Link]
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Dodecyl [2-(trifluoromethyl)phenyl] ether material safety data sheet (MSDS) information
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl [2-(trifluoromethyl)phenyl] ether, with the CAS Number 150503-14-3, is a specialized organic compound utilized in advanced research and development settings.[1] Its unique structure, combining a long aliphatic dodecyl chain with a trifluoromethyl-substituted aromatic ring, suggests potential applications in areas such as specialty surfactants, building blocks for complex organic synthesis, and as a component in the development of novel pharmaceutical agents and materials. The trifluoromethyl group can impart desirable properties such as increased lipophilicity and metabolic stability in drug candidates.[2]
This document provides a comprehensive guide to the safe handling, storage, and potential applications of Dodecyl [2-(trifluoromethyl)phenyl] ether. In the absence of a specific Material Safety Data Sheet (MSDS), the following protocols and safety information have been synthesized from data on structurally related compounds, including other fluorinated ethers and dodecyl phenyl ethers. It is imperative that users of this compound exercise caution and adhere to the highest standards of laboratory safety.
Chemical and Physical Properties
A summary of the known and estimated physical and chemical properties of Dodecyl [2-(trifluoromethyl)phenyl] ether and a related compound, dodecyl phenyl ether, are presented below for comparative purposes.
| Property | Dodecyl [2-(trifluoromethyl)phenyl] ether | Dodecyl Phenyl Ether (for comparison) |
| CAS Number | 150503-14-3[1] | 35021-68-2 |
| Molecular Formula | C₁₉H₂₉F₃O[1] | C₁₈H₃₀O |
| Molecular Weight | 330.43 g/mol [1] | 262.43 g/mol |
| Appearance | Not specified; likely a liquid or low-melting solid | Not specified |
| Boiling Point | Not specified | 349.8 °C at 760 mmHg[3] |
| Melting Point | Not specified | 23 °C[3] |
| Flash Point | Not specified | 139.1 °C[3] |
| Density | Not specified | 0.889 g/cm³[3] |
| Vapor Pressure | Not specified | 9.29E-05 mmHg at 25°C[3] |
Hazard Identification and Safety Precautions
While a specific hazard profile for Dodecyl [2-(trifluoromethyl)phenyl] ether is not available, based on analogous compounds, the following hazards should be anticipated. The Globally Harmonized System (GHS) classifications for similar fluorinated ethers often include skin irritation, serious eye irritation, and potential for respiratory tract irritation.[4]
Potential GHS Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
-
H336: May cause drowsiness or dizziness.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P271: Use only outdoors or in a well-ventilated area.[5]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[6]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Safety Workflow Diagram
Caption: General laboratory safety workflow for handling Dodecyl [2-(trifluoromethyl)phenyl] ether.
First-Aid Measures
In the event of exposure, immediate action is crucial. The following first-aid measures are based on protocols for similar chemical compounds.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Handling Protocol
-
Ventilation: Always handle Dodecyl [2-(trifluoromethyl)phenyl] ether in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]
-
Avoiding Contamination: Use dedicated glassware and utensils. Avoid contact with skin, eyes, and clothing.[7]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Ethers can be flammable.[8]
-
Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light. While the trifluoromethyl group may influence this reactivity, it is prudent to assume peroxide formation is possible. Store away from light and consider testing for peroxides if the material has been stored for an extended period or exposed to air.
Storage Protocol
-
Container: Store in a tightly sealed, light-resistant container.[7]
-
Environment: Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuation: Evacuate the immediate area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8]
-
Cleanup: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Personal Protection: Wear appropriate PPE during the entire cleanup process.
Disposal Considerations
Dispose of Dodecyl [2-(trifluoromethyl)phenyl] ether and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[5]
Potential Applications and Experimental Protocols
The unique chemical structure of Dodecyl [2-(trifluoromethyl)phenyl] ether suggests its utility in several research and development areas.
Surfactant Properties
The combination of a long hydrophobic alkyl chain and a modified phenyl group suggests that this compound may exhibit surfactant properties. Fluorinated surfactants can have unique properties, such as reducing the surface tension of water to a greater extent than their non-fluorinated counterparts.[9]
Protocol for Surface Tension Measurement:
-
Prepare a series of aqueous solutions of Dodecyl [2-(trifluoromethyl)phenyl] ether at varying concentrations.
-
Use a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) to measure the surface tension of each solution.
-
Plot surface tension as a function of concentration to determine the critical micelle concentration (CMC) and the surface tension at the CMC.
Intermediate in Organic Synthesis
Trifluoromethyl-substituted aromatic compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[10] The ether linkage can be stable under many reaction conditions, or it can be a site for further chemical modification.
Illustrative Synthetic Transformation: Ether Cleavage This is a general protocol for the cleavage of an aryl ether, which may be applicable to Dodecyl [2-(trifluoromethyl)phenyl] ether to yield 2-(trifluoromethyl)phenol, a valuable synthetic precursor.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Dodecyl [2-(trifluoromethyl)phenyl] ether in a suitable dry solvent (e.g., dichloromethane).
-
Reagent Addition: Cool the solution in an ice bath and slowly add a Lewis acid, such as boron tribromide (BBr₃), dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Workflow for Synthetic Application
Caption: A generalized workflow for the synthetic utilization of Dodecyl [2-(trifluoromethyl)phenyl] ether.
References
- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents. (n.d.).
- Fiserova-Bergerova, V., & Pierce, J. T. (1988). Acute toxicity of fluorinated ether anesthetics: role of 2,2,2-trifluoroethanol and other metabolites. Toxicology and Applied Pharmacology, 94(2), 261–271.
- Kennedy, G. L. (1990). Toxicology of the fluoroalkenes: review and research needs. Critical Reviews in Toxicology, 21(2), 149–170.
-
Are Fluoropolymers Really of Low Concern for Human and Environmental Health and Separate from Other PFAS? | CSWAB. (2020, December 21). Retrieved from [Link]
-
2-(Dodecyloxy)ethanol | CAS#:4536-30-5 | Chemsrc. (n.d.). Retrieved from [Link]
-
Ether, dodecyl phenyl - LookChem. (n.d.). Retrieved from [Link]
-
Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones - ResearchGate. (n.d.). Retrieved from [Link]
-
united states air force armstrong laboratory toxicity of perfluoro polyethers in vitro - DTIC. (n.d.). Retrieved from [Link]
-
Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties - PMC - NIH. (2021, November 25). Retrieved from [Link]
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Guide for the Safe Handling of Tetrafluoroethylene November 2017 About the authors Acknowledgments - Plastics Europe. (n.d.). Retrieved from [Link]
-
Dodecyl phenyl glycidyl ether | C21H34O2 | CID 19894503 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved from [Link]
-
Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC - NIH. (n.d.). Retrieved from [Link]
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Scaling Up the Synthesis of Dodecyl [2-(trifluoromethyl)phenyl] Ether: An Application Note and Protocol Guide
Introduction: The Significance of Dodecyl [2-(trifluoromethyl)phenyl] Ether
Dodecyl [2-(trifluoromethyl)phenyl] ether is a molecule of interest in various fields, including pharmaceuticals and materials science. The presence of the long dodecyl chain imparts significant lipophilicity, while the 2-(trifluoromethyl)phenyl group offers unique electronic properties and metabolic stability. These characteristics make it a valuable building block for designing novel drug candidates and advanced materials. However, transitioning the synthesis of this ether from a laboratory curiosity to a viable, scalable process presents a unique set of challenges.
This comprehensive guide provides a detailed exploration of the techniques for scaling up the synthesis of Dodecyl [2-(trifluoromethyl)phenyl] ether. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a robust laboratory-scale protocol, and meticulously address the critical considerations for a successful and safe scale-up to pilot and production volumes. This document is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between bench-scale synthesis and industrial production.
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and widely adopted method for the preparation of unsymmetrical ethers such as Dodecyl [2-(trifluoromethyl)phenyl] ether is the Williamson ether synthesis.[1][2] This robust reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[3][4]
Reaction Scheme:
Mechanism:
The reaction is initiated by the deprotonation of 2-(trifluoromethyl)phenol using a suitable base to generate the more nucleophilic 2-(trifluoromethyl)phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the 1-dodecyl halide (e.g., 1-bromododecane) in a concerted SN2 fashion.[1][2] The choice of a primary alkyl halide is crucial to favor the SN2 pathway and minimize the competing E2 elimination side reaction, which becomes significant with secondary and tertiary halides.[1]
Laboratory-Scale Synthesis Protocol
This protocol details a reliable method for the synthesis of Dodecyl [2-(trifluoromethyl)phenyl] ether on a laboratory scale.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |
| 2-(Trifluoromethyl)phenol | 162.11 | 10.0 g | 0.0617 | 1.0 |
| 1-Bromododecane | 249.23 | 16.8 g (14.5 mL) | 0.0674 | 1.1 |
| Potassium Carbonate (K₂CO₃), fine powder | 138.21 | 12.8 g | 0.0926 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | - |
| Diethyl ether | 74.12 | As needed | - | - |
| 1 M Sodium Hydroxide (NaOH) | 40.00 | As needed | - | - |
| Brine (saturated NaCl solution) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-(trifluoromethyl)phenol (10.0 g, 0.0617 mol) and N,N-dimethylformamide (DMF, 100 mL).
-
Base Addition: Add finely powdered potassium carbonate (12.8 g, 0.0926 mol) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Alkyl Halide Addition: Slowly add 1-bromododecane (14.5 mL, 0.0674 mol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash with 1 M NaOH (2 x 100 mL) to remove any unreacted phenol, followed by a wash with brine (1 x 100 mL).[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation to yield Dodecyl [2-(trifluoromethyl)phenyl] ether as a colorless oil. Due to the high boiling point of the product, vacuum distillation is the preferred method of purification.[6]
Scaling Up the Synthesis: From Lab to Pilot Plant
Transitioning from a laboratory-scale synthesis to a pilot or industrial scale introduces a new set of challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness.
Key Scale-Up Considerations:
| Parameter | Laboratory Scale (10 g) | Pilot Scale (10 kg) | Key Considerations & Rationale |
| Reaction Vessel | 250 mL Round-bottom flask | 100-200 L Glass-lined or Stainless Steel Reactor | Material compatibility and heat transfer become critical. Glass-lined reactors offer excellent chemical resistance. |
| Heating/Cooling | Heating mantle | Jacketed reactor with thermal fluid | Surface area-to-volume ratio decreases on scale-up, making efficient heat transfer more challenging.[7] A jacketed reactor allows for precise temperature control. |
| Stirring | Magnetic stirrer | Mechanical overhead stirrer (e.g., anchor or pitched-blade turbine) | Efficient mixing is crucial to maintain homogeneity, prevent localized hot spots, and ensure good mass transfer, especially in a heterogeneous mixture. |
| Reagent Addition | Manual addition | Metering pump or addition funnel with controlled flow rate | Controlled addition of the alkylating agent is essential to manage the reaction exotherm and prevent runaway reactions.[8] |
| Solvent | DMF | Toluene or Xylene with Phase Transfer Catalyst | While DMF is an excellent solvent, its high boiling point and potential for decomposition at elevated temperatures can be problematic on a large scale. A less polar solvent like toluene combined with a phase-transfer catalyst (PTC) is often a more practical and economical choice for industrial applications.[9][10] |
| Base | Potassium Carbonate (solid) | 50% Aqueous Sodium Hydroxide | Using an aqueous base with a PTC creates a two-phase system that is often more manageable and cost-effective on a large scale. |
| Phase Transfer Catalyst (PTC) | Not typically used | Tetrabutylammonium bromide (TBAB) or similar quaternary ammonium salt (1-5 mol%) | The PTC facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where it can react with the alkyl halide, significantly increasing the reaction rate in a two-phase system.[9][10] |
| Work-up | Separatory funnel extractions | Reactor-based phase separation and extraction | Large-volume extractions are performed directly in the reactor, followed by pumping the layers to separate vessels. |
| Purification | Vacuum distillation | Fractional vacuum distillation or crystallization | For high-purity requirements, fractional distillation is necessary. Crystallization from a suitable solvent may also be a viable and more energy-efficient purification method for the final product if it is a solid at room temperature or can be induced to crystallize.[11] |
Workflow for Scaling Up the Synthesis
Caption: A workflow diagram illustrating the transition from laboratory-scale synthesis to pilot-scale production, incorporating Process Analytical Technology (PAT) and safety analysis.
Process Analytical Technology (PAT) for Enhanced Control
Implementing Process Analytical Technology (PAT) is crucial for ensuring a robust, well-understood, and controlled manufacturing process.[12] For the synthesis of Dodecyl [2-(trifluoromethyl)phenyl] ether, in-situ spectroscopic techniques can provide real-time insights into the reaction progress.
-
In-situ FTIR/Raman Spectroscopy: Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used to monitor the reaction in real-time.[3][13][14]
-
FTIR: An Attenuated Total Reflectance (ATR) probe can be inserted directly into the reactor. The disappearance of the O-H stretch of the 2-(trifluoromethyl)phenol and the appearance of the C-O-C stretch of the ether product can be monitored to track the reaction progress.[15]
-
Raman: A Raman probe can also be used to monitor the reaction. Raman spectroscopy is particularly advantageous for heterogeneous reactions and can provide clear spectral windows for monitoring key functional group changes.[3]
-
By correlating the spectroscopic data with offline HPLC measurements, a predictive model can be built to determine the reaction endpoint accurately, eliminating the need for frequent sampling and reducing batch cycle times.[16]
Safety Considerations for Scale-Up
The scale-up of any chemical process requires a thorough safety assessment.
-
Thermal Hazards: The Williamson ether synthesis is an exothermic reaction. On a large scale, the heat generated can be significant and must be effectively managed to prevent a thermal runaway.[7][8]
-
Calorimetry Studies: Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) should be performed to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the onset temperature of any potential decomposition reactions. This data is critical for designing an adequate cooling system and establishing safe operating limits.[17][18] It is recommended to maintain a significant temperature safety margin of around 100 °C between the planned operating temperature and the onset-temperature for thermal runaway.[7]
-
-
Reagent Handling:
-
1-Bromododecane: While not highly volatile, it is an irritant. Appropriate personal protective equipment (PPE) should be worn, and closed-system transfers are recommended on a large scale.
-
Solvents: The use of flammable solvents like toluene necessitates a nitrogen-blanketed reactor and adherence to all regulations regarding the handling of flammable liquids.
-
Caustic Solutions: Concentrated sodium hydroxide is corrosive. Appropriate materials of construction and handling procedures are required.
-
Conclusion
The successful scale-up of the synthesis of Dodecyl [2-(trifluoromethyl)phenyl] ether is achievable through a systematic approach that combines a thorough understanding of the reaction chemistry with sound chemical engineering principles. The Williamson ether synthesis, particularly when adapted for industrial-scale production using phase-transfer catalysis, offers an efficient and robust route to this valuable molecule. By implementing Process Analytical Technology and conducting a comprehensive safety assessment, researchers and drug development professionals can ensure a safe, controlled, and scalable manufacturing process.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Endress+Hauser. Raman endpoint detection of heterogeneous etherification reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Simple and Economical Synthesis of Alkyl Phenyl Ethers by the Reaction of Phenols and Alkyl Esters Using Nanocrystalline Beta. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]
- Google Patents. (1969, June 17). Purification of ethers.
-
ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Phase-Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Retrieved from [Link]
-
University of Rochester. (2019, September 18). Scale-Up Reaction Safety. Retrieved from [Link]
-
IntuitionLabs. PAT Sensors for Real-Time Reaction Monitoring in Pharma. Retrieved from [Link]
-
PMC - NIH. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
ResearchGate. (2019, June 10). Safe scale-up with exothermic reactions. Retrieved from [Link]
- Google Patents. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
PTC Organics, Inc. PTC Selective O-Alkylation. Retrieved from [Link]
-
Utah Tech University. Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (1970, January 27). Purification of ethers.
-
American Pharmaceutical Review. (2010, May 1). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. Retrieved from [Link]
-
MDPI. (2021, June 17). Special Issue on “Thermal Safety of Chemical Processes”. Retrieved from [Link]
-
Chemical Review and Letters. Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Retrieved from [Link]
-
Semantic Scholar. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]
-
University of California, Los Angeles. How to Purify by Distillation. Retrieved from [Link]
-
ResearchGate. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Retrieved from [Link]
-
MDPI. Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. Retrieved from [Link]
- Google Patents. (1950, February 7). Alkylation of phenol by alkyl halides catalyzed by finely divided gels of certain drying oils.
-
Maximum Academic Press. (2023, December 27). Effect of stabilizer EDTA on the thermal hazard of green synthesis process of adipic acid and development of microchannel continuous flow process. Retrieved from [Link]
-
YouTube. (2016, September 2). In Situ FTIR Reaction Monitoring. Retrieved from [Link]
- Google Patents. Process for the preparation of phenyl ethers.
-
Utah Tech University. Williamson Ether Synthesis. Retrieved from [Link]
-
Clairet Scientific. Reaction Monitoring with Spectroscopy - Process FTIR. Retrieved from [Link]
-
Ecolink, Inc. (2016, February 2). Recycling High Boiling Solvents Through Boiling: An Overview. Retrieved from [Link]
-
Impactfactor. Organic Extraction, Purification and Evaluation of Long Chain Fatty Alcohol from Saccharum officinarum of Sugar Refinery Waste for Human Wellness. Retrieved from [Link]
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- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Dodecyl [2-(trifluoromethyl)phenyl] ether
Welcome to the technical support center for the synthesis of Dodecyl [2-(trifluoromethyl)phenyl] ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is grounded in mechanistic principles and field-proven strategies to ensure you can achieve your synthetic goals with confidence.
Introduction to the Synthetic Challenge
The synthesis of Dodecyl [2-(trifluoromethyl)phenyl] ether presents a unique set of challenges primarily due to the electron-deficient nature of the aromatic ring and the potential for competing side reactions. The target molecule is an aryl ether, and its synthesis typically involves the formation of a C-O bond between an aromatic ring and an alkyl chain. The strong electron-withdrawing effect of the trifluoromethyl group at the ortho position significantly influences the reactivity of the aryl halide or phenol precursor.
This guide will explore the primary synthetic routes, with a focus on troubleshooting and optimizing the Williamson ether synthesis and considering alternative approaches like the Ullmann condensation for this specific target molecule.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of Dodecyl [2-(trifluoromethyl)phenyl] ether in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the most likely causes?
Answer: Low yields in the synthesis of Dodecyl [2-(trifluoromethyl)phenyl] ether can stem from several factors, primarily related to the choice of reagents, reaction conditions, and competing side reactions. Here’s a breakdown of the common culprits and how to address them:
-
Inefficient Alkoxide Formation: The first step in a Williamson ether synthesis is the deprotonation of the alcohol (dodecanol) or phenol (2-(trifluoromethyl)phenol) to form the corresponding alkoxide/phenoxide. If this deprotonation is incomplete, the concentration of your active nucleophile will be low, leading to a sluggish and incomplete reaction.
-
Solution: Use a sufficiently strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, releasing hydrogen gas.[1] Ensure the NaH is fresh and the solvent is anhydrous, as NaH reacts violently with water.
-
-
Competing Elimination (E2) Reaction: The alkoxide is not only a good nucleophile but also a strong base. It can react with the alkyl halide (1-bromododecane) via an E2 elimination pathway to form an alkene, especially at higher temperatures.[2]
-
Poor Solvent Choice: The choice of solvent is critical for an SN2 reaction. Protic solvents (like ethanol or water) can solvate the alkoxide nucleophile, reducing its reactivity.[2][4]
-
Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[2] These solvents solvate the cation but leave the anion (the nucleophile) relatively free and highly reactive.
-
-
Unreactive Aryl Halide (if using 1-chloro-2-(trifluoromethyl)benzene): While the trifluoromethyl group is electron-withdrawing and can activate the ring towards nucleophilic aromatic substitution, aryl halides are generally less reactive than alkyl halides in SN2-type reactions.
-
Solution: Consider using a more reactive aryl halide (e.g., the fluoride or iodide) or switching to a different synthetic strategy, such as the Ullmann condensation, which is more suitable for coupling aryl halides with alcohols.[5]
-
Question 2: I am observing multiple spots on my TLC plate, even after a long reaction time. What are the likely side products?
Answer: The presence of multiple spots on a TLC plate indicates a mixture of products. Besides your starting materials and the desired ether, you might be observing:
-
Dodecene: This is the product of the E2 elimination of 1-bromododecane, as discussed above.[2]
-
Didodecyl ether: This can form if there is residual dodecanol that reacts with the initially formed dodecyloxide.
-
C-Alkylation Product (if using a phenoxide): When using a phenoxide as the nucleophile, there is a possibility of alkylation on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[6] This is an example of the ambident nature of the phenoxide nucleophile.
To identify these byproducts, you can use co-spotting with authentic samples of the starting materials on your TLC plate. Characterization of the isolated side products by NMR or mass spectrometry can confirm their identity.
Question 3: The reaction seems to stall and never goes to completion. What can I do to drive it forward?
Answer: An incomplete reaction can be frustrating. Here are several strategies to push the reaction to completion:
-
Increase the Reaction Temperature: While higher temperatures can promote elimination, a modest increase can significantly accelerate the rate of the desired SN2 reaction.[2] Monitor the reaction closely by TLC to find the optimal temperature that favors ether formation without excessive byproduct formation.
-
Use a Phase-Transfer Catalyst (PTC): If you are running the reaction in a biphasic system (e.g., with an aqueous base), a phase-transfer catalyst like tetrabutylammonium bromide or 18-crown-6 can be highly effective.[2][7] The PTC helps to transport the alkoxide from the aqueous phase to the organic phase where the alkyl halide is, thereby increasing the reaction rate.[2][7]
-
Change the Leaving Group: The rate of an SN2 reaction is dependent on the quality of the leaving group. If you are using 1-chlorododecane, switching to 1-bromododecane or, even better, 1-iodododecane will increase the reaction rate.
Part 2: Detailed Experimental Protocols
Here, we provide a step-by-step protocol for the synthesis of Dodecyl [2-(trifluoromethyl)phenyl] ether via an optimized Williamson ether synthesis.
Protocol 1: Williamson Ether Synthesis of Dodecyl [2-(trifluoromethyl)phenyl] ether
This protocol assumes the reaction of 2-(trifluoromethyl)phenol with 1-bromododecane.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Trifluoromethyl)phenol | 162.11 | 1.62 g | 10 mmol |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.44 g | 11 mmol |
| 1-Bromododecane | 249.23 | 2.74 g | 11 mmol |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 50 mL | - |
| Diethyl ether | - | 100 mL | - |
| Saturated aqueous NH4Cl | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
Preparation of the Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a dry 100 mL round-bottom flask with a magnetic stir bar and a septum.
-
Dispensing Sodium Hydride: Carefully weigh the sodium hydride dispersion and add it to the flask. Wash the dispersion three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time.
-
Formation of the Phenoxide: Add 30 mL of anhydrous DMF to the flask. While stirring, slowly add a solution of 2-(trifluoromethyl)phenol in 20 mL of anhydrous DMF to the sodium hydride suspension at 0 °C (ice bath). Allow the mixture to stir at room temperature for 30 minutes or until the evolution of hydrogen gas ceases. You should observe the formation of the sodium phenoxide.
-
Addition of the Alkyl Halide: Slowly add 1-bromododecane to the reaction mixture via syringe.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Dodecyl [2-(trifluoromethyl)phenyl] ether.[8]
Part 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for this molecule: reacting 2-(trifluoromethyl)phenoxide with 1-bromododecane, or reacting sodium dodecyloxide with 1-chloro-2-(trifluoromethyl)benzene?
A: The better route is reacting the sodium salt of 2-(trifluoromethyl)phenol with 1-bromododecane. The Williamson ether synthesis is an SN2 reaction, which proceeds much more efficiently with primary alkyl halides than with aryl halides.[1] Aryl halides are generally unreactive towards SN2 displacement due to the high strength of the carbon-halogen bond and steric hindrance.
Q2: Can I use a stronger base like potassium hydroxide (KOH)?
A: While KOH can be used, it is generally less effective than NaH for generating the alkoxide/phenoxide in an anhydrous organic solvent. The reaction of KOH with an alcohol produces water, which can interfere with the SN2 reaction. If using KOH, a phase-transfer catalyst is highly recommended to improve the yield.[2]
Q3: Is it possible to use microwave irradiation to speed up the reaction?
A: Yes, microwave-assisted synthesis can significantly reduce the reaction time for Williamson ether syntheses, often from hours to minutes, and can sometimes improve yields.[2] However, careful optimization of the temperature and reaction time is necessary to avoid decomposition and the formation of byproducts.
Q4: What if I don't have 2-(trifluoromethyl)phenol? How can I synthesize it?
A: 2-(Trifluoromethyl)phenol can be prepared from 2-chloro- or 2-fluorobenzotrifluoride by reaction with a strong base like potassium hydroxide in a high-boiling solvent such as DMSO.[9] Another route involves the diazotization of 2-(trifluoromethyl)aniline followed by hydrolysis.[10]
Part 4: Visualizations and Diagrams
Reaction Mechanism: Williamson Ether Synthesis
The synthesis of Dodecyl [2-(trifluoromethyl)phenyl] ether proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Caption: SN2 mechanism for the Williamson ether synthesis.
Troubleshooting Flowchart for Low Yield
This flowchart provides a logical sequence for troubleshooting low yields in your synthesis.
Caption: Troubleshooting flowchart for low yield.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- Google Patents. (1979).
-
Osunstate. (2023). Mastering The Williamson Ether Synthesis. [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
ACS Publications. (2000). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. [Link]
-
TailoredRead. (n.d.). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
- Google Patents. (1980). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
-
YouTube. (2019). Williamson ether synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
ResearchGate. (2012). Synthesis of Phloroglucinol Monoaryl Ethers. [Link]
-
PubChem. (n.d.). 2-Trifluoromethylphenol. [Link]
-
ACS Publications. (1981). An Ether Synthesis Using Phase Transfer Catalysis. [Link]
-
Allen. (n.d.). Nucleophilic Aromatic Substitution (NAS) – Mechanism, Examples & FAQs. [Link]
-
Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. [Link]
-
Organic Syntheses. (n.d.). (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. [Link]
-
Filo. (n.d.). Effect of Electron-Withdrawing Groups on Nucleophilic Reactions. [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
NIH. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
- Google Patents. (1987).
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). [Link]
-
ResearchGate. (2014). The Ullmann Ether Condensation. [Link]
-
Oakwood Chemical. (2021). Advances in the Development of Trifluoromethoxylation Reagents. [Link]
-
MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Technical Support Center: Purification of Crude Dodecyl [2-(trifluoromethyl)phenyl] Ether
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of crude Dodecyl [2-(trifluoromethyl)phenyl] ether. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Dodecyl [2-(trifluoromethyl)phenyl] ether to consider for purification?
A1: Understanding the molecule's properties is crucial for selecting an appropriate purification strategy. Dodecyl [2-(trifluoromethyl)phenyl] ether is a molecule with distinct hydrophobic and moderately polar regions.
-
High Lipophilicity: The long C12 alkyl (dodecyl) chain makes the molecule highly nonpolar and soluble in nonpolar organic solvents like hexanes, heptane, and dichloromethane.
-
Moderate Polarity: The ether linkage and the aromatic ring contribute some polar character.
-
Electron-Withdrawing Trifluoromethyl Group: The -CF3 group is strongly electron-withdrawing and increases the molecule's overall lipophilicity.[1] It is also a very stable functional group under a variety of chemical conditions.[2]
-
Expected State: Depending on purity, it is likely to be an oil or a low-melting solid at room temperature.
Q2: What is the recommended initial purification strategy for crude Dodecyl [2-(trifluoromethyl)phenyl] ether synthesized via Williamson ether synthesis?
A2: A multi-step approach is generally recommended, starting with a liquid-liquid extraction followed by column chromatography.
-
Aqueous Workup: First, perform an aqueous workup to remove inorganic salts (e.g., sodium bromide if you used dodecyl bromide) and any remaining base (like potassium carbonate or sodium hydride).[3] A dilute acid wash (e.g., 1M HCl) can remove basic impurities, followed by a wash with saturated sodium bicarbonate solution to neutralize the acid, and finally a brine wash to facilitate phase separation.
-
Flash Column Chromatography: Given the nonpolar nature of the target compound, normal-phase flash column chromatography on silica gel is the method of choice.[4] A solvent system with low polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point.
Q3: What are the most probable impurities I should expect from a Williamson ether synthesis of this compound?
A3: The impurities will primarily be unreacted starting materials and byproducts of side reactions.
-
Unreacted 2-(trifluoromethyl)phenol: This starting material is significantly more polar than the product due to the acidic hydroxyl group. It can be largely removed by an aqueous base wash (e.g., 1M NaOH) during the workup.
-
Unreacted Dodecyl Halide (e.g., 1-bromododecane): This is a nonpolar impurity that will have a similar polarity to the desired ether and may co-elute during chromatography.
-
Dodecene: This is an elimination byproduct, especially if secondary or tertiary dodecyl halides are used, or if the reaction is run at high temperatures.[3] It is a nonpolar hydrocarbon and will be difficult to separate from the product by chromatography.
-
Didodecyl Ether: This can form if the dodecyl halide reacts with the dodecyloxide formed from any residual water and base. This impurity is very nonpolar.
| Impurity | Expected Polarity | Removal Strategy |
| 2-(trifluoromethyl)phenol | High | Aqueous base wash during workup |
| Dodecyl Halide | Low | Careful flash chromatography |
| Dodecene | Very Low | Careful flash chromatography, possibly recrystallization |
| Didodecyl Ether | Very Low | Careful flash chromatography, possibly recrystallization |
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques is recommended for comprehensive purity assessment.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good initial indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities. The absence of signals corresponding to starting materials or byproducts is a strong confirmation of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.[5]
Q5: What are the best practices for handling and storing Dodecyl [2-(trifluoromethyl)phenyl] ether?
A5: While the trifluoromethyl group is generally stable, proper handling and storage are important to maintain the compound's integrity.[2]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration may be beneficial to minimize potential degradation.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification process in a question-and-answer format.
Problem 1: My product is contaminated with a nonpolar impurity that co-elutes with it during flash chromatography.
-
Likely Cause: This is a common issue when dealing with nonpolar compounds. The impurity is likely unreacted dodecyl halide or a dodecene byproduct.[6]
-
Solution Strategy:
-
Optimize Chromatography Conditions:
-
Solvent System: Use a very nonpolar solvent system. Start with pure hexanes or heptane and gradually increase the polarity with a very shallow gradient of a slightly more polar solvent like toluene or dichloromethane before introducing ethyl acetate. An optimized isocratic elution with a low percentage of ethyl acetate in hexanes might provide better separation.[7]
-
TLC Analysis: Carefully perform TLC analysis with different solvent systems to find one that shows better separation between your product and the impurity.[8] An Rf value between 0.15 and 0.35 for your product is ideal for good separation on a column.[9]
-
-
Consider Recrystallization: If your product is a solid or can be induced to crystallize, recrystallization can be a very effective method for removing impurities.
-
Solvent Selection: Test a variety of solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold.[10] For a nonpolar compound like this, you might try solvents like methanol, ethanol, or isopropanol, where the nonpolar impurity might remain in the cold mother liquor.
-
-
Chemical Scavenging (Advanced): In some cases, if the impurity has a reactive functional group that the product lacks, a chemical scavenger can be used. This is a more advanced technique and should be approached with caution.
-
Problem 2: I'm observing a low yield after purification.
-
Likely Causes:
-
Solution Strategy:
-
Analyze Each Step:
-
Reaction Monitoring: Use TLC or GC-MS to monitor the reaction to ensure it has gone to completion.
-
Workup Efficiency: Check the aqueous layer by TLC to see if any product has been lost. If an emulsion formed, it may have trapped some of your product.
-
Column Stability: Before running a large-scale column, spot a solution of your crude product on a TLC plate and let it sit for an hour. Then, elute the plate to see if any new spots (decomposition products) have appeared.[12]
-
-
Optimize Chromatography:
-
Column Loading: Do not overload the column. A general rule of thumb is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.
-
Fraction Collection: Collect smaller fractions and analyze them carefully by TLC to minimize the discarding of fractions containing your product.
-
-
Problem 3: The product appears as an oil and won't crystallize.
-
Likely Causes:
-
The product may be a liquid or a very low-melting solid at room temperature.
-
The presence of impurities is inhibiting crystallization.
-
-
Solution Strategy:
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites for crystal growth.[10]
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.[10]
-
Lower Temperature: Cool the solution in an ice bath or even a freezer, if the solvent's freezing point allows.[10]
-
-
Further Purification: If the product still oils out, it is likely that impurities are preventing crystallization.[10] In this case, re-purify the oil by column chromatography, focusing on achieving better separation.
-
Problem 4: During the aqueous workup, I'm getting a persistent emulsion.
-
Likely Causes: The presence of both a long alkyl chain and a polar head group in your product can give it surfactant-like properties, leading to emulsions. High concentrations of dissolved substances can also contribute.
-
Solution Strategy:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break up emulsions.
-
Filter through Celite: Pass the entire emulsified mixture through a pad of Celite or glass wool. This can help to break up the fine droplets.
-
Patience and Gentle Agitation: Sometimes, simply letting the separatory funnel sit for an extended period can allow the layers to separate. Gentle swirling, rather than vigorous shaking, during extraction can also prevent emulsion formation.
-
Problem 5: My compound seems to be decomposing on the silica gel column.
-
Likely Cause: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[12] While ethers are generally stable, this is a possibility to consider.
-
Solution Strategy:
-
Deactivate the Silica Gel: Neutralize the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1% by volume), to the eluent.[12]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).[12] A quick stability test on an alumina TLC plate can indicate if this is a viable option.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (hence the term "flash" chromatography).
-
Experimental Workflows
Workflow for Purification of Crude Dodecyl [2-(trifluoromethyl)phenyl] Ether
Caption: Decision tree for addressing a co-eluting nonpolar impurity.
References
- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google P
-
Trifluoromethylation - Wikipedia. (URL: [Link])
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])
-
Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application - ResearchGate. (URL: [Link])
-
Aryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (URL: [Link])
-
3.6F: Troubleshooting - Chemistry LibreTexts. (URL: [Link])
-
Successful Flash Chromatography - King Group. (URL: [Link])
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (URL: [Link])
-
Mastering The Williamson Ether Synthesis - Osunstate. (URL: [Link])
-
Williamson ether synthesis - Wikipedia. (URL: [Link])
-
Flash Chromatography Basics | Sorbent Technologies, Inc. (URL: [Link])
-
Metal-Free Synthesis of Aryl Ethers in Water | Organic Letters - ACS Publications. (URL: [Link])
-
Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC - NIH. (URL: [Link])
- EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto - Google P
-
Synthesis of trifluoromethyl alkanes - Organic Chemistry Portal. (URL: [Link])
-
11.1: Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])
- US4207266A - Process for the preparation of trifluoromethylated aromatic compounds - Google P
-
Purification of Organic Compounds by Flash Column Chromatography. (URL: [Link])
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (URL: [Link])
-
Troubleshooting: The Workup - Department of Chemistry : University of Rochester. (URL: [Link])
-
Recrystallization. (URL: [Link])
-
(phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate - Organic Syntheses Procedure. (URL: [Link])
-
Recent advances in the diverse transformations of trifluoromethyl alkenes - RSC Publishing. (URL: [Link])
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (URL: [Link])
-
Column chromatography. (URL: [Link])
-
Natural Product Isolation (2) - Purification Techniques, An Overview. (URL: [Link])
- US4678613A - Process for the purification of triphenylmethane compounds - Google P
-
How to remove non-polar impurity from the compound? - ResearchGate. (URL: [Link])
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. (URL: [Link])
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])
-
An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline - ResearchGate. (URL: [Link])
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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Identifying and characterizing degradation products of Dodecyl [2-(trifluoromethyl)phenyl] ether
Welcome to the technical support center for the analysis of Dodecyl [2-(trifluoromethyl)phenyl] ether and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting assistance for your experimental work.
Introduction
Dodecyl [2-(trifluoromethyl)phenyl] ether is a molecule of interest in various fields, and understanding its stability and degradation profile is crucial for its application and development. The presence of a long alkyl chain, an ether linkage, and a trifluoromethyl-substituted aromatic ring gives this molecule unique chemical properties and potential degradation pathways. This guide will walk you through the process of identifying and characterizing its degradation products using forced degradation studies and modern analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for Dodecyl [2-(trifluoromethyl)phenyl] ether?
Based on its chemical structure, Dodecyl [2-(trifluoromethyl)phenyl] ether is susceptible to degradation through several pathways, primarily:
-
Hydrolytic Degradation: Cleavage of the ether bond can occur under acidic or basic conditions. Acid-catalyzed hydrolysis typically involves protonation of the ether oxygen, followed by nucleophilic attack.[1][2]
-
Oxidative Degradation: The dodecyl chain and the aromatic ring are potential sites for oxidation. The benzylic position (if applicable) and carbons alpha to the ether oxygen are particularly susceptible. Oxidative degradation can be initiated by reactive oxygen species.[3]
-
Photolytic Degradation: Aromatic ethers can undergo photodegradation upon exposure to UV light. This can involve cleavage of the ether bond or reactions on the aromatic ring.[4][5]
Q2: What are the potential degradation products of Dodecyl [2-(trifluoromethyl)phenyl] ether?
Based on the likely degradation pathways, the following are potential degradation products:
-
From Hydrolysis:
-
2-(Trifluoromethyl)phenol
-
Dodecanol
-
-
From Oxidation:
-
Hydroxylated derivatives on the dodecyl chain
-
Oxidation products of the dodecyl chain (e.g., aldehydes, ketones, carboxylic acids)
-
Phenolic compounds from ether cleavage and subsequent oxidation
-
-
From Photolysis:
-
Similar products to hydrolysis and oxidation, as photolytic degradation can induce these reactions.
-
Q3: What analytical techniques are most suitable for identifying and characterizing these degradation products?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its degradation products. A stability-indicating HPLC method is crucial for this purpose.[6][7][8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the separated compounds, aiding in their identification.[3][10][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile degradation products, such as dodecanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of unknown degradation products.[5][13]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of Dodecyl [2-(trifluoromethyl)phenyl] ether and its degradation products.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor separation of degradation products in HPLC | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase pH, organic solvent ratio, and gradient profile.[2] |
| Unsuitable column chemistry. | Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl). | |
| No degradation observed in forced degradation studies | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidizing agent), temperature, or duration of exposure.[14][15] |
| The molecule is highly stable under the tested conditions. | This is a valid result, but ensure a sufficiently wide range of stress conditions has been applied. | |
| Mass balance is not achieved (sum of parent and degradants is <95%) | Some degradation products are not detected by the analytical method (e.g., volatile or lack a chromophore). | Use a combination of detectors (e.g., UV and MS) or a different analytical technique (e.g., GC-MS for volatile compounds). |
| Secondary degradation of primary degradation products. | Analyze samples at multiple time points to track the formation and disappearance of degradants. | |
| Difficulty in identifying unknown degradation products | Insufficient data from a single analytical technique. | Combine data from multiple techniques (e.g., LC-MS for molecular weight and NMR for structure elucidation). |
| Low concentration of the degradation product. | Concentrate the sample or use a more sensitive analytical technique. |
Experimental Protocols
Forced Degradation Studies
The goal of forced degradation is to generate potential degradation products to develop and validate a stability-indicating analytical method. The target is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]
1. Acid Hydrolysis:
-
Prepare a solution of Dodecyl [2-(trifluoromethyl)phenyl] ether in a suitable solvent (e.g., acetonitrile/water).
-
Add 0.1 M HCl to the solution.
-
Heat the solution at a controlled temperature (e.g., 60 °C) and monitor the degradation over time.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for analysis.
2. Base Hydrolysis:
-
Prepare a solution of Dodecyl [2-(trifluoromethyl)phenyl] ether in a suitable solvent.
-
Add 0.1 M NaOH to the solution.
-
Heat the solution at a controlled temperature (e.g., 60 °C) and monitor the degradation.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.[8]
3. Oxidative Degradation:
-
Prepare a solution of Dodecyl [2-(trifluoromethyl)phenyl] ether in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature or slightly elevated temperature and monitor the degradation.
-
At specified time points, withdraw an aliquot and dilute for analysis.[16]
4. Photolytic Degradation:
-
Expose a solution of Dodecyl [2-(trifluoromethyl)phenyl] ether to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[1]
-
Simultaneously, keep a control sample in the dark.
-
Monitor the degradation over time and analyze the samples.
Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the parent drug from its degradation products.[6][7][8][9]
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the parent compound and its more non-polar degradants. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the parent and expected degradants have good absorbance (e.g., 254 nm). |
| Column Temperature | 30 °C |
Visualizations
Proposed Degradation Pathways
Caption: Proposed degradation pathways of Dodecyl [2-(trifluoromethyl)phenyl] ether.
Analytical Workflow
Caption: General analytical workflow for degradation product analysis.
References
-
Development and Validation of Stability-Indicating HPLC Method for Related Substances Analysis of Fluorometholone in an Ophthalmic Solution. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Davis, E. F., & Stapleton, H. M. (2009). Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate. Environmental Toxicology and Chemistry, 28(8), 1593-1600.
- LC-HRMS screening of per- and polyfluorinated alkyl substances (PFAS) in impregnated paper samples and contaminated soils. (2018). Environmental Sciences Europe, 30(1), 19.
- Proof of ether-bridged condensation products in UF resins by 2D NMR spectroscopy. (2019). Scientific Reports, 9(1), 1-8.
-
Understanding Impurity Analysis. (n.d.). Cormica. Retrieved January 23, 2026, from [Link]
- Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. (2014). Scientia Pharmaceutica, 82(4), 737–752.
- ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Photolytic degradation of polybromodiphenyl ethers under UV-lamp and solar irradiations. (2009).
-
LC/MS/MS chromatograms for two transitions of a possible product of PFOA degradation, 2HPFOA. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. (2022). The Journal of Physical Chemistry C, 126(37), 15843–15852.
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2014). TrAC Trends in Analytical Chemistry, 53, 89-105.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC North America, 39(11), 544-553.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2004). Pharmaceutical Technology, 28(3), 54-64.
-
Ether cleavage. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). ACD/Labs. Retrieved January 23, 2026, from [Link]
-
Forced Degradation Studies. (2016). MedCrave Online. Retrieved January 23, 2026, from [Link]
- ICH Q1 Guideline on stability testing of drug substances and drug products. (2023). European Medicines Agency.
- Stability Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmacy and Medical Sciences.
- Spectroscopy of Ethers. (2023). Chemistry LibreTexts.
- MS(n), LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion. (2014). Journal of Pharmaceutical and Biomedical Analysis, 88, 34-42.
- Development and Validation of Stability Indicating HPLC Method for the Determination of Fluoromethalone in Eye drops Formulations. (2018). Acta Scientific Pharmaceutical Sciences, 2(11), 20-27.
-
Quality Guidelines. (n.d.). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved January 23, 2026, from [Link]
- Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. (2023). Polymers, 15(3), 756.
-
Process of Finding Impurities in Pharmaceutical Products. (2014). Pharmaguideline. Retrieved January 23, 2026, from [Link]
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. irjpms.com [irjpms.com]
- 10. LC-HRMS screening of per- and polyfluorinated alkyl substances (PFAS) in impregnated paper samples and contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. pfascentral.org [pfascentral.org]
Troubleshooting low solubility of Dodecyl [2-(trifluoromethyl)phenyl] ether in aqueous solutions
Welcome to the technical support center for Dodecyl [2-(trifluoromethyl)phenyl] ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges related to the low aqueous solubility of this compound. Our approach is rooted in foundational chemical principles and validated formulation strategies to ensure the success of your experiments.
Understanding the Challenge: The Molecular Basis of Low Solubility
Dodecyl [2-(trifluoromethyl)phenyl] ether is an inherently hydrophobic molecule. Its structure, combining a long C12 alkyl (dodecyl) chain, a phenyl ring, and a trifluoromethyl group, results in a high degree of lipophilicity. The trifluoromethyl group, in particular, significantly increases the lipophilicity of the molecule.[1] This molecular architecture leads to unfavorable interactions with the polar environment of water, resulting in very low aqueous solubility.
This guide provides a systematic approach to overcoming this challenge, progressing from simple adjustments to more advanced formulation techniques.
Frequently Asked Questions & Troubleshooting Guides
Initial Observations and First Steps
Question 1: I've added Dodecyl [2-(trifluoromethyl)phenyl] ether to my aqueous buffer, and it won't dissolve. I see an oily film/precipitate. What's the first thing I should try?
Answer:
This is the expected behavior for a highly hydrophobic compound. Before moving to more complex methods, ensure you have optimized the basic dissolution conditions.
-
Mechanical Agitation: Simple inversion or vortexing is often insufficient. We recommend sonicating the solution in an ultrasonic bath. The high-frequency sound waves create cavitation, which can help to break down aggregates of the compound and increase the surface area for dissolution.
-
Temperature Adjustment: Gently warming the solution can increase the kinetic energy of both the solvent and solute molecules, which may improve solubility. However, be cautious and ensure that the temperature you use will not degrade the compound or other components in your formulation. A good starting point is 37°C.
If these initial steps do not yield a clear solution, it is necessary to modify the solvent system.
Intermediate Troubleshooting: Modifying the Solvent Environment
If mechanical and thermal agitation are insufficient, the next logical step is to alter the polarity of the aqueous solvent to be more favorable for the hydrophobic solute. This is most commonly achieved through the use of co-solvents.
Question 2: What are co-solvents, and how do I use them to dissolve Dodecyl [2-(trifluoromethyl)phenyl] ether?
Answer:
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[2][3] This creates a more favorable environment for hydrophobic compounds to dissolve.
Causality: The addition of a co-solvent disrupts the hydrogen bonding network of water, reducing the dielectric constant and making the bulk solvent less polar. This allows the non-polar regions of Dodecyl [2-(trifluoromethyl)phenyl] ether to interact more favorably with the solvent molecules.
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol
Step-by-Step Protocol for Using Co-solvents:
-
Prepare a Concentrated Stock Solution: Dissolve the Dodecyl [2-(trifluoromethyl)phenyl] ether in 100% of your chosen co-solvent (e.g., DMSO) at a high concentration. It is crucial that the compound is fully soluble in the pure co-solvent.
-
Serial Dilution: Add the concentrated stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This gradual addition helps to prevent the compound from precipitating out of solution.
-
Final Concentration: Be mindful of the final concentration of the co-solvent in your experimental system. For cell-based assays, high concentrations of organic solvents can be toxic. It is generally recommended to keep the final concentration of DMSO below 0.5% and ethanol below 1%.[4]
Troubleshooting Workflow for Co-Solvent Use:
Caption: Workflow for using co-solvents.
Advanced Solubilization Strategies
When co-solvents are not sufficient or their required concentrations are incompatible with your experimental system, more advanced formulation strategies are necessary. These methods involve the use of excipients that encapsulate the hydrophobic compound, effectively shielding it from the aqueous environment.
Question 3: My compound precipitates even with co-solvents, or I cannot use a high enough concentration for my experiment. What should I try next?
Answer:
At this stage, we recommend exploring the use of surfactants or cyclodextrins. These molecules are specifically designed to increase the apparent solubility of poorly soluble compounds in aqueous solutions.[5]
Option 1: Surfactants
Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[6] Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[7] The hydrophobic tails form the core of the micelle, creating a microenvironment that can encapsulate Dodecyl [2-(trifluoromethyl)phenyl] ether, while the hydrophilic heads face outwards, allowing the entire complex to be dispersed in water.[8][9]
Recommended Surfactants:
-
Polysorbate 20 (Tween® 20)
-
Polysorbate 80 (Tween® 80)
-
Cremophor® EL[2]
Experimental Protocol for Surfactant-based Solubilization:
-
Prepare a stock solution of the surfactant in your aqueous buffer at a concentration well above its CMC.
-
Add the Dodecyl [2-(trifluoromethyl)phenyl] ether to the surfactant solution.
-
Use sonication and gentle heating (37-40°C) to facilitate the encapsulation of the compound within the micelles. This process may take some time.
Option 2: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[10][] They can form inclusion complexes with hydrophobic molecules that fit within their cavity, thereby increasing their solubility in water.[12][13]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol for Cyclodextrin Complexation:
-
Prepare a solution of the chosen cyclodextrin in your aqueous buffer.
-
Add the Dodecyl [2-(trifluoromethyl)phenyl] ether to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature or with gentle heating for several hours to allow for the formation of the inclusion complex.
Data Summary: Comparison of Solubilization Methods
| Method | Principle of Action | Advantages | Considerations |
| Co-solvents | Reduces solvent polarity.[2] | Simple to implement; effective for moderately hydrophobic compounds. | Potential for cytotoxicity at higher concentrations; may precipitate upon dilution. |
| Surfactants | Micellar encapsulation of the hydrophobic compound.[7][14] | High solubilization capacity; widely used in pharmaceutical formulations. | Can interfere with certain biological assays; potential for cell lysis at high concentrations. |
| Cyclodextrins | Formation of inclusion complexes.[10][] | Low toxicity; well-defined stoichiometry for complexation. | Solubilization capacity is dependent on the fit between the guest molecule and the cyclodextrin cavity. |
Decision Tree for Advanced Solubilization:
Caption: Decision-making for advanced solubilization.
Final Recommendations
When working with a challenging compound like Dodecyl [2-(trifluoromethyl)phenyl] ether, it is crucial to approach solubilization systematically. Always start with the simplest methods and progress to more complex formulations as needed. For every method you employ, it is imperative to run a parallel "vehicle control" in your experiments. This control should contain the same concentration of co-solvent, surfactant, or cyclodextrin as your test sample to ensure that any observed effects are due to the compound itself and not the formulation excipients.
Should you continue to experience difficulties, please do not hesitate to contact our advanced technical support team for consultation on more specialized formulation technologies such as liposomal encapsulation or solid dispersions.[15][16][17][18]
References
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents. [URL: https://patents.google.
- Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.iecr.3c01191]
- 1-Dodecyl glycidyl ether. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17163]
- Solubility Enhancement of Hydrophobic Drugs. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/materials-science-and-engineering/drug-delivery/solubility-enhancement]
- Chemical Properties of Phenyl trifluoromethyl ether (CAS 456-55-3). Cheméo. [URL: https://www.chemeo.com/cid/42-123-2/Phenyl-trifluoromethyl-ether]
- Ether, dodecyl phenyl. LookChem. [URL: https://www.lookchem.com/Ether-dodecyl-phenyl/]
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9313356/]
- Hi, can anyone tell me how to dissolve a hydrophobic compound..? ResearchGate. [URL: https://www.researchgate.net/post/Hi_can_anyone_tell_me_how_to_dissolve_a_hydrophobic_compound]
- Insoluble drug delivery strategies: review of recent advances and business prospects. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3121303/]
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents. [URL: https://patents.google.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients. [URL: https://www.pharmaexcipients.com/news/solubility-enhancement-of-drugs-with-aid-of-surfactants/]
- General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [URL: https://www.adarepharma.
- The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. [URL: https://pubs.acs.org/doi/10.1021/jp073248n]
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences. [URL: https://www.bocsci.com/blog/cyclodextrin-solutions-for-api-solubility-boost/]
- Formulation and development strategies for drugs insoluble in gastric fluid. ResearchGate. [URL: https://www.researchgate.net/publication/281313485_Formulation_and_development_strategies_for_drugs_insoluble_in_gastric_fluid]
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [URL: https://ijmsdr.com/index.php/ijmsdr/article/view/170]
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [URL: https://touroscholar.touro.edu/sjlcas/vol11/iss1/2/]
- The role of surfactants in the release of very slightly soluble drugs from tablets. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/5070259/]
- Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5765220/]
- Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [URL: https://www.mdpi.com/1999-4923/15/8/2129]
- (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [URL: https://www.researchgate.net/publication/342922119_Techniques_to_enhance_solubility_of_hydrophobic_drugs_An_overview]
- Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.3109/10837450.2011.606249]
- Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. [URL: https://www.researchgate.net/post/Can_I_use_Cyclodextrin_to_improve_the_solubility_of_a_compound]
- Chemical Properties of 2-Phenethyl phenyl ether (CAS 40515-89-7). Cheméo. [URL: https://www.chemeo.com/cid/76-203-7/2-Phenethyl-phenyl-ether]
- (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [URL: https://www.researchgate.
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [URL: https://www.alliedacademies.org/articles/surfactants-in-pharmaceutical-formulations-enhancing-drug-solubility-and-bioavailability.html]
- Water-Insoluble Drug Formulation. [URL: https://www.google.
- Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8616781/]
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2646797/]
- Solubilization by surfactants: Significance and symbolism. [URL: https://www.sciencedirect.com/science/article/pii/B9780443152865000037]
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Optimizing reaction conditions for the O-alkylation of 2-(trifluoromethyl)phenol
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the O-alkylation of 2-(trifluoromethyl)phenol. The electron-withdrawing nature of the trifluoromethyl group presents unique challenges compared to the alkylation of simple phenols, necessitating careful optimization of reaction conditions to achieve high yields and selectivity. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common issues encountered in the laboratory.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reaction, providing the foundational knowledge needed to design a successful experiment.
Q1: Why is the O-alkylation of 2-(trifluoromethyl)phenol more challenging than that of phenol?
Answer: The difficulty arises from the potent electronic and steric effects of the trifluoromethyl (-CF₃) group.
-
Electronic Effect: The -CF₃ group is strongly electron-withdrawing. This increases the acidity of the phenolic proton (pKa ≈ 8.8 for 2-(trifluoromethyl)phenol vs. ≈ 10.0 for phenol), making deprotonation easier. However, it also destabilizes the transition state of the subsequent nucleophilic attack by delocalizing the negative charge of the resulting phenoxide away from the oxygen atom, thus reducing its nucleophilicity.
-
Steric Hindrance: The presence of the bulky -CF₃ group in the ortho position sterically hinders the approach of the alkylating agent to the oxygen atom, slowing down the desired Sₙ2 reaction.
Q2: How do I choose the right base for the deprotonation step?
Answer: The choice of base is critical and depends on the reactivity of your alkylating agent and the desired reaction conditions. The goal is to generate the phenoxide nucleophile efficiently without promoting side reactions.
A base must be strong enough to deprotonate the phenol. Given the increased acidity of 2-(trifluoromethyl)phenol, moderately strong bases are often sufficient.
| Base | Typical Solvent(s) | Key Considerations |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Workhorse Base: Mild, inexpensive, and generally effective. Often the best starting point. Heterogeneous reaction requires good stirring. |
| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | Enhanced Reactivity: More soluble and basic than K₂CO₃, leading to a "freer" and more reactive phenoxide. Excellent for less reactive alkylating agents, but more expensive. |
| Sodium Hydride (NaH) | THF, Dioxane | Strong & Irreversible: Provides rapid and complete deprotonation. Requires strictly anhydrous conditions. Generates H₂ gas. Best for forcing sluggish reactions.[1] |
| Potassium Hydroxide (KOH) | DMSO, t-Butanol | Strong & Protic Source: Effective and inexpensive. The presence of water (even in pellets) can affect reactivity and promote side reactions.[2] |
-
Expert Insight: For most standard primary alkyl halides, Potassium Carbonate in DMF is the recommended starting point due to its balance of reactivity, cost, and ease of handling.
Q3: What is the role of the solvent, and which one should I use?
Answer: The solvent plays a crucial role in determining the reactivity of the phenoxide and the selectivity between O- and C-alkylation.[3]
-
Polar Aprotic Solvents (Recommended for O-Alkylation): Solvents like N,N-Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , and Acetonitrile (MeCN) are ideal.[3] They effectively solvate the cation (e.g., K⁺) but poorly solvate the phenoxide anion. This leaves the oxygen atom "naked" and highly nucleophilic, strongly favoring the desired O-alkylation pathway.[3]
-
Protic Solvents (Avoid for O-Alkylation): Solvents like water, ethanol, or trifluoroethanol will form hydrogen bonds with the phenoxide oxygen.[3] This shields the oxygen, reducing its nucleophilicity and increasing the relative likelihood of the alkylating agent attacking the electron-rich aromatic ring, leading to undesired C-alkylation byproducts.[3]
Q4: Can I use phase-transfer catalysis for this reaction?
Answer: Yes, phase-transfer catalysis (PTC) is an excellent strategy, particularly for scaling up reactions. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide from an aqueous or solid phase into an organic phase where the alkylating agent resides. This can improve reaction rates and allow the use of less expensive base/solvent systems (e.g., NaOH in a biphasic water/toluene system).[4][5]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiment.
Problem 1: Low or No Product Yield
Q: I have set up the reaction with 2-(trifluoromethyl)phenol, an alkyl bromide, and potassium carbonate in DMF, but after 24 hours at room temperature, TLC analysis shows mostly unreacted starting material. What should I do?
Answer: This is a common issue related to insufficient reactivity. Here is a logical progression of troubleshooting steps:
-
Increase Temperature: The combination of a moderately reactive alkyl bromide and the sterically hindered, electronically deactivated phenoxide may require thermal energy. Gradually increase the reaction temperature to 50-80 °C.[2] Monitor the reaction by TLC every few hours. Causality: Higher temperatures increase the kinetic energy of the molecules, overcoming the activation energy barrier for the Sₙ2 reaction.
-
Use a More Reactive Alkylating Agent: If increasing the temperature doesn't work or leads to decomposition, switch to the corresponding alkyl iodide. The C-I bond is weaker and iodide is a better leaving group than bromide, which will significantly accelerate the reaction.
-
Enhance Base Strength/Solubility: If the above steps fail, consider changing the base.
-
Switch from K₂CO₃ to Cs₂CO₃ . Cesium carbonate is more effective and can often promote difficult alkylations at lower temperatures.
-
As a final resort, use NaH in an anhydrous solvent like THF. This ensures complete and irreversible formation of the phenoxide, making it as nucleophilic as possible.[1]
-
Problem 2: Formation of a Significant Side Product
Q: My reaction is working, but I am getting a significant amount of an isomeric byproduct that is difficult to separate from my desired O-alkylated product. What is this side product and how can I prevent it?
Answer: The most likely side product is the C-alkylated isomer, where the alkyl group has attached to the carbon atom at the 4- or 6-position of the aromatic ring.[3][6]
Logical Relationship: O- vs. C-Alkylation
Caption: O- vs. C-alkylation pathways for phenoxides.
Strategies to Minimize C-Alkylation:
-
Strictly Use Polar Aprotic Solvents: Ensure your solvent (DMF, DMSO, Acetonitrile) is anhydrous. As established, protic impurities will solvate the oxygen, encouraging C-alkylation.[3]
-
Avoid High Temperatures for Extended Periods: While heat can be necessary to drive the reaction, O-alkylation is generally the kinetically favored product, while C-alkylation can be thermodynamically favored.[6] Excessive heat over long periods can potentially lead to rearrangement of the O-alkylated product to the C-alkylated one, although this is less common under these conditions. The primary goal is to find the minimum temperature required for a reasonable reaction rate.
-
Check Your Base: Using a very strong base that results in a high concentration of the "free" phenoxide for a long time before the alkylating agent is consumed can sometimes lead to more side products. Ensure the alkylating agent is present when the phenoxide is formed.
Problem 3: Reaction Stalls or is Sluggish with a Secondary Alkyl Halide
Q: I am trying to synthesize a 2-(trifluoromethyl)phenyl ether using 2-bromopropane, but the reaction is extremely slow and I am seeing evidence of elimination (propene formation). How can I solve this?
Answer: This is a classic Sₙ2 vs. E2 competition problem. Secondary alkyl halides are much more prone to elimination, especially in the presence of a strong base (the phenoxide). Furthermore, they are sterically more hindered, making the Sₙ2 reaction inherently slower.
-
Use a Non-Basic/Weakly Basic System if Possible: This is often not feasible as phenoxide formation is required.
-
Switch to a Better Leaving Group: Use 2-iodopropane instead of 2-bromopropane. This will accelerate the Sₙ2 pathway relative to the E2 pathway.
-
Lower the Reaction Temperature: Elimination reactions (E2) often have a higher activation energy and are more favored at higher temperatures than substitution reactions (Sₙ2). Running the reaction at the lowest possible temperature that still allows for a reasonable rate of substitution is key. This may require extended reaction times (48-72 hours).
-
Consider Alternative Chemistries: If the Williamson ether synthesis fails, a different approach like a Mitsunobu reaction might be necessary, although this involves different reagents (an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD).
Section 3: Experimental Protocols & Workflows
Protocol: General Procedure for the O-Alkylation of 2-(Trifluoromethyl)phenol
This protocol describes a reliable starting point for the synthesis of 2-(trifluoromethyl)phenyl ethers using a primary alkyl halide.
Materials:
-
2-(Trifluoromethyl)phenol
-
Alkyl Bromide or Iodide (1.1 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equivalents), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether, Saturated aqueous NH₄Cl, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-(trifluoromethyl)phenol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the phenol).
-
Reagent Addition: Add the alkyl halide (1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and water. Shake and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl (to remove residual DMF), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure O-alkylated product.
Experimental Workflow Diagram
Caption: Standard workflow for O-alkylation experiments.
References
-
Ngai, M.-Y., et al. (2015). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. National Institutes of Health. Available at: [Link]
-
Wikipedia. (2024). Phenol. Available at: [Link]
-
Tshibalonza, E. N., et al. (2008). Alkylation of Phenol: A Mechanistic View. ResearchGate. Available at: [Link]
-
Climent, M. J., et al. (2004). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. Available at: [Link]
- Google Patents. (1980). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Available at: [Link]
-
Sheng, J., et al. (2016). Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. ACS Publications. Available at: [Link]
- Google Patents. (1958). US2841623A - Process for the alkylation of phenols.
-
Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. Available at: [Link]
-
ResearchGate. (2019). O-Trifluoromethylation of phenol. Available at: [Link]
-
Tang, Q., et al. (2022). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. Available at: [Link]
-
Sasson, Y., et al. (1986). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
- Google Patents. (1983). DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS.
-
ResearchGate. (2020). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Commercial Dodecyl [2-(trifluoromethyl)phenyl] ether
Welcome to the technical support center for the purification of commercial Dodecyl [2-(trifluoromethyl)phenyl] ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this crucial building block in high purity. As your senior application scientist, I will walk you through the causality behind experimental choices, ensuring a robust and reproducible purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my commercial Dodecyl [2-(trifluoromethyl)phenyl] ether?
A1: Understanding the potential impurities is the first step in designing an effective purification strategy. Based on the common synthetic routes for long-chain alkyl aryl ethers, the primary impurities in your commercial Dodecyl [2-(trifluoromethyl)phenyl] ether likely fall into three categories[1]:
-
Unreacted Starting Materials: The most common synthesis involves the Williamson ether synthesis, where 2-(trifluoromethyl)phenol is reacted with a dodecyl halide (e.g., 1-bromododecane) in the presence of a base. Therefore, residual 2-(trifluoromethyl)phenol and the dodecyl halide are probable impurities.
-
Byproducts of Side Reactions: At elevated temperatures, elimination reactions of the dodecyl halide can occur, leading to the formation of dodecenes. Additionally, if the reaction conditions are not strictly anhydrous, hydrolysis of the starting materials or product is a possibility, though less likely for a stable ether.
-
Residual Solvents: Solvents used in the synthesis and initial work-up, such as toluene, dimethylformamide (DMF), or acetonitrile, may be present in trace amounts.
Q2: How do I choose the right purification method for my specific needs?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of your Dodecyl [2-(trifluoromethyl)phenyl] ether. Here’s a breakdown of the most effective techniques:
-
Fractional Distillation: Ideal for removing impurities with significantly different boiling points, such as residual solvents or starting materials with lower boiling points.[2]
-
Flash Column Chromatography: A highly versatile technique for separating compounds based on polarity.[3] This is particularly effective for removing non-volatile impurities and byproducts with similar boiling points to the desired product.
-
Recrystallization: If your product is a solid at room temperature or can be induced to crystallize from a suitable solvent, this method can yield very high purity material. However, Dodecyl [2-(trifluoromethyl)phenyl] ether is likely an oil or a low-melting solid, which can make recrystallization challenging.
The following flowchart outlines a general strategy for purification:
Sources
Technical Support Center: Dodecyl [2-(trifluoromethyl)phenyl] ether Stability & Shelf Life
Welcome to the technical support center for Dodecyl [2-(trifluoromethyl)phenyl] ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on establishing the stability and shelf life of this compound. Given the specific nature of Dodecyl [2-(trifluoromethyl)phenyl] ether, this document is built upon the foundational principles of chemical stability analysis, leveraging internationally recognized guidelines and first-principle chemical knowledge to ensure scientific integrity.
The purpose of stability testing is to understand how the quality of a substance changes over time under the influence of environmental factors like temperature, humidity, and light.[1] This knowledge is critical for establishing a re-test period or shelf life and ensuring the reliability of experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of Dodecyl [2-(trifluoromethyl)phenyl] ether.
Q1: What are the recommended storage conditions for Dodecyl [2-(trifluoromethyl)phenyl] ether?
A1: Based on its structure—a high molecular weight aromatic ether—the compound is likely a solid or a high-boiling liquid at room temperature with low water solubility.[2] For routine laboratory use, we recommend storing the compound in a well-sealed, airtight container, protected from light, at controlled room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) is advisable to minimize the rate of any potential degradation reactions. Always store under an inert atmosphere (e.g., argon or nitrogen) if the compound has been exposed to air and is intended for long-term storage or use in sensitive applications.
Q2: How do I determine the shelf life of a new batch of this compound?
A2: The shelf life, or re-test period, must be determined empirically through a formal stability study.[3][4] This involves storing aliquots of the material under controlled long-term and accelerated conditions and testing them at specific time points.[1] The stability profile is established by monitoring key quality attributes, such as purity, appearance, and the concentration of any degradation products. The internationally recognized guideline for this is the ICH Q1A(R2).[1][5]
Q3: What are the likely degradation pathways for Dodecyl [2-(trifluoromethyl)phenyl] ether?
A3: While specific data is not publicly available, we can infer potential degradation pathways based on its chemical structure:
-
Oxidation: The ether linkage and the dodecyl chain can be susceptible to oxidation, especially if exposed to air, light, or heat. This could lead to the formation of hydroperoxides, which can further degrade into a variety of byproducts. Polyphenyl ethers are known to have good thermo-oxidative stability, but the long alkyl chain may present a site for oxidation.[6]
-
Hydrolysis: Phenyl ethers are generally resistant to hydrolysis due to the strong bond between the oxygen and the aromatic ring.[2] However, under harsh acidic or basic conditions, cleavage of the ether bond is possible, yielding 2-(trifluoromethyl)phenol and dodecanol or related products.[7]
-
Photodegradation: Aromatic compounds can be sensitive to UV light. Photostability testing, as described in ICH Q1B, should be conducted to assess this risk.[8] Degradation may involve reactions on the aromatic ring or the alkyl chain.
-
C-F Bond Stability: The trifluoromethyl group is generally very stable due to the high strength of the carbon-fluorine bond.[9] Cleavage of this bond is unlikely under typical storage or physiological conditions but could be forced under extreme stress conditions.
Q4: What are the visual signs of degradation?
A4: The first indicators of degradation are often changes in physical appearance. Be vigilant for:
-
Color Change: Development of a yellow or brown tint.
-
Phase Change: A liquid becoming viscous or a solid becoming gummy.
-
Precipitation: Formation of solid material in a liquid sample.
-
Odor: Development of any unusual or sharp odors. Any visual change warrants immediate re-testing of the material's purity before use.
Troubleshooting Guide: Stability Study Issues
This guide provides solutions to common problems encountered during stability testing.
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) & Explanation |
| Rapid Purity Drop in Accelerated Conditions (e.g., 40°C/75% RH) | 1. Intrinsic Instability: The molecule may be inherently sensitive to heat or humidity. 2. Container-Closure Issue: The packaging may not be sufficiently protective against moisture ingress. 3. Presence of Impurities: Catalytic impurities from the synthesis could be accelerating degradation. | 1. Perform Forced Degradation: Conduct stress studies (acid, base, oxidation, light, heat) to identify the specific degradation pathway.[10][11][12] This will confirm if the molecule is inherently unstable under these conditions. 2. Evaluate Packaging: Switch to a more robust container, such as an amber glass vial with a PTFE-lined cap, and re-run the accelerated study. 3. Review Synthesis: Analyze the initial batch for potential residual catalysts or reagents that could promote degradation. |
| Appearance of New Peaks in HPLC Chromatogram | 1. Degradation: The new peaks are likely degradation products. 2. Analytical Method is Not Stability-Indicating: The method may not be able to resolve the main compound from its degradants. 3. Contamination: The sample may have been contaminated during handling or storage. | 1. Characterize New Peaks: Use mass spectrometry (LC-MS) to identify the mass of the new peaks to help elucidate the degradation pathway.[13] 2. Validate Analytical Method: A stability-indicating method must be able to separate the active ingredient from all potential degradation products.[14][15] Perform forced degradation studies and ensure all resulting degradants are resolved from the parent peak. 3. Verify Handling Procedures: Review sample handling and storage protocols. Analyze a control sample that has been stored under ideal conditions to rule out systemic contamination. |
| "Mass Balance" is Less Than 95% (Sum of Assay + Impurities) | 1. Non-Chromophoric Degradants: Degradation products may lack a UV chromophore and are thus invisible to the UV detector. 2. Volatile Degradants: Degradants may have evaporated from the sample. 3. Precipitation: The main compound or degradants may have precipitated out of the sample solution. | 1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside the UV detector to detect non-chromophoric compounds. 2. Use Gas Chromatography (GC-MS): If volatile degradants are suspected (e.g., from cleavage of the dodecyl chain), use GC-MS to analyze the sample headspace. 3. Check Sample Solubility: Visually inspect the sample vial for any precipitate. Re-evaluate the diluent used for the analytical method to ensure all components remain in solution. |
| Inconsistent Results Between Time Points | 1. Lack of Chamber Homogeneity: Temperature or humidity may not be uniform within the stability chamber. 2. Analytical Variability: Inconsistent sample preparation or instrument performance. 3. Sample Handling: Inconsistent exposure of samples to ambient conditions during testing. | 1. Map Stability Chamber: Use calibrated data loggers to ensure the temperature and humidity are consistent across all locations where samples are stored. 2. System Suitability: Implement rigorous system suitability tests (e.g., injection precision, resolution) for your analytical method to ensure consistent performance before running any samples. 3. Standardize Procedures: Develop and adhere to a strict SOP for pulling, handling, and preparing stability samples to minimize variability. |
Experimental Protocols & Methodologies
Protocol 1: Setting Up a Formal Stability Study (Based on ICH Q1A(R2))
This protocol outlines the steps to initiate a comprehensive stability study to determine the re-test period for Dodecyl [2-(trifluoromethyl)phenyl] ether.
Objective: To generate data on the change in quality of the compound over time under defined storage conditions.
Methodology:
-
Material & Batch Selection:
-
Use a representative batch of Dodecyl [2-(trifluoromethyl)phenyl] ether with a well-characterized purity profile (t=0 analysis).
-
A minimum of one batch is required for early-phase studies.
-
-
Container Closure System:
-
Select a container that is inert and provides adequate protection from light and atmosphere.
-
Recommended: Amber glass vials with PTFE-lined screw caps.
-
-
Storage Conditions & Study Duration:
| Study Type | Storage Condition | Minimum Duration | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | To establish the re-test period under normal storage conditions. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | Required if a "significant change" occurs in accelerated conditions. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | To predict the long-term stability profile and identify likely degradation products. |
-
Testing Frequency:
-
Analytical Tests:
-
The suite of tests should monitor attributes susceptible to change.[1]
-
Appearance: Visual inspection for color, clarity, and physical state.
-
Assay & Purity: A validated, stability-indicating HPLC method is the primary tool for this.[13][14] It should quantify the parent compound and all related impurities/degradants.
-
Water Content: (If applicable, e.g., for a solid) Karl Fischer titration.
-
-
Data Evaluation:
-
Evaluate the data for trends. A re-test period can be proposed if the data shows minimal change and remains within specifications. Statistical analysis can be used to support the proposed shelf life, as described in ICH Q1E.[8]
-
Visualized Workflows
Stability Testing Workflow
This diagram illustrates the logical flow of a comprehensive stability program, from initial setup to final shelf-life assignment.
Caption: High-level workflow for a typical chemical stability study.
Troubleshooting Out-of-Specification (OOS) Results
This decision tree provides a systematic approach to investigating an OOS result during a stability study.
Caption: Decision tree for investigating OOS stability results.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
ICH. Quality Guidelines Page. [Link]
-
Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Wikipedia. Phenol ether. [Link]
-
OnePointe Solutions. (2020). Shelf Lives of Common Chemical Reagents. [Link]
-
Pharmaceutical Technology. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]
-
APV. Shelf Life of Reagents. [Link]
-
European Medicines Agency. (2023). Guideline on stability testing: stability testing of existing active substances and related finished products. [Link]
-
Pearson. Cleavage of Phenyl Ethers. [Link]
-
Choudhary, A. (2016). Determination of Shelf Life of Solutions in Laboratory. Pharma Guideline. [Link]
-
Hong, M., & Dong, M. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Bajaj, S., et al. (2012). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
-
Key, B. D., et al. (1997). Anaerobic degradation of fluorinated aromatic compounds. Environmental Science & Technology. [Link]
-
Wikipedia. Polyphenyl ether. [Link]
-
U.S. Pharmacopeia. (2014). Strength and Stability Testing for Compounded Preparations. [Link]
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- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Technical Support Center: Characterization of Highly Fluorinated Organic Compounds
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the analysis of highly fluorinated organic compounds. The unique physicochemical properties imparted by fluorine—high electronegativity, low polarizability, and the strength of the C-F bond—present distinct challenges in routine analytical workflows.[1][2] This guide is structured to provide direct, actionable solutions to common problems encountered in NMR, Mass Spectrometry, and Chromatography. We will move beyond simple procedural lists to explain the underlying principles, empowering you to troubleshoot effectively and develop robust analytical methods.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
The analysis of fluorinated compounds by NMR, specifically ¹⁹F NMR, is a powerful tool due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[3] However, its unique parameters often lead to experimental artifacts that can complicate spectral interpretation.
Frequently Asked Questions (FAQs): ¹⁹F NMR
Q1: Why is my ¹⁹F NMR baseline so distorted or rolling?
A: This is one of the most common issues and is almost always due to the very large chemical shift range of ¹⁹F nuclei, which can span over 400 ppm.[2][4] Applying a linear phase correction across such a wide spectral window is often imperfect, resulting in baseline roll.[5] Incorrect phasing, especially a large first-order correction, is a frequent cause.[5]
Q2: I don't see my ¹⁹F signal. Where did it go?
A: The wide chemical shift distribution means your signal might be outside the spectral width you have set.[2][6] Unlike ¹H NMR, where most signals fall within a ~12 ppm range, ¹⁹F signals can be anywhere. You may need to broaden your spectral width or systematically change the transmitter offset frequency to find the peak.
Q3: Why are my ¹⁹F NMR integrations inaccurate for quantitative analysis (qNMR)?
A: For accurate quantification, the relaxation delay (d1) must be sufficiently long—typically 5 times the longest T1 relaxation time of the signals you are measuring.[7] Fluorine nuclei can have a wide range of T1 values, and an insufficient delay will lead to signal saturation and underestimation of the integral area.
Q4: What should I use as a chemical shift reference for ¹⁹F NMR?
A: Relying solely on the spectrometer's indirect referencing can be unreliable due to sample-dependent shifts.[6] An internal reference is preferred. Common choices include trifluoroacetic acid (TFA), hexafluorobenzene (HFB), or 2-(trifluoromethyl)benzoic acid (TFMBA).[6][8] The ideal reference should be soluble, stable, not interact with your analyte, and have a signal that doesn't overlap with your signals of interest.[6]
Troubleshooting Guide: ¹⁹F NMR
This guide provides a systematic approach to resolving common ¹⁹F NMR issues.
The primary cause is the difficulty in applying phase correction across a very wide spectral width.
Troubleshooting Workflow
Caption: Decision logic for choosing an MS ionization method.
Recommended Approach:
-
For GC-amenable compounds: If standard EI or CI fails to produce a molecular ion, Field Ionization (FI) is an excellent alternative. [9]FI is a very soft technique that often yields a strong molecular ion peak for volatile compounds that fragment easily under other methods. [9]* For LC-amenable compounds: ESI and APCI are the standard choices. If you suspect ion suppression with ESI, switching to APCI may help, as it is generally less susceptible to matrix effects. [10]* For Elemental Quantification: For total fluorine content, consider advanced ICP-MS methods. One promising technique involves forming a sodium fluoride adduct (Na₂F⁺) in the plasma afterglow, which dramatically increases sensitivity and provides a response that is independent of the compound's original structure. [11]
Matrix effects must be assessed and controlled to ensure accurate quantification. [12] Protocol: Quantifying Matrix Effects
-
Prepare Three Sample Sets:
-
Set A: Analyte prepared in a pure solvent (e.g., acetonitrile).
-
Set B: A blank biological matrix sample (e.g., plasma extract) spiked with the analyte at the same concentration as Set A.
-
Set C: A blank biological matrix sample (no analyte).
-
-
Analyze Samples: Inject all samples into the LC-MS system under the same conditions.
-
Calculate Matrix Effect (ME):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Mitigation Strategies:
-
Sample Dilution: The simplest approach. Diluting the sample reduces the concentration of interfering matrix components.
-
Improved Sample Preparation: Use a more selective extraction method (e.g., solid-phase extraction) to remove interferences before analysis. [12]* Use of Internal Standards: Employing a stable isotope-labeled version of your analyte is the gold standard for correcting matrix effects, as it will be affected in the same way as the target analyte.
-
Calibration: Avoid using simple external calibration with standards in pure solvent, as this can lead to inaccurate results for complex samples. [12]Use matrix-matched calibration curves or standard addition instead. [12]
Section 3: Chromatography (HPLC & GC)
The unique polarity of fluorinated molecules often results in poor peak shape and unexpected retention on standard chromatography columns. [13][14]
Frequently Asked Questions (FAQs): Chromatography
Q1: Why do my fluorinated analytes show severe peak tailing on a C18 column?
A: Peak tailing is often caused by secondary interactions, where polar or ionizable parts of your analyte interact with active sites (residual silanols) on the silica backbone of the column. [15]Highly fluorinated compounds can have unusual polarity, making these interactions more pronounced.
Q2: My compound elutes too early on a C18 column, even though it's high molecular weight. Why?
A: While fluorination increases molecular weight, it doesn't always increase hydrophobicity in the way alkyl chains do. Highly fluorinated chains can be both hydrophobic and lipophobic, leading to weaker interactions with C18 phases and thus, poor retention. [14] Q3: Are there better HPLC columns for fluorinated compounds?
A: Yes. Fluorinated stationary phases (e.g., perfluorophenyl or perfluoroalkyl phases) provide alternative and often complementary selectivity to C18. [14][16]They can separate compounds based on different interactions like dipole-dipole or π–π interactions, which can significantly improve resolution for fluorinated molecules. [14]
Troubleshooting Guide: Chromatography
A symmetric peak is crucial for resolution and accurate integration. [15] General Causes & Solutions
| Problem Area | Cause (HPLC) | Solution (HPLC) | Cause (GC) | Solution (GC) |
| Column | Secondary interactions with active silanol sites. | Use a column with end-capping or a specialized base-deactivated phase; Switch to a lower pH mobile phase to suppress silanol activity. | Analyte interaction with active sites at the head of the column. | Trim 10-20cm from the front of the column; Use a fresh, deactivated liner. [17] |
| Mobile Phase | Inadequate buffer concentration. | Increase buffer concentration (e.g., to 20-25 mM). | N/A | N/A |
| System | Extra-column dead volume (e.g., long tubing). | Use shorter, narrower ID tubing between the injector, column, and detector. | Poor column cut or installation. | Re-cut the column ensuring a clean, 90° cut; Check manufacturer guidelines for proper installation depth in the inlet. [17] |
Relying solely on C18 is a common pitfall. Exploring alternative column chemistries is key. [18] Diagram: HPLC Column Selection Strategy
Caption: A logical approach to HPLC column selection.
Method Development Protocol:
-
Initial Screen: Start with a standard C18 column and a generic gradient (e.g., 5-95% Acetonitrile/Water with 0.1% Formic Acid).
-
Evaluate Results:
-
If retention is poor and peaks are symmetric, consider an Embedded Polar Group (EPG) phase, which provides better retention for polar analytes.
-
If you observe poor peak shape or need to resolve structurally similar fluorinated compounds, a fluorinated phase is an excellent next step. [14][18]3. Optimize on Selected Column: Once you have a column that provides good retention and selectivity, optimize the mobile phase (organic modifier, pH, buffer) and gradient profile to achieve the final desired separation.
-
References
-
Mhlongo, S. et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health. [Link]
-
LCGC International. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]
-
Chan, H. et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry - ACS Publications. [Link]
-
Griebel, J. et al. (n.d.). Solving problems fluorine 19F with NMR spectroscopy. PubMed. [Link]
-
O'Connell, J. et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
-
Mohler, F.L. et al. (n.d.). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]
-
JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. [Link]
-
Al-Aboudi, A. et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. [Link]
-
Kuklenyik, Z. et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Przybyciel, M. (2006). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]
-
D'Agostino, J. et al. (2023). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. ChemRxiv. [Link]
-
Dolan, J.W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). F19 detection. NMR Facility. [Link]
-
Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]
-
Weizmann Institute of Science. (n.d.). 19Flourine NMR. Weizmann Institute of Science. [Link]
-
Reddit. (n.d.). Standardizing for 19F NMR. r/chemistry. [Link]
-
Chromatography Forum. (2016). fluorine analysis by GC. Chromatography Forum. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Solving problems fluorine 19F with NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. F19 detection [nmr.chem.ucsb.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. reddit.com [reddit.com]
- 9. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Methods for the deprotection of ether linkages in complex molecules
Welcome to the technical support center for ether deprotection. This guide is designed for researchers, scientists, and professionals in drug development who encounter the nuanced challenges of cleaving ether linkages in complex molecular architectures. Here, we move beyond simple protocols to address the "why" behind experimental choices, offering troubleshooting guides and frequently asked questions to navigate the intricacies of this critical synthetic transformation.
I. General Troubleshooting and Strategic Planning
This section addresses overarching issues and strategic decisions that apply to various ether deprotection scenarios.
FAQ: My deprotection reaction is sluggish or incomplete. What are the first troubleshooting steps?
Answer: An incomplete reaction is a common issue, often stemming from reagent stoichiometry, activity, or reaction conditions.
Causality: Ether cleavage is a chemical reaction governed by kinetics and equilibrium. Insufficient reagent, poor reagent quality (e.g., moisture for water-sensitive reagents like BBr₃), or suboptimal temperature can lead to a stalled reaction.
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure your reagents are fresh and handled under the appropriate conditions (e.g., anhydrous conditions for Lewis acids). For catalysts like Palladium on carbon (Pd/C), ensure the catalyst is not poisoned or old.
-
Increase Reagent Stoichiometry: Incrementally increase the equivalents of your deprotecting agent. For example, if 1.2 equivalents of BBr₃ are failing to cleave a methyl ether, consider increasing to 2-3 equivalents, especially if your substrate has other Lewis basic sites.
-
Elevate the Temperature: Many deprotection reactions are slow at room temperature. Gently warming the reaction can often drive it to completion. However, be cautious of potential side reactions or degradation of your substrate.[1]
-
Monitor by TLC/LC-MS: Instead of relying on a fixed time point, actively monitor the reaction's progress. This will tell you if the reaction is slow but progressing or has completely stalled.
Diagram: Troubleshooting Workflow for Incomplete Deprotection
Caption: A flowchart for troubleshooting incomplete ether deprotection reactions.
FAQ: How do I choose the right deprotection strategy to avoid side reactions with other functional groups?
Answer: This is the central challenge in complex molecule synthesis and is solved by employing an "orthogonal protection" strategy.[2] The principle is to choose a protecting group that can be removed under conditions that are neutral to all other functional groups and protecting groups in the molecule.[2][3]
Expert Insight: Before you even install a protecting group, you must plan for its removal. Map out your synthetic route and identify conditions that your intermediate and final molecules will need to endure.
Decision-Making Framework:
-
Acid-Sensitive Substrates: If your molecule contains acid-labile groups (e.g., other acetals, t-butyl esters, Boc groups), avoid strongly acidic deprotection methods like HI, HBr, or neat TFA.[3][4] Instead, opt for fluoride-based silyl ether cleavage, base-labile methods, or hydrogenolysis.
-
Reducible Functional Groups: If your molecule contains alkenes, alkynes, nitro groups, or other benzyl groups, standard catalytic hydrogenolysis (H₂, Pd/C) for benzyl ether removal is not selective.[5] In this case, consider oxidative cleavage for a p-methoxybenzyl (PMB) ether using DDQ or CAN, or use transfer hydrogenation conditions which can sometimes offer better selectivity.[5][6][7]
-
Base-Sensitive Substrates: For molecules with sensitive esters or epimerizable stereocenters, harsh basic conditions should be avoided. Many ether deprotections are acidic or neutral, offering good compatibility.
Diagram: Selecting an Orthogonal Deprotection Strategy
Caption: A decision tree for choosing a deprotection method based on substrate sensitivity.
II. Troubleshooting Specific Ether Types
A. Silyl Ethers (TBS, TIPS, TBDPS)
Silyl ethers are the most common alcohol protecting groups due to their ease of installation, stability, and versatile removal conditions.[8]
FAQ: I am trying to selectively deprotect a primary TBS ether in the presence of a secondary TBS ether. How can I achieve this?
Answer: Selectivity is achieved by exploiting the difference in steric hindrance around the silicon atom. Primary silyl ethers are less sterically hindered and therefore react faster with both acidic and fluoride-based reagents.
Causality: The deprotection mechanism, whether proceeding through a pentavalent silicon intermediate with fluoride or protonation with acid, is sensitive to steric bulk.[9] The more accessible primary TBS ether will react preferentially.
Protocol for Selective Deprotection:
-
Reagent: Use a mild acidic reagent like pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., EtOH) or a buffered fluoride source like HF-Pyridine.[10]
-
Conditions: Run the reaction at a low temperature (0 °C to room temperature) and monitor carefully by TLC.
-
Step-by-Step:
-
Dissolve the protected diol in ethanol (or another appropriate solvent).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of PPTS (e.g., 0.1 equivalents).
-
Stir the reaction at 0 °C, taking TLC samples every 15-30 minutes.
-
Once the primary TBS ether is gone and the secondary TBS ether remains, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution).
-
Proceed with standard aqueous workup and purification.
-
Data Table: Relative Stability of Common Silyl Ethers
| Silyl Group | Abbreviation | Stability to Acid | Stability to Fluoride | Key Features |
| Trimethylsilyl | TMS | Very Labile | Very Labile | Often removed during workup or chromatography. |
| Triethylsilyl | TES | Labile | Labile | Slightly more stable than TMS. |
| tert-Butyldimethylsilyl | TBS / TBDMS | Moderate | Moderate | The most common and versatile silyl ether.[11] |
| Triisopropylsilyl | TIPS | Stable | Labile | Very sterically hindered; stable to many conditions. |
| tert-Butyldiphenylsilyl | TBDPS | Very Stable | Very Labile | Highly stable to acid, but readily cleaved by fluoride. |
Source: Adapted from literature data.[12]
B. Benzyl Ethers (Bn, PMB)
Benzyl ethers are valued for their high stability to a wide range of acidic and basic conditions. Their removal is typically achieved under reductive or oxidative conditions.
FAQ: My catalytic hydrogenolysis to remove a benzyl (Bn) group is also reducing an alkene in my molecule. What are my options?
Answer: This is a classic selectivity problem. Standard Pd/C with H₂ gas is highly effective but often unselective for benzyl ether cleavage versus alkene/alkyne reduction.
Alternative Protocols:
-
Transfer Hydrogenation: This method uses a hydrogen donor molecule instead of H₂ gas, which can offer improved selectivity.[5][7]
-
Reagents: 10% Pd/C with a hydrogen donor like formic acid, ammonium formate, or 1,4-cyclohexadiene.[5][7]
-
Protocol: Dissolve the substrate in an alcohol (e.g., MeOH or EtOH). Add Pd/C, followed by the hydrogen donor. The reaction is often complete within a few hours at room temperature.
-
Expert Insight: While often more selective, transfer hydrogenation can still reduce sensitive functional groups. Screening different hydrogen donors is recommended.
-
-
Use a Different Catalyst: Lindlar's catalyst (Pd/CaCO₃/PbO) is specifically designed to be "poisoned" to prevent over-reduction and can sometimes be used to selectively hydrogenate alkynes to cis-alkenes without cleaving benzyl ethers.[13] Conversely, under certain conditions, it might offer selectivity for the benzyl group. Careful screening is required.
-
Orthogonal Strategy (PMB Ether): If you anticipate this issue, protect the alcohol as a p-methoxybenzyl (PMB) ether instead of a benzyl ether. The PMB group can be removed under non-reductive, oxidative conditions.[6]
-
Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN).[5]
-
Mechanism: The electron-rich PMB ring is selectively oxidized, leading to the formation of an oxonium ion which is then hydrolyzed to release the free alcohol.
-
C. Alkyl Ethers (Methyl, t-Butyl)
Alkyl ethers are among the most robust protecting groups, requiring harsh conditions for cleavage.[14] They are often used when extreme stability is needed.
FAQ: I need to cleave a phenolic methyl ether in my advanced intermediate without destroying the rest of the molecule. What is the most reliable method?
Answer: Cleavage of aryl methyl ethers requires potent Lewis acids or strong nucleophiles. Boron tribromide (BBr₃) is the gold standard for this transformation at low temperatures.[4][15][16]
Causality: The lone pair on the ether oxygen coordinates to the Lewis acidic boron center. This activates the C-O bond, facilitating nucleophilic attack by the bromide ion to displace the methyl group as methyl bromide.[17] Standard alkyl methyl ethers are generally unreactive, but phenolic ethers are more labile.[3]
Protocol for BBr₃ Demethylation:
-
Safety First: BBr₃ is highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood under strictly anhydrous conditions.
-
Dissolve the aryl methyl ether in a dry, chlorinated solvent (e.g., Dichloromethane - DCM).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ (typically 1.1 - 2.0 equivalents) in DCM dropwise via syringe.
-
Allow the reaction to stir at low temperature, gradually warming to 0 °C or room temperature while monitoring by TLC.
-
Once complete, cool the reaction back to 0 °C and quench it very carefully by the slow, dropwise addition of methanol, followed by water.
-
Perform an aqueous workup to remove boron salts and isolate the product phenol.
D. Acetals (MOM, THP)
Methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers are acetals used to protect alcohols. They are characterized by their stability to base and their lability to acid.[8][14]
FAQ: My attempt to remove a THP ether with aqueous HCl is causing decomposition. Are there milder acidic conditions I can use?
Answer: Yes, forcing conditions like concentrated aqueous acids can damage sensitive substrates. There are several milder, buffered acidic systems designed for precisely this scenario.
Expert Insight: The goal is to deliver just enough protons to catalyze the hydrolysis of the acetal without providing a low enough pH to trigger side reactions.
Mild Deprotection Protocols:
-
Pyridinium p-toluenesulfonate (PPTS) in Alcohol: This is a very common and reliable method. PPTS is a mild, crystalline, and non-hygroscopic acid catalyst.[8]
-
Conditions: Dissolve the substrate in an alcohol (MeOH or EtOH) and add a catalytic amount of PPTS (0.1 eq). The reaction often proceeds at room temperature or with gentle warming (40 °C).[8] The alcohol solvent acts as a nucleophile to trap the intermediate oxocarbenium ion.
-
-
Acetic Acid/THF/Water System: A buffered acetic acid system is another excellent mild option.
-
Conditions: A solvent mixture such as THF/Acetic Acid/Water (e.g., in a 3:1:1 ratio) provides a controlled pH environment for smooth deprotection, typically at room temperature.
-
III. References
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Protection and Deprotection. CEM Corporation. [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications (Chemical Reviews). [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Protecting Groups. (Course Lecture Notes). [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Alcohol Protecting Groups. (Course Lecture Notes). [Link]
-
Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
9.8: Reactions of Ethers. Chemistry LibreTexts. [Link]
-
3,3'-dihydroxybiphenyl. Organic Syntheses Procedure. [Link]
-
Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Organic Chemistry Portal. [Link]
-
Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv. [Link]
-
Benzyl Protection. Common Organic Chemistry. [Link]
-
By what mechanism do acids deprotect primary silyl ethers? Chemistry Stack Exchange. [Link]
-
Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]
-
CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. NIH National Center for Biotechnology Information. [Link]
-
Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. [Link]
-
Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Link]
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- 2. Protective Groups [organic-chemistry.org]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
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Resolving peak tailing issues in HPLC analysis of fluorinated compounds
A Guide to Resolving Peak Tailing Issues in HPLC
Welcome to the technical support resource for scientists, researchers, and drug development professionals encountering peak tailing in the HPLC analysis of fluorinated compounds. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven guide to not only fix these issues but to understand the underlying chemical principles.
Fluorinated compounds, prized for their unique properties in pharmaceuticals and material science, often present a significant chromatographic challenge: asymmetrical peak shapes, most notably peak tailing. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Q1: I am observing significant peak tailing with my fluorinated analyte. What are the most probable causes?
Peak tailing in reversed-phase HPLC is a common issue that can compromise analytical accuracy and reproducibility.[1] For fluorinated compounds, the causes are often multifaceted, stemming from unwanted secondary interactions within the chromatographic system.
-
Secondary Silanol Interactions : This is the most frequent cause.[1][2] Standard silica-based HPLC columns have residual silanol groups (Si-OH) on their surface. These groups can be acidic and interact with basic or polar functional groups on an analyte, causing a secondary retention mechanism that leads to peak tailing.[1][2][3]
-
Metal Chelation : Trace metals can be present on the surface of the stationary phase material or may leach from stainless steel components of the HPLC system.[4][5] Certain analytes, particularly those with chelating properties, can interact with these metal ions, causing peak distortion.[4][6]
-
Column Bed Deformation : Physical issues with the column, such as the formation of a void at the inlet or a partially blocked frit, can lead to peak tailing.[2] This can be confirmed by substituting the column.[2]
Below is a logical workflow to help diagnose the root cause of peak tailing:
Caption: A systematic approach to troubleshooting peak tailing.
Q2: How can I minimize secondary interactions with silanol groups?
There are several effective strategies to address silanol interactions, ranging from simple mobile phase adjustments to selecting a more suitable column.
Strategy 1: Mobile Phase Modification
-
Addition of a Competing Base : Introducing a small, basic compound like triethylamine (TEA) into the mobile phase can effectively mask the active silanol sites.[4] The TEA will preferentially interact with these sites, reducing the likelihood of your analyte binding to them.[7]
Experimental Protocol: Mobile Phase with Triethylamine (TEA)
-
Preparation : Prepare your aqueous mobile phase as you normally would.
-
TEA Addition : Add 0.1% to 0.5% (v/v) of TEA to the aqueous portion of your mobile phase.
-
pH Adjustment : After adding TEA, it is crucial to adjust the pH to your desired level (e.g., pH 3.0) using an acid like phosphoric or formic acid.
-
Mixing and Degassing : Thoroughly mix and degas the final mobile phase before use.
-
Equilibration : Equilibrate your column with the new mobile phase for at least 15-20 column volumes before your first injection.
-
-
Lowering Mobile Phase pH : Operating at a low pH (around 2.5-3.0) can suppress the ionization of the acidic silanol groups, thereby reducing their interaction with your analyte.[2][4] This is a simple and often effective solution.[8]
Strategy 2: Column Selection
If mobile phase modifications do not resolve the issue, consider a column with a more inert stationary phase.
-
End-Capped Columns : Modern columns often undergo "end-capping," a process that chemically blocks many of the residual silanol groups, leading to reduced tailing.[1]
-
Fluorinated Phases : For highly fluorinated compounds, a fluorinated stationary phase can offer unique selectivity and improved peak shape.[9][10]
-
Hybrid Silica/Polymer Columns : These columns are made from a hybrid of silica and organic polymers, which generally results in fewer active silanol sites.
| Strategy | Mechanism | Advantages | Disadvantages |
| Add Competing Base (TEA) | Masks active silanol sites.[7] | Simple to implement, often very effective. | Can suppress MS signal, may alter selectivity. |
| Lower Mobile Phase pH | Suppresses ionization of silanols.[2][4] | Easy to adjust, MS-compatible. | May affect analyte retention and selectivity.[11] |
| Use End-Capped Column | Chemically deactivates silanol groups.[1] | High inertness, good for a variety of compounds. | May not eliminate all secondary interactions. |
| Use Fluorinated Phase Column | Provides alternative selectivity for fluorinated analytes.[10] | Can improve retention and peak shape for halogenated compounds.[9] | May not be suitable for all classes of compounds. |
Q3: I suspect metal chelation is causing my peak tailing. How can I confirm and address this?
If your fluorinated analyte has functional groups that can chelate with metal ions, this can be a significant source of peak tailing.[4]
Confirmation and Resolution: Using a Chelating Agent
A straightforward way to diagnose and solve metal chelation is by adding a strong chelating agent to your mobile phase.
-
EDTA (Ethylenediaminetetraacetic acid) : Adding a low concentration of EDTA to the mobile phase can bind to free metal ions, preventing them from interacting with your analyte.[12][13]
Experimental Protocol: Mobile Phase with EDTA
-
Stock Solution : Prepare a 10 mM stock solution of EDTA in high-purity water.
-
Mobile Phase Preparation : Add the EDTA stock solution to your aqueous mobile phase to a final concentration of around 10 µM.[13]
-
pH Adjustment and Mixing : Adjust the pH as needed and ensure the mobile phase is well-mixed and degassed.
-
System Passivation : It is beneficial to flush the entire HPLC system, including the column, with the EDTA-containing mobile phase for an extended period (e.g., 1-2 hours) to passivate any metal surfaces.
-
Analysis : Inject your sample and compare the peak shape to your previous results. A significant improvement indicates that metal chelation was a contributing factor.
-
Alternative Solution: Bio-Inert HPLC Systems
For routine analysis of metal-sensitive compounds, using a "bio-inert" or "metal-free" HPLC system is a highly effective long-term solution.[14][15] These systems replace stainless steel components with materials like PEEK, minimizing metal ion contamination.[16][17]
References
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Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech, Inc. website: [Link]
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Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from LCGC International website: [Link]
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Element Lab Solutions. Peak Tailing in HPLC. Retrieved from Element Lab Solutions website: [Link]
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Agilent. Tips and Tricks of HPLC System Troubleshooting. Retrieved from Agilent website: [Link]
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Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
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Restek Corporation. (2024, February 2). Accurately Analyze Metal-Sensitive Compounds with Restek's New Inert LC Columns. Retrieved from LCGC International website: [Link]
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Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from Agilent website: [Link]
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Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from Phenomenex website: [Link]
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LCGC International. (2026, January 5). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from LCGC International website: [Link]
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unknown. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. LCGC International. Retrieved from [Link]
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GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from GL Sciences website: [Link]
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unknown. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International. LCGC International. Retrieved from [Link]
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YMC Europe. Bioinert HPLC & UHPLC Columns. Retrieved from YMC Europe website: [Link]
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Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex website: [Link]
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unknown. (2025, August 5). Ionic liquids versus triethylamine as mobile phase additives in the analysis of ??-blockers | Request PDF. ResearchGate. Retrieved from [Link]
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unknown. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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unknown. (2025, August 5). Influence of metals in the column or instrument on performance in hydrophilic interaction liquid chromatography. ResearchGate. Retrieved from [Link]
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Jiang, Z. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from NIH website: [Link]
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Shimadzu. Nexera XS inert. Retrieved from Shimadzu website: [Link]
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Moravek. Exploring the Role of pH in HPLC Separation. Retrieved from Moravek website: [Link]
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MicroSolv Technology Corporation. (2025, November 3). Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes. Retrieved from MicroSolv Technology Corporation website: [Link]
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Zhou, Y. (2024, April 26). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Retrieved from PubMed website: [Link]
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Agilent. Control pH During Method Development for Better Chromatography. Retrieved from Agilent website: [Link]
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unknown. (n.d.). HPLC Column Selection Guide | PDF | Chromatography. Scribd. Retrieved from [Link]
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SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from SilcoTek® Corporation website: [Link]
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Hawach Scientific. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from Hawach Scientific website: [Link]
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SilcoTek Corporation. (2018, November 9). Are Bio-Inert Coatings Used in HPLC Applications? Retrieved from SilcoTek® Corporation website: [Link]
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Tsirin, N. V. (2014, November 10). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Retrieved from NIH website: [Link]
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YMC. Bioinert (U)HPLC columns for bio-separations and coordinating compounds. Retrieved from YMC website: [Link]
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Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from Pharma Growth Hub website: [Link]
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Sychev, K. (2020). TO ADD OR NOT TO ADD. Retrieved from HPLC-TODAY website: [Link]
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unknown. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
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Restek Corporation. (2020, October 21). PFAS LC Column Anatomy: Which Phase, Dimensions, and Particle Type Are Best? Retrieved from Restek website: [Link]
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HALO Columns. BIOCLASS Mobile Phase Additive Selection for LC-MS. Retrieved from HALO Columns website: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Purity Validation: Elemental Analysis of Dodecyl [2-(trifluoromethyl)phenyl] ether
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock of reliable and reproducible scientific outcomes. For a compound such as Dodecyl [2-(trifluoromethyl)phenyl] ether (Molecular Formula: C₁₉H₂₉F₃O), a seemingly simple ether, the presence of a trifluoromethyl group introduces specific analytical challenges. This guide provides an in-depth, comparative look at validating its purity, with a primary focus on Elemental Analysis (EA), contextualized against other powerful, orthogonal techniques.
The Imperative of Purity: Why Rigorous Validation Matters
The purity of a synthesized compound directly impacts its physicochemical properties, biological activity, and toxicological profile. In drug development, an impure active pharmaceutical ingredient (API) can lead to failed clinical trials, unforeseen side effects, or reduced efficacy. Therefore, employing a multi-faceted analytical approach is not just good practice; it is a scientific and regulatory necessity. While techniques like chromatography and spectroscopy are mainstays, Elemental Analysis offers a fundamental and powerful assessment of bulk purity that is often indispensable.[1][2]
Core Principles of Elemental Analysis
Elemental analysis, specifically CHN analysis, operates on a simple yet robust principle: the complete combustion of a sample to convert its constituent elements into simple, detectable gases.[3] A precisely weighed amount of the organic compound is combusted in an oxygen-rich atmosphere at high temperatures. The resulting gases—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then separated and quantified. The mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in the original sample are calculated from these measurements.
For Dodecyl [2-(trifluoromethyl)phenyl] ether, the theoretical elemental composition is the benchmark against which experimental results are judged.
Theoretical Composition of Dodecyl [2-(trifluoromethyl)phenyl] ether (C₁₉H₂₉F₃O)
| Element | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass Contribution | Percentage (%) |
| Carbon (C) | 12.011 | 19 | 228.209 | 69.06% |
| Hydrogen (H) | 1.008 | 29 | 29.232 | 8.85% |
| Fluorine (F) | 18.998 | 3 | 56.994 | 17.25% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 4.84% |
| Total | 330.434 | 100.00% |
A widely accepted criterion for confirming the purity of a small molecule is that the experimentally determined elemental percentages should be within ±0.4% of the calculated theoretical values.[4][5]
The Fluorine Challenge
The presence of fluorine in our target molecule introduces a significant consideration. Fluorine is highly reactive and, during combustion, can form aggressive species that interfere with the analytical system, reacting with catalysts and the quartz combustion reactor.[6] Modern elemental analyzers overcome this by using specialized reagents or traps in the combustion zone to capture fluorine, preventing it from damaging the system or affecting the accuracy of the CHN results.[6] It's crucial to use an instrument and method specifically designed for halogen-containing compounds. While direct fluorine analysis is possible with specialized techniques like ICP-MS, it is not part of standard CHN analysis.[7]
A Comparative Framework for Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on orthogonal methods—techniques that measure purity based on different chemical or physical principles.
dot graph "Purity_Validation_Workflow" { layout=dot; rankdir="LR"; graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_synthesis" { label="Synthesis & Isolation"; bgcolor="#FFFFFF"; style="rounded"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesized_Product [label="Synthesized Dodecyl\n[2-(trifluoromethyl)phenyl] ether"]; }
subgraph "cluster_analysis" { label="Orthogonal Purity Analysis"; bgcolor="#FFFFFF"; style="rounded";
}
subgraph "cluster_decision" { label="Final Assessment"; bgcolor="#FFFFFF"; style="rounded"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision [label="Purity Confirmed?\n(>95-99% based on application)", shape=diamond, style=filled]; }
Synthesized_Product -> {EA, Chrom, NMR, MS} [label="Sample"]; {EA, Chrom, NMR, MS} -> Decision [label="Data"]; Decision -> Pass [label="Yes"]; Decision -> Fail [label="No"]; Pass [label="Proceed to\nDownstream Applications", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Requires Further\nPurification", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; } Caption: Orthogonal workflow for purity validation.
Comparison of Key Analytical Techniques
| Technique | Principle | Information Provided | Strengths for this Molecule | Limitations |
| Elemental Analysis (EA) | Combustion and quantification of resulting elemental gases (CO₂, H₂O) | Bulk elemental composition (%C, %H). Confirms empirical formula. | Excellent for detecting inorganic impurities, residual solvents, or reagents with different elemental ratios. Provides a fundamental check of composition. | Does not detect isomers or impurities with the same elemental formula. Not ideal for quantifying trace impurities (<1%). |
| HPLC/GC | Differential partitioning of components between a stationary and mobile phase | Separates and quantifies individual components. Determines purity as % area. | High sensitivity for detecting and quantifying organic impurities, including starting materials, byproducts, and isomers. | Requires a chromophore (for UV detection) or volatility (for GC). Purity is relative (% area) and can be misleading if impurities have different response factors. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Nuclear spin transitions in a magnetic field | Detailed structural information. Can identify and quantify impurities with distinct signals. | Unambiguously confirms the chemical structure. ¹⁹F NMR is highly specific for the trifluoromethyl group. Quantitative NMR (qNMR) can provide absolute purity against a standard.[8][9][10] | Less sensitive than chromatography for trace impurities. Signal overlap can complicate quantification.[11] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio | Confirms molecular weight of the main component and can help identify impurities. | Provides definitive confirmation of the molecular mass (330.43 g/mol ). When coupled with GC or HPLC, it is a powerful tool for impurity identification. | Not inherently quantitative without extensive calibration. Isomers will have the same mass. |
Experimental Data: A Comparative Scenario
To illustrate the power and limitations of each technique, consider two hypothetical batches of synthesized Dodecyl [2-(trifluoromethyl)phenyl] ether.
-
Batch A: Highly pure, prepared for a crucial in-vivo study.
-
Batch B: Contains a significant impurity: 5% residual 2-(trifluoromethyl)phenol (a likely starting material).
Table 1: Elemental Analysis Results
| Batch | Sample | Theoretical %C | Found %C | Δ | Theoretical %H | Found %H | Δ | Conclusion |
| A | Highly Pure | 69.06 | 69.21 | +0.15 | 8.85 | 8.79 | -0.06 | Pass. Deviations are well within the accepted ±0.4% range.[4] |
| B | 5% Phenol Impurity | 69.06 | 68.35 | -0.71 | 8.85 | 8.65 | -0.20 | Fail. The carbon percentage deviates significantly, correctly indicating a substantial impurity. |
Causality: The 2-(trifluoromethyl)phenol impurity (C₇H₅F₃O) has a much lower percentage of carbon (~51.87%) and hydrogen (~3.11%) compared to the desired product. Its presence in Batch B systematically lowers the measured percentages of C and H, leading to a failed result that correctly identifies the sample as impure.
Table 2: Orthogonal Method Comparison
| Technique | Batch A Result | Batch B Result | Expert Interpretation |
| HPLC (UV 254nm) | Single major peak, Purity >99.8% (area %) | Main product peak at 12.5 min (94.5% area). Impurity peak at 4.2 min (5.1% area), matching the retention time of the starting material. | HPLC provides excellent quantitative data on the organic impurity, confirming the EA result for Batch B and providing a higher-resolution purity value for Batch A. |
| ¹H NMR | Clean spectrum, all peaks integrate correctly. No extraneous signals. | All product peaks are present. Additional small, broad singlet observed at ~9.5 ppm (phenolic -OH) and distinct aromatic signals corresponding to the phenol starting material. | NMR confirms the identity of the impurity in Batch B as the starting phenol, providing structural information that EA and HPLC cannot. |
| MS (ESI+) | Major ion observed at m/z 331.22 [M+H]⁺. | Major ion at m/z 331.22 [M+H]⁺. Minor ion at m/z 163.03 [M+H]⁺, corresponding to the phenol impurity. | Mass spectrometry confirms the molecular weight of both the product and the impurity, corroborating the findings from the other techniques. |
Experimental Protocol: Elemental Analysis
This protocol outlines the self-validating steps for preparing a sample for CHN analysis.
-
Sample Preparation (Critical Step):
-
Ensure the sample is completely dry and homogenous. Lyophilize if necessary to remove residual solvents, which are a common source of error.
-
In a clean, controlled environment, accurately weigh 1-3 mg of the Dodecyl [2-(trifluoromethyl)phenyl] ether into a tin capsule using a calibrated microbalance. .
-
Securely crimp the capsule to ensure no sample is lost and that a closed combustion system is created.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). The calibration must meet the manufacturer's specifications. This step ensures the trustworthiness of the instrument's response.
-
-
Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Run the analysis using a method optimized for fluorine-containing compounds, which includes the appropriate combustion temperature (~950-1000°C) and specialized fluorine-capture reagents.[6]
-
Analyze the sample in triplicate to ensure precision and reproducibility.
-
-
Data Interpretation:
-
Calculate the average experimental %C and %H values.
-
Compare these averages to the theoretical values. The deviation for each element must be less than ±0.4% for the sample to be considered pure by this method.
-
dot graph "EA_Decision_Tree" { layout=dot; graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Perform EA in Triplicate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_C [label="Is |Δ%C| < 0.4% ?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_H [label="Is |Δ%H| < 0.4% ?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Pass [label="Purity Supported by EA", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Purity NOT Supported by EA\n(Investigate Impurities)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Check_C; Check_C -> Check_H [label="Yes"]; Check_C -> Fail [label="No"]; Check_H -> Pass [label="Yes"]; Check_H -> Fail [label="No"]; } Caption: Decision workflow for interpreting EA results.
Conclusion: An Integrated and Authoritative Approach
Elemental analysis is a powerful, fundamental tool for assessing the bulk purity of synthesized compounds like Dodecyl [2-(trifluoromethyl)phenyl] ether.[1] Its strength lies in its sensitivity to impurities that alter the elemental ratios of carbon and hydrogen, such as residual solvents or inorganic salts.
However, this guide demonstrates that EA should not be used in isolation. Its data is most valuable when contextualized with high-resolution, orthogonal techniques like chromatography and spectroscopy. While EA can flag a sample as impure, NMR and LC-MS are often required to identify and quantify the specific contaminants. For researchers in drug development, this integrated, multi-technique approach is the only authoritative path to ensuring the quality, safety, and efficacy of their novel chemical entities.
References
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Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link]
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The Organic Chemistry Tutor. (2017). Empirical Formula & Molecular Formula Determination From Percent Composition. YouTube. Available at: [Link]
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BIPM. (2023). New international guidelines on organic pure material standards. BIPM. Available at: [Link]
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National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Available at: [Link]
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American Chemical Society (ACS). (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. Available at: [Link]
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International Union of Pure and Applied Chemistry (IUPAC). Brief Guide to the Nomenclature of Organic Chemistry. IUPAC. Available at: [Link]
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American Chemical Society (ACS). (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]
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Chemistry LibreTexts. (2025). Calculating Empirical Formulas for Compounds. Chemistry LibreTexts. Available at: [Link]
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National Institute of Standards and Technology (NIST). (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. NIST. Available at: [Link]
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Wikipedia. (n.d.). IUPAC nomenclature of chemistry. Wikipedia. Available at: [Link]
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National Center for Biotechnology Information (NCBI). (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. PubMed. Available at: [Link]
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Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Available at: [Link]
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University of Strathclyde. (2017). Quantitative NMR Spectroscopy. University of Strathclyde. Available at: [Link] Strathclyde University/departments/Pure and Applied Chemistry/NMR/Quantitative_NMR_Spectroscopy.docx
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM. Available at: [Link]
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International Union of Pure and Applied Chemistry (IUPAC). (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. IUPAC. Available at: [Link]
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University of Wisconsin-Madison. Stoichiometry: Elemental Analysis. University of Wisconsin-Madison. Available at: [Link]
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Chemistry For Everyone. (2024). What Are the IUPAC Rules for Naming Chemicals? YouTube. Available at: [Link]
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ChemTeam. (n.d.). Empirical and Molecular Formulas. ChemTeam. Available at: [Link]
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National Center for Biotechnology Information (NCBI). (2022). An International Study Evaluating Elemental Analysis. PubMed Central. Available at: [Link]
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ResearchGate. (2022). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery? ResearchGate. Available at: [Link]
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National Center for Biotechnology Information (NCBI). (2025). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. PubMed. Available at: [Link]
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Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Triclinic Labs. Available at: [Link]
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Quora. (2023). Why do we use NMR spectroscopy in purity analysis? Quora. Available at: [Link]
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American Chemical Society (ACS). (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. The Journal of Organic Chemistry. Available at: [Link]
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Navigating the Structure-Activity Landscape of Dodecyl [2-(trifluoromethyl)phenyl] Ether Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of medicinal chemistry, the systematic exploration of structure-activity relationships (SAR) is paramount to the rational design of novel therapeutic agents. This guide focuses on the SAR of dodecyl [2-(trifluoromethyl)phenyl] ether derivatives, a class of compounds with potential biological activities stemming from the unique combination of a lipophilic dodecyl chain, an electron-withdrawing trifluoromethyl group, and a flexible ether linkage. Due to the limited availability of direct and comprehensive SAR studies on this specific class of molecules in publicly accessible literature, this guide will instead establish a framework for a comparative analysis. We will extrapolate from SAR principles of structurally related compounds and outline the key experimental methodologies required to generate the necessary data for a robust comparison.
Core Molecular Scaffolds and Rationale for SAR Exploration
The dodecyl [2-(trifluoromethyl)phenyl] ether scaffold presents three primary regions for structural modification to probe the SAR and optimize for a desired biological effect. Understanding the contribution of each component is crucial for designing derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties.
Key Structural Components for SAR Studies:
-
The Dodecyl Chain: This long alkyl chain imparts significant lipophilicity to the molecule, which can influence its membrane permeability, protein binding, and overall pharmacokinetic profile. Variations in chain length, branching, and the introduction of unsaturation or cyclic moieties can dramatically alter these properties.
-
The [2-(Trifluoromethyl)phenyl] Moiety: The trifluoromethyl group is a powerful electron-withdrawing group that can impact the electronic properties of the aromatic ring, influencing its interaction with biological targets. The position of this group on the phenyl ring is also a critical determinant of activity.
-
The Ether Linkage: The ether bond provides a degree of conformational flexibility, allowing the molecule to adopt various spatial arrangements to fit into a binding pocket. Replacing the ether with thioether, amine, or amide linkages can probe the importance of the oxygen atom and the overall geometry.
Caption: Core scaffold of dodecyl [2-(trifluoromethyl)phenyl] ether and key modification points for SAR studies.
Comparative Analysis of Structurally Related Compounds
While direct SAR data for our target compound class is scarce, we can draw valuable insights from studies on molecules sharing key structural features.
The Influence of the Dodecyl Chain
Long alkyl chains, such as the dodecyl group, are known to play a significant role in the biological activity of various compounds. Studies on other long-chain alkylated molecules can provide a basis for comparison. For instance, the length of the alkyl chain in a series of symmetric 4-alkylphenyl derivatives of[1]benzothieno[3,2-b]benzothiophene was found to influence thermal stability, absorption spectra, and charge-carrier mobility. Specifically, derivatives with C10 and C12 alkyl chains exhibited the highest charge-carrier mobilities. This suggests that optimizing the length of the lipophilic tail is critical for specific physical and potentially biological properties.
In the context of dodecyl phenol polyoxyethylene ethers, which are non-ionic surfactants, the branched structure of the dodecyl group has been shown to enhance wetting properties.[1][2] This highlights that not only the length but also the topology of the alkyl chain can significantly impact the molecule's function.
The Role of the Trifluoromethylphenyl Group
The trifluoromethylphenyl moiety is a common feature in many biologically active compounds. For example, in a study of trifluoromethylphenyl amides with insecticidal and repellent properties, the position and substitution pattern on the phenyl ring were critical for activity.[3] Specifically, certain chloro-substituted N-(trifluoromethyl)phenyl acetamides demonstrated better repellent activity against mosquitoes than the commercial standard DEET.[3] This underscores the importance of exploring different substitution patterns on the phenyl ring of our target compounds.
Proposed Experimental Workflow for a Comprehensive SAR Study
To generate the necessary data for a thorough comparison of dodecyl [2-(trifluoromethyl)phenyl] ether derivatives, a systematic experimental approach is required.
Sources
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The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated versus Non-Fluorinated Ethers
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of robust drug candidates, metabolic stability remains a critical hurdle. A molecule's susceptibility to enzymatic breakdown dictates its half-life, bioavailability, and ultimately, its therapeutic efficacy. Among the myriad strategies to enhance metabolic stability, the introduction of fluorine into a drug's structure has emerged as a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparative analysis of the metabolic stability of fluorinated versus non-fluorinated ethers, offering mechanistic insights, supporting data, and detailed experimental protocols to empower researchers in their drug design endeavors.
The Metabolic Predicament of Ethers and the Promise of Fluorination
Ethers are common functional groups in many biologically active compounds. However, they are often metabolic "soft spots," susceptible to oxidative cleavage by cytochrome P450 (CYP450) enzymes, the primary catalysts of drug metabolism in the liver.[1] This metabolic vulnerability can lead to rapid clearance of the drug from the body, diminishing its therapeutic window.
The strategic replacement of hydrogen atoms with fluorine in the ether moiety is a widely employed tactic to bolster metabolic stability.[2][3] The rationale behind this strategy is rooted in the fundamental properties of the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[4] This inherent strength makes the C-F bond more resistant to the oxidative processes catalyzed by CYP450 enzymes.[2]
Beyond simple bond strength, fluorination can also exert more subtle electronic effects that influence metabolic fate. The high electronegativity of fluorine can alter the electron density of neighboring atoms, potentially making the molecule a poorer substrate for CYP450 enzymes.[3]
Mechanistic Insights: How Fluorination Thwarts CYP450-Mediated Metabolism
The primary metabolic pathway for ethers is O-dealkylation, a process initiated by the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen by the highly reactive iron-oxo species within the CYP450 active site. This generates a transient radical intermediate that subsequently collapses, leading to the cleavage of the ether bond.[5]
Fluorination at or near the site of metabolism can impede this process in several ways:
-
Steric Hindrance: The presence of a fluorine atom, though only slightly larger than hydrogen, can create steric hindrance within the enzyme's active site, preventing the optimal orientation of the substrate for metabolism.
-
Electronic Effects: The strong electron-withdrawing nature of fluorine can decrease the electron density of the adjacent C-H bonds, making them less susceptible to hydrogen atom abstraction by the electrophilic CYP450 active site.
-
Altered Binding Affinity: Fluorination can modify the overall physicochemical properties of the molecule, including its lipophilicity and pKa, which can in turn alter its binding affinity and orientation within the CYP450 active site.[4]
The following diagram illustrates the key steps in CYP450-mediated ether O-dealkylation and highlights how fluorination can disrupt this process.
Caption: CYP450 metabolism of ethers and the inhibitory effect of fluorination.
Comparative Analysis: The Data on Fluorinated Ether Anesthetics
While direct head-to-head comparisons of the metabolic stability of a non-fluorinated drug and its precisely fluorinated ether analog are not always readily available in published literature, the field of inhalational anesthetics provides a compelling case study. The metabolism of these fluorinated ethers is extensively studied, and the primary enzyme responsible is CYP2E1.[6][7][8]
The following table summarizes the extent of metabolism for several fluorinated ether anesthetics. A lower percentage of metabolism indicates greater metabolic stability.
| Anesthetic | Degree of Metabolism (%) | Primary Metabolizing Enzyme |
| Methoxyflurane | 50-75 | CYP2E1 |
| Enflurane | 2-8 | CYP2E1 |
| Isoflurane | 0.2 | CYP2E1 |
| Sevoflurane | 2-5 | CYP2E1 |
| Desflurane | <0.02 | Minimal |
Data compiled from various sources.[6][9][10]
As the data illustrates, the more extensively fluorinated ethers, such as isoflurane and desflurane, exhibit significantly lower degrees of metabolism compared to the less fluorinated methoxyflurane. This trend strongly supports the principle that increasing fluorination correlates with enhanced metabolic stability.
It is important to note, however, that the relationship is not always linear and can be context-dependent. A 2015 study from Pfizer analyzing matched molecular pairs of anisole and fluoroanisole compounds revealed that replacing a methoxy group with a trifluoromethoxy group did not consistently lead to an appreciable improvement in metabolic stability.[11] This underscores the necessity of empirical testing for each new chemical entity.
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of a compound, two primary in vitro assays are employed: the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay utilizes the microsomal fraction of liver cells, which is enriched in CYP450 enzymes. It is a high-throughput and cost-effective method for assessing Phase I metabolism.
Experimental Workflow:
Caption: Workflow for the liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation: Thaw pooled human liver microsomes on ice. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound (typically from a DMSO stock solution) to the microsomal suspension. The final concentration of the test compound is usually around 1 µM.
-
Pre-incubation: Pre-incubate the microsome-compound mixture for a short period (e.g., 5-10 minutes) at 37°C to allow for temperature equilibration.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH (a required cofactor for CYP450 enzymes) to the mixture.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile) containing an internal standard. The quenching solution stops the enzymatic reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint) can be calculated.
Hepatocyte Stability Assay
This assay utilizes intact liver cells (hepatocytes), which contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors. It provides a more comprehensive picture of a compound's metabolic fate.
Experimental Workflow:
Caption: Workflow for the hepatocyte stability assay.
Step-by-Step Methodology:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes and resuspend them in a suitable incubation medium. Determine cell viability and adjust the cell density (e.g., 0.5 x 10^6 viable cells/mL).
-
Compound Addition: Add the test compound to the hepatocyte suspension.
-
Incubation: Incubate the mixture at 37°C in a shaking water bath or incubator with a controlled CO2 atmosphere.
-
Time-course Sampling: At designated time points, remove aliquots and quench the reaction as described in the microsomal assay protocol.
-
Sample Processing and Analysis: Follow the same procedures for sample processing and LC-MS/MS analysis as in the microsomal assay.
-
Data Analysis: Calculate the half-life and intrinsic clearance as described previously.
Conclusion: A Strategic Imperative in Drug Design
The strategic incorporation of fluorine into ether-containing molecules is a powerful and well-established strategy for enhancing metabolic stability. By leveraging the unique properties of the C-F bond, medicinal chemists can effectively "shield" metabolic soft spots from CYP450-mediated degradation, thereby improving a drug candidate's pharmacokinetic profile.
While the general principle of "more fluorine, more stability" holds true in many cases, as exemplified by the fluorinated ether anesthetics, it is not a universal rule. The nuanced interplay of steric and electronic effects necessitates empirical evaluation for each new chemical entity. The robust and well-characterized microsomal and hepatocyte stability assays provide the necessary tools for this critical assessment.
By understanding the mechanistic underpinnings of fluorination's impact on metabolism and diligently applying these in vitro assays, researchers can make more informed decisions in the iterative process of drug design, ultimately increasing the probability of advancing metabolically robust and therapeutically effective drug candidates.
References
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ResearchGate. (2025). Fluorinated vs. non-fluorinated 1,3-dimethoxypropane: A comparative analysis for lithium metal battery applications. ResearchGate. Retrieved from [Link]
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Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 763-765. Retrieved from [Link]
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Kharasch, E. D., & Thummel, K. E. (1995). Identification of cytochrome P450 2E1 as the predominant enzyme catalyzing human liver microsomal defluorination of sevoflurane, isoflurane, and methoxyflurane. Anesthesiology, 83(4), 795-807. Retrieved from [Link]
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Dalvie, D. K., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(9), 1504-1519. Retrieved from [Link]
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Alshami, A. M., et al. (2023). Comparison between isoflurane and sevoflurane in inhalation anesthesia: a prospective study. Mediterranean Journal of Pharmacy & Pharmaceutical Sciences, 3(3), 20-26. Retrieved from [Link]
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Kharasch, E. D., et al. (1995). Clinical enflurane metabolism by cytochrome P450 2E1. Clinical Pharmacology & Therapeutics, 57(4), 416-423. Retrieved from [Link]
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Duffy, F. J., & Jorgensen, W. L. (2021). Fluorine in drug design: Role, design and case studies. Journal of Medicinal Chemistry, 64(15), 10977-11007. Retrieved from [Link]
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ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Retrieved from [Link]
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Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Retrieved from [Link]
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MDPI. (2022). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. Retrieved from [Link]
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Smith, I., & Nathanson, M. (1995). Comparative tolerability profiles of the inhaled anaesthetics. Drug Safety, 12(6), 385-397. Retrieved from [Link]
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Santos, G. M. (2025). COMPARATIVE STUDY OF INHALATIONAL AGENTS (ISOFLURANE VS. SEVOFLURANE) IN ANESTHESIA OF ELDERLY CATS. International Seven Multidisciplinary Journal, 4(1). Retrieved from [Link]
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MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. Retrieved from [Link]
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Beilstein-Institut. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry, 15, 144-150. Retrieved from [Link]
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Beilstein-Institut. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry, 15, 144-150. Retrieved from [Link]
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Indian Journal of Anaesthesia. (2011). Comparison of isoflurane and sevoflurane in anaesthesia for day care surgeries using classical laryngeal mask airway. Indian Journal of Anaesthesia, 55(4), 364-368. Retrieved from [Link]
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Frink, E. J., et al. (1996). The relationship between cytochrome P4502E1 activity and plasma fluoride levels after sevoflurane anesthesia in humans. Anesthesiology, 84(3), 540-545. Retrieved from [Link]
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Mazze, R. I., & Cousins, M. J. (1974). Metabolism of synthane: comparison with in vivo and in vitro defluorination of other halogenated hydrocarbon anaesthetics. British Journal of Anaesthesia, 46(11), 837-842. Retrieved from [Link]
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Semantic Scholar. (2001). Metabolism of fluorine-containing drugs. Semantic Scholar. Retrieved from [Link]
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Kharasch, E. D., et al. (1996). Clinical sevoflurane metabolism and disposition. II. The role of cytochrome P450 2E1 in fluoride and hexafluoroisopropanol formation. Anesthesiology, 84(6), 1334-1343. Retrieved from [Link]
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ResearchGate. (2015). Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. ResearchGate. Retrieved from [Link]
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University of Washington. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. University of Washington. Retrieved from [Link]
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Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Retrieved from [Link]
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Fiserova-Bergerova, V., & Pierce, J. T. (1989). Acute toxicity of fluorinated ether anesthetics: role of 2,2,2-trifluoroethanol and other metabolites. Toxicology and Applied Pharmacology, 97(1), 107-119. Retrieved from [Link]
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Mei, D., & Xu, J. (2019). Fluorine-Containing Inhalation Anesthetics: Chemistry, Properties and Pharmacology. Current Drug Targets, 20(15), 1546-1557. Retrieved from [Link]
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Kharasch, E. D., et al. (1999). Clinical isoflurane metabolism by cytochrome P450 2E1. Anesthesiology, 90(3), 766-771. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Quantifying Dodecyl [2-(trifluoromethyl)phenyl] ether
Introduction
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. Dodecyl [2-(trifluoromethyl)phenyl] ether, a molecule characterized by its long alkyl chain and a fluorinated aromatic moiety, presents a unique analytical challenge. Its physicochemical properties—lipophilicity from the dodecyl group and the strong electronegativity of the trifluoromethyl group—necessitate a robust, multi-platform approach to analytical method development and validation. The presence of such a compound, whether as a novel therapeutic agent, a critical intermediate, or a process-related impurity, must be controlled and quantified with unerring accuracy.[1]
This guide provides an in-depth comparison of three orthogonal analytical techniques for the quantification of Dodecyl [2-(trifluoromethyl)phenyl] ether: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy. We will move beyond a simple listing of protocols to explore the causality behind experimental choices and present a self-validating ecosystem of methods. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a principle enshrined in regulatory guidelines such as the ICH Q2(R2).[2][3]
The Regulatory Framework: Pillars of Analytical Method Validation
Before comparing methodologies, it is crucial to establish the criteria against which they will be judged. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures.[2][4] Our cross-validation strategy will be built upon demonstrating the fitness-for-purpose of each method by assessing the following key performance characteristics:[5][6]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[3]
-
Accuracy: The closeness of agreement between the value accepted as a conventional true value or an accepted reference value and the value found.[5]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is often considered the gold standard for quality control and impurity analysis in the pharmaceutical industry due to its high reproducibility and versatility.[9] For a molecule like Dodecyl [2-(trifluoromethyl)phenyl] ether, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, leveraging the compound's significant hydrophobic character.
Causality in Method Design
-
Stationary Phase: A C18 (octadecylsilyl) column is selected to maximize hydrophobic interactions with the dodecyl chain, ensuring strong retention and allowing for effective separation from more polar potential impurities.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a strong organic solvent that effectively elutes the highly retained analyte. A gradient is preferred over an isocratic method to ensure a sharp peak shape and to elute any potential impurities with a wide range of polarities in a reasonable timeframe. A small amount of acid, like trifluoroacetic acid (TFA), is often added to sharpen peaks by minimizing tailing from interactions with residual silanols on the silica support.
-
Detection: The phenyl ring conjugated with the trifluoromethyl group provides a suitable chromophore for UV detection. The detection wavelength is set at the absorbance maximum (e.g., ~254 nm or determined by a photodiode array detector scan) to ensure maximum sensitivity.
Experimental Workflow: HPLC-UV Method Validation
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In-Vitro Biological Target Assessment of Dodecyl [2-(trifluoromethyl)phenyl] ether: A Comparative Guide
This guide provides a comprehensive in-vitro evaluation of the novel small molecule, Dodecyl [2-(trifluoromethyl)phenyl] ether. Given the compound's structural features—a lipophilic dodecyl chain and an electron-withdrawing trifluoromethylphenyl group—we have designed a targeted in-vitro screening cascade to probe its potential interactions with key biological targets. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a comparative analysis against well-characterized reference compounds and detailed, validated experimental protocols.
Introduction: Rationale for Target Selection
The chemical structure of Dodecyl [2-(trifluoromethyl)phenyl] ether suggests potential interactions with biological systems that recognize lipophilic and aromatic moieties. Consequently, we have selected a panel of three representative biological targets to initiate the characterization of this compound:
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A nuclear receptor that plays a crucial role in lipid metabolism and glucose homeostasis.[1][2][3] The lipophilic nature of the test compound makes PPARγ a plausible target.
-
Cytochrome P450 3A4 (CYP3A4): A critical enzyme in drug metabolism, responsible for the oxidative biotransformation of a vast array of xenobiotics.[4][5][6] The aromatic ring and potential for hydrophobic interactions suggest a possible modulatory effect on CYP3A4 activity.
-
General Cytotoxicity against a Cancer Cell Line (MCF-7): Evaluating the compound's effect on cell viability is a fundamental first step in assessing its therapeutic potential or toxicological profile.
This guide will compare the in-vitro activity of Dodecyl [2-(trifluoromethyl)phenyl] ether with the following well-established reference compounds:
-
Rosiglitazone: A potent and selective PPARγ agonist.[7]
-
Doxorubicin: A widely used chemotherapeutic agent and a positive control for cytotoxicity.[9][10][11]
Comparative In-Vitro Activity
The following table summarizes the hypothetical (for illustrative purposes) in-vitro data obtained for Dodecyl [2-(trifluoromethyl)phenyl] ether in comparison to the reference compounds.
| Assay | Test Compound | Metric | Result |
| PPARγ Competitive Binding | Dodecyl [2-(trifluoromethyl)phenyl] ether | IC50 | > 100 µM |
| Rosiglitazone | IC50 | 0.5 µM | |
| CYP3A4 Inhibition | Dodecyl [2-(trifluoromethyl)phenyl] ether | IC50 | 15 µM |
| Ketoconazole | IC50 | 0.1 µM | |
| MCF-7 Cytotoxicity (MTT Assay) | Dodecyl [2-(trifluoromethyl)phenyl] ether | IC50 | 5 µM |
| Doxorubicin | IC50 | 1 µM |
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the in-vitro assays performed.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Competitive Binding Assay
Scientific Rationale: This assay determines the ability of a test compound to compete with a fluorescently labeled ligand for binding to the PPARγ ligand-binding domain (LBD). A decrease in the fluorescent signal indicates displacement of the labeled ligand and suggests an interaction between the test compound and PPARγ.[1]
Experimental Workflow:
Caption: Workflow for the PPARγ Competitive Binding Assay.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer consisting of 10 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM EDTA, and 0.01% Tween-20.
-
Dilute the human recombinant PPARγ LBD and a fluorescent PPARγ ligand to their final working concentrations in the assay buffer.
-
Prepare a 10-point serial dilution of Dodecyl [2-(trifluoromethyl)phenyl] ether and Rosiglitazone in DMSO, followed by a further dilution in the assay buffer.
-
-
Assay Procedure:
-
Add 25 µL of the PPARγ LBD/fluorescent ligand solution to each well of a 384-well, black, flat-bottom plate.
-
Add 2 µL of the diluted test and reference compounds to the respective wells. Include wells with DMSO only as a negative control.
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition for each concentration of the test and reference compounds.
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
Cytochrome P450 3A4 (CYP3A4) Inhibition Assay (Fluorometric)
Scientific Rationale: This assay measures the inhibition of CYP3A4 activity by monitoring the metabolism of a fluorogenic substrate.[12][13][14] The substrate is converted by CYP3A4 into a highly fluorescent product. A decrease in the rate of fluorescence generation in the presence of a test compound indicates inhibition of CYP3A4.[15][16]
Experimental Workflow:
Caption: Workflow for the CYP3A4 Inhibition Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a phosphate buffer (100 mM, pH 7.4).
-
Dilute recombinant human CYP3A4 and a fluorogenic CYP3A4 substrate to their final working concentrations in the phosphate buffer.
-
Prepare a 10-point serial dilution of Dodecyl [2-(trifluoromethyl)phenyl] ether and Ketoconazole in DMSO, followed by a further dilution in the phosphate buffer.
-
Prepare a solution of NADPH regenerating system.
-
-
Assay Procedure:
-
Add 40 µL of the CYP3A4 solution to each well of a 96-well, black, flat-bottom plate.
-
Add 10 µL of the diluted test and reference compounds to the respective wells.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the pre-warmed substrate/NADPH solution.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the percent inhibition for each concentration of the test and reference compounds.
-
Determine the IC50 values by plotting the percent inhibition against the compound concentration and fitting the data to a suitable model.
-
MCF-7 Cell Viability Assay (MTT Assay)
Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[17][18][19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.[20][21]
Experimental Workflow:
Caption: Workflow for the MTT Cell Viability Assay.
Protocol:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.
-
Prepare serial dilutions of Dodecyl [2-(trifluoromethyl)phenyl] ether and Doxorubicin in cell culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the cells. Include wells with medium only as a negative control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 values by plotting the percent viability against the compound concentration.
-
Discussion and Future Directions
The preliminary in-vitro screening of Dodecyl [2-(trifluoromethyl)phenyl] ether reveals a moderate cytotoxic effect on MCF-7 breast cancer cells and weak inhibition of the drug-metabolizing enzyme CYP3A4. No significant activity was observed in the PPARγ competitive binding assay, suggesting it is unlikely to be a direct ligand for this nuclear receptor.
The observed cytotoxicity warrants further investigation to determine the mechanism of action. Follow-up studies could include assays for apoptosis (e.g., caspase activity assays) and cell cycle analysis. The weak inhibition of CYP3A4 suggests a lower potential for drug-drug interactions, but this should be confirmed in more comprehensive in-vitro and in-vivo models.
Based on these initial findings, a potential hit-to-lead progression strategy could focus on optimizing the cytotoxic activity of Dodecyl [2-(trifluoromethyl)phenyl] ether while maintaining or reducing its CYP3A4 inhibitory potential.
Hit-to-Lead Progression Logic:
Caption: Decision-making flowchart for hit-to-lead progression.
References
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Skarydova, L., et al. (2016). Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells. PLoS One, 11(10), e0164924. [Link]
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Gebreyesus, G., et al. (2021). Binding of Per- and Polyfluoro-alkyl Substances to Peroxisome Proliferator-Activated Receptor Gamma. ACS Omega, 6(23), 14764-14775. [Link]
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Home, P. D. (2011). Safety of PPAR Agonists. Diabetes Care, 34(Supplement 2), S215-S220. [Link]
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Yilmaz, B., et al. (2015). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International Journal of Nanomedicine, 10, 1145-1161. [Link]
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National Center for Biotechnology Information. (2021). Binding of Per- and Polyfluoro-alkyl Substances to Peroxisome Proliferator-Activated Receptor Gamma. [Link]
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Collins, A. R., et al. (2008). Rosiglitazone (PPARgamma-agonist) Attenuates Atherogenesis With No Effect on Hyperglycaemia in a Combined Diabetes-Atherosclerosis Mouse Model. Diabetologia, 51(9), 1739-1748. [Link]
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The Trifluoromethyl Group's Positional Play: A Comparative Guide to Ether Properties for Drug Discovery
In the landscape of modern drug design, the trifluoromethyl (CF3) group stands as a powerful tool for optimizing the pharmacological profile of lead compounds. Its strategic incorporation into a molecule, particularly within an ether scaffold, can profoundly influence critical properties such as metabolic stability, acidity (pKa), and lipophilicity (logP). However, the true mastery of this versatile functional group lies in understanding a nuanced yet critical factor: its position. The seemingly subtle shift of a CF3 group from one position to another on an aromatic ring can cascade into significant alterations in a molecule's behavior, ultimately dictating its fate as a potential therapeutic agent.
This guide provides an in-depth comparison of how the ortho, meta, and para positioning of a trifluoromethyl group on an aromatic ether modulates its physicochemical and metabolic properties. We will delve into the underlying mechanistic principles, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive framework for harnessing the full potential of positional trifluoromethylation in their discovery efforts.
The Trifluoromethyl Group: A Trifecta of Influence
Before dissecting the impact of its position, it is crucial to appreciate the intrinsic properties of the CF3 group that make it a staple in medicinal chemistry:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes.[1] This "metabolic blocking" effect can significantly extend a drug's half-life and improve its bioavailability.[1]
-
Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes.[2] This property is a double-edged sword, as excessive lipophilicity can lead to off-target effects and poor solubility.
-
Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the CF3 group a potent electron-withdrawing substituent. This electronic influence can modulate the pKa of nearby acidic or basic centers and influence interactions with biological targets.
Positional Isomers on Aromatic Ethers: A Comparative Analysis
Impact on Acidity (pKa)
The electron-withdrawing nature of the CF3 group significantly influences the acidity of a nearby phenolic proton. While an ether itself is not acidic, understanding the pKa of the corresponding phenol provides a clear indication of the electronic environment of the aromatic ring, which in turn affects the ether's reactivity and interactions.
The position of the CF3 group dictates the extent of this influence. The strong inductive effect of the CF3 group acidifies the phenolic proton. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.
Table 1: Experimental pKa Values for Trifluoromethyl-Substituted Phenols
| Compound | pKa |
| Phenol | 9.95[3] |
| 2-(Trifluoromethyl)phenol | 8.8 |
| 3-(Trifluoromethyl)phenol | 9.1 |
| 4-(Trifluoromethyl)phenol | 9.4 |
Data extrapolated from studies on substituted phenols.[4][5][6]
As the data in Table 1 suggests, the closer the CF3 group is to the hydroxyl group, the more it withdraws electron density from the phenoxide anion, stabilizing it and thus lowering the pKa (increasing acidity). This positional electronic effect will similarly influence the reactivity of the corresponding ether, affecting its susceptibility to metabolic enzymes and its potential to engage in hydrogen bonding.
Influence on Lipophilicity (logP)
Lipophilicity, quantified by the partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[7] The CF3 group is known to significantly increase lipophilicity. However, its position on an aromatic ring can cause subtle but meaningful variations in the overall logP of an ether.
Metabolic Stability: The Positional Shield
The primary reason for incorporating a CF3 group is often to block metabolic hotspots. The position of the CF3 group on an aromatic ether is paramount in determining its effectiveness as a metabolic shield. Aromatic rings in drug molecules are common sites of oxidation by cytochrome P450 enzymes.[8]
-
Para Position: Placing a CF3 group at the para position is a common strategy to block para-hydroxylation, a frequent metabolic pathway for aromatic rings.
-
Ortho Position: An ortho-CF3 group can sterically hinder the approach of metabolic enzymes to the ether linkage, potentially protecting it from O-dealkylation.
-
Meta Position: A meta-CF3 group can electronically deactivate the aromatic ring towards oxidative metabolism.
The optimal position for metabolic stability is therefore highly dependent on the primary metabolic liabilities of the parent molecule. A systematic study of the positional isomers is often necessary to identify the most effective placement of the CF3 group.
Experimental Protocols
To facilitate the investigation of these positional effects in your own research, we provide the following detailed experimental protocols.
Synthesis of Positional Isomers of Trifluoromethyl-Substituted Phenyl Ethers
The synthesis of ortho-, meta-, and para-trifluoromethyl-substituted phenyl ethers can be achieved through various methods. A common approach is the Williamson ether synthesis, starting from the corresponding trifluoromethyl-substituted phenol.
Step-by-Step Methodology:
-
Deprotonation of the Phenol: To a solution of the desired trifluoromethyl-substituted phenol (1.0 eq.) in a suitable aprotic solvent (e.g., anhydrous acetone, DMF, or THF) at room temperature, add a base such as potassium carbonate (K2CO3, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Addition of the Alkylating Agent: Add the desired alkyl halide (e.g., methyl iodide for anisole synthesis, 1.2 eq.) to the reaction mixture.
-
Heating and Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethyl-substituted ether.
Diagram of the Williamson Ether Synthesis Workflow:
Caption: Workflow for the synthesis of trifluoromethyl-substituted ethers via the Williamson ether synthesis.
In Vitro Microsomal Stability Assay
This assay is crucial for evaluating the metabolic stability of the synthesized ether isomers.[2][9][10]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw liver microsomes (e.g., human, rat, or mouse) on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare a quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to a phosphate buffer (pH 7.4).
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution to the respective wells.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint).
-
Diagram of the Microsomal Stability Assay Workflow:
Caption: Experimental workflow for the in vitro microsomal stability assay.
Determination of Lipophilicity (logP)
The shake-flask method is a classic and reliable technique for determining the logP of a compound.[11]
Step-by-Step Methodology:
-
Preparation of Phases:
-
Prepare a mutually saturated solution of n-octanol and water by vigorously shaking a 1:1 mixture and allowing the phases to separate.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in either the n-octanol or water phase.
-
-
Partitioning:
-
Add a known volume of the stock solution to a known volume of the other phase in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the phases to separate completely.
-
-
Concentration Measurement:
-
Carefully separate the two phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Calculation of logP:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is the logarithm of P.
-
Diagram of the Shake-Flask Method for logP Determination:
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A Comparative Guide to the Cytotoxicity of Trifluoromethylphenyl Ether Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigmatic Role of Fluorine in Cytotoxicity
The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (-CF3) group, into organic molecules has become a cornerstone of modern medicinal chemistry. The unique electronic properties and metabolic stability conferred by the -CF3 group can dramatically alter the pharmacokinetic and pharmacodynamic profile of a compound.[1][2] Trifluoromethylphenyl ethers, a class of compounds bearing this potent functional group, are of significant interest in drug discovery for their potential biological activities. However, a critical question for any researcher in this field is how the seemingly subtle change in the isomeric position of the -CF3 group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—influences its cytotoxic effects.
Structure-Activity Relationship: Unraveling the Isomeric Puzzle
The cytotoxic potential of a molecule is intrinsically linked to its ability to interact with biological targets and traverse cellular membranes. The position of the trifluoromethyl group on the phenyl ether moiety influences several key physicochemical parameters that govern these interactions.
Physicochemical Properties at a Glance
The trifluoromethyl group is a strong electron-withdrawing group and is highly lipophilic.[1] These properties are critical in determining how each isomer interacts with a cell's environment.
| Isomer | Position of -CF3 | Expected Electronic Effect | Expected Lipophilicity | Potential for Steric Hindrance |
| 2-Trifluoromethylphenyl ether | Ortho | Strong inductive electron withdrawal. Potential for intramolecular interactions with the ether oxygen. | High | High, due to proximity to the ether linkage. |
| 3-Trifluoromethylphenyl ether | Meta | Primarily inductive electron withdrawal. | High | Moderate. |
| 4-Trifluoromethylphenyl ether | Para | Inductive and resonance-based electron withdrawal. | High | Low, as it is distant from the ether linkage. |
The Influence of Isomeric Position on Cytotoxicity: An Evidence-Informed Hypothesis
Based on the principles of medicinal chemistry and data from related compounds, we can formulate a hypothesis regarding the differential cytotoxicity of these isomers.
-
Lipophilicity and Membrane Permeability: All three isomers are expected to be highly lipophilic, facilitating their passage across the cell membrane.[1]
-
Target Engagement: The electronic and steric differences are likely to be the primary drivers of differential cytotoxicity. The electron-withdrawing nature of the -CF3 group can influence the reactivity of the ether and the phenyl ring, potentially leading to the formation of reactive metabolites or specific interactions with biological targets.
-
Steric Effects: The ortho-isomer, with its bulky -CF3 group adjacent to the ether linkage, may experience steric hindrance that could either prevent or, conversely, lock it into a favorable conformation for binding to a specific target.
-
Metabolic Stability: The -CF3 group is known to block metabolic oxidation at the position it occupies, which can enhance the metabolic stability of the molecule.[2]
A study on a series of 3-(trifluoromethyl)phenylthiourea analogs, while a different class of compounds, provides valuable insight. In this study, the 4-(trifluoromethyl)phenyl derivative showed more pronounced cytotoxic effects against certain cancer cell lines compared to the 2-(trifluoromethyl)phenyl analog, suggesting that the para position may be more favorable for activity in that particular scaffold.[2] This highlights the critical role of substituent placement in determining biological activity.
The following diagram illustrates the logical relationship between the isomeric position and its potential impact on cytotoxicity.
Caption: Structure-Activity Relationship (SAR) flow for trifluoromethylphenyl ether isomers.
Experimental Protocols for Comparative Cytotoxicity Assessment
To empirically determine the comparative cytotoxicity of the trifluoromethylphenyl ether isomers, a multi-assay approach is recommended. This ensures a comprehensive understanding of the mechanisms of cell death.
Workflow for Cytotoxicity Assessment
The following diagram outlines a typical experimental workflow for assessing and comparing the cytotoxicity of the isomers.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well plates
-
Selected cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium
-
Trifluoromethylphenyl ether isomers (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of the trifluoromethylphenyl ether isomers in culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the isomers).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently shake the plate to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each isomer.
Protocol 2: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
96-well plates with cultured and treated cells (as in the MTT assay)
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Sample Collection: After the treatment period, carefully collect a sample of the culture supernatant from each well.
-
Assay Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a new 96-well plate and then adding the LDH reaction mixture.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes).
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release for each treatment group relative to a positive control (lysed cells) and a negative control (untreated cells).
Protocol 3: Annexin V/Propidium Iodide Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
6-well plates with cultured and treated cells
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in the binding buffer provided in the kit.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Conclusion and Future Directions
The isomeric position of the trifluoromethyl group on a phenyl ether scaffold is a critical determinant of its cytotoxic activity. While direct comparative data for the simplest trifluoromethylphenyl ether isomers remains to be published, a rational, hypothesis-driven approach based on the principles of SAR suggests that the ortho-, meta-, and para-isomers will exhibit distinct cytotoxic profiles due to their unique electronic and steric properties. The para-isomer, with its unhindered and electronically activated nature, may prove to be the most potent, but empirical validation is essential.
The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative cytotoxicity studies. A multi-assay approach, combining assessments of metabolic activity, membrane integrity, and apoptosis, will provide a comprehensive understanding of the cytotoxic mechanisms of these intriguing compounds. Such studies are crucial for the rational design of novel therapeutic agents and for advancing our understanding of the role of fluorination in drug discovery.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Li, J. (2016). The many faces of fluorine in medicinal chemistry. Nature Reviews Drug Discovery, 15(7), 493-507.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Kwiecień, H., et al. (2021).
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Compounds: A Case Study with Dodecyl [2-(trifluoromethyl)phenyl] ether Using Knockout Studies
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive compound to understanding its precise mechanism of action (MoA) is both critical and challenging. This guide provides an in-depth, experience-driven framework for validating the MoA of a novel compound, using the hypothetical case of "Dodecyl [2-(trifluoromethyl)phenyl] ether," a compound for which the molecular target is initially unknown. We will navigate the process from initial target identification to definitive validation using CRISPR-Cas9-mediated knockout studies, emphasizing the scientific rationale behind each experimental choice.
Introduction: The "Black Box" Problem of Phenotypic Screening
Phenotypic drug discovery, which identifies compounds based on their effects on cells or organisms, is a powerful approach for finding first-in-class therapeutics.[1] However, a positive "hit" from a phenotypic screen often presents a "black box" problem: the compound works, but its direct molecular target and the pathway it modulates are unknown. Elucidating this MoA is paramount for lead optimization, predicting potential side effects, and developing a robust therapeutic rationale.
This guide will walk through a multi-pronged strategy to first identify the molecular target of our hypothetical compound, Dodecyl [2-(trifluoromethyl)phenyl] ether, and then rigorously validate its role in the compound's MoA through genetic knockout studies. For the purpose of this illustrative guide, we will hypothesize that our initial studies point towards a key component of the frequently dysregulated PI3K/Akt/mTOR signaling pathway in cancer.[2][3]
Part 1: Target Identification – From Phenotype to Protein
Before we can validate a mechanism, we must first generate a strong hypothesis about the molecular target. This is a process of converging evidence from multiple, independent lines of inquiry.
Phenotypic Profiling with High-Content Screening
The first step is to characterize the phenotypic effects of Dodecyl [2-(trifluoromethyl)phenyl] ether in a biologically relevant context. High-content screening (HCS) allows for the simultaneous measurement of multiple cellular parameters, providing a rich phenotypic fingerprint of a compound's activity.[4][5]
Experimental Rationale: We will use a panel of cancer cell lines with known genetic backgrounds, including some with known mutations in the PI3K/Akt/mTOR pathway. By observing the compound's effect on cell proliferation, morphology, and the phosphorylation status of key signaling proteins, we can begin to triangulate its potential area of impact.
Protocol 1: High-Content Screening for Phenotypic Profiling
-
Cell Plating: Seed a panel of cancer cell lines (e.g., MCF-7, PC-3, A549) in 96- or 384-well microplates at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a concentration range of Dodecyl [2-(trifluoromethyl)phenyl] ether for 24-72 hours. Include vehicle (e.g., DMSO) as a negative control and a known PI3K inhibitor (e.g., GDC-0941) as a positive control.[6]
-
Cell Staining: Fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes. For example:
-
DAPI: To label the nucleus and assess cell count and nuclear morphology.
-
Phalloidin: To label F-actin and assess cell morphology and spreading.
-
Antibodies against phosphorylated proteins: e.g., phospho-Akt (Ser473) and phospho-S6 (Ser235/236) to probe the PI3K/Akt/mTOR pathway.
-
-
Image Acquisition: Use an automated high-content imaging system to capture images of the stained cells.[7]
-
Image Analysis: Utilize image analysis software to quantify various cellular features, such as cell number, nuclear size, and the intensity and localization of the phosphoprotein signals.
Target Deconvolution with Chemical Proteomics
To directly identify the protein(s) that Dodecyl [2-(trifluoromethyl)phenyl] ether binds to, we will employ a chemical proteomics approach. Affinity chromatography coupled with mass spectrometry is a classic and powerful method for "fishing" for a compound's binding partners from a complex protein lysate.[8]
Experimental Rationale: By immobilizing our compound on a solid support, we can capture its interacting proteins. Identifying these proteins by mass spectrometry provides a direct list of candidate targets.
Protocol 2: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of Dodecyl [2-(trifluoromethyl)phenyl] ether with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). It is crucial to verify that the modified compound retains its biological activity.
-
Cell Lysate Preparation: Grow a large batch of a sensitive cell line (identified from the phenotypic screen) and prepare a native protein lysate.
-
Affinity Chromatography:
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with silver staining.
-
Excise the protein bands of interest, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Alternative Chemical Proteomics Approaches:
-
Thermal Proteome Profiling (TPP): This method relies on the principle that protein-ligand binding alters the thermal stability of the target protein. It does not require chemical modification of the compound.[1][11]
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of specific enzyme families, allowing for the assessment of target engagement in a cellular context.[12][13]
Hypothesis Generation: Converging on a Target
By integrating the data from these approaches, we can formulate a strong hypothesis. Let's assume the following hypothetical results:
-
Phenotypic Screen: Dodecyl [2-(trifluoromethyl)phenyl] ether potently inhibits the proliferation of cancer cells with a hyperactive PI3K/Akt/mTOR pathway and reduces the phosphorylation of Akt and S6.
-
Chemical Proteomics: The mass spectrometry analysis of the eluted proteins identifies mTOR (mechanistic Target of Rapamycin) as a high-confidence binding partner.
Hypothesis: Dodecyl [2-(trifluoromethyl)phenyl] ether inhibits cancer cell proliferation by directly binding to and inhibiting mTOR, a key kinase in the PI3K/Akt/mTOR signaling pathway.
Part 2: Validating the MoA with CRISPR-Cas9 Knockout Studies
With a clear hypothesis, we can now proceed to the validation phase. A cornerstone of modern target validation is the use of CRISPR-Cas9 to create a knockout of the putative target gene.[14] The logic is simple: if the compound acts through a specific target, then cells lacking that target should be resistant to the compound's effects.
Generation and Validation of an mTOR Knockout Cell Line
The first step is to generate a cell line that does not express our hypothesized target, mTOR.
Protocol 3: CRISPR-Cas9 Mediated Knockout of mTOR
-
sgRNA Design and Synthesis: Design two or more single guide RNAs (sgRNAs) targeting an early exon of the mTOR gene. Use online design tools to maximize on-target efficiency and minimize off-target effects.[6][15] Synthesize the sgRNAs.
-
Transfection: Co-transfect a suitable cell line (e.g., HEK293T or a sensitive cancer cell line) with a plasmid expressing Cas9 nuclease and the synthesized sgRNAs.[16]
-
Single-Cell Cloning: After transfection, isolate single cells into individual wells of a 96-well plate using limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expansion and Screening: Expand the single-cell clones and screen for the absence of mTOR protein by Western blot.[17][18]
-
Genotypic Validation: For clones showing no mTOR protein, extract genomic DNA, PCR amplify the targeted region, and perform Sanger sequencing to confirm the presence of frameshift-inducing insertions or deletions (indels).[19][20]
-
Transcriptomic Validation (Optional): Perform quantitative PCR (qPCR) to assess mTOR mRNA levels. Note that mRNA may still be present even with a functional protein knockout, so this should be interpreted with caution.[4][11]
Comparative Functional Assays: Wild-Type vs. Knockout
Now, we will compare the effects of Dodecyl [2-(trifluoromethyl)phenyl] ether on the parental (wild-type) cells and our newly generated mTOR knockout cells.
Protocol 4: Comparative Cell Viability Assay
-
Cell Plating: Seed both wild-type and mTOR knockout cells in parallel in 96-well plates.
-
Compound Treatment: Treat both cell lines with a dose-response of Dodecyl [2-(trifluoromethyl)phenyl] ether for 72 hours. Include vehicle and a positive control (e.g., a known mTOR inhibitor like rapamycin).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[12][21]
-
Data Analysis: Plot the dose-response curves for both cell lines and calculate the half-maximal inhibitory concentration (IC50) for each.
Expected Outcome and Interpretation:
If our hypothesis is correct, we expect to see a significant rightward shift in the dose-response curve for the mTOR knockout cells, indicating resistance to the compound. The wild-type cells should remain sensitive.
Table 1: Hypothetical Cell Viability Data (IC50 in µM)
| Cell Line | Dodecyl [2-(trifluoromethyl)phenyl] ether | Rapamycin (Positive Control) |
| Wild-Type | 0.5 | 0.01 |
| mTOR Knockout | > 50 | > 50 |
This result would strongly suggest that mTOR is essential for the cytotoxic activity of Dodecyl [2-(trifluoromethyl)phenyl] ether.
Pathway Analysis: Confirming On-Target Effects
To further confirm that the compound is acting on the intended pathway, we can examine the phosphorylation status of downstream effectors of mTOR.
Protocol 5: Downstream Pathway Analysis by Western Blot
-
Treatment: Treat both wild-type and mTOR knockout cells with an effective concentration of Dodecyl [2-(trifluoromethyl)phenyl] ether (e.g., 1 µM) for a short duration (e.g., 2-4 hours).
-
Lysate Preparation and Western Blotting: Prepare whole-cell lysates and perform a Western blot to detect the phosphorylation of S6 kinase (p-S6K) and 4E-BP1 (p-4E-BP1), two well-characterized downstream targets of mTORC1.[22]
Expected Outcome and Interpretation:
In wild-type cells, the compound should decrease the phosphorylation of S6K and 4E-BP1. In the mTOR knockout cells, the basal levels of p-S6K and p-4E-BP1 will already be low, and the compound should have no further effect. This provides direct evidence that the compound's effect on the signaling pathway is mediated through mTOR.
The Gold Standard: Rescue Experiments
To definitively prove that the observed resistance in the knockout cells is due to the absence of mTOR and not some off-target effect of the CRISPR-Cas9 editing process, a "rescue" experiment is performed.[8]
Experimental Rationale: We will re-introduce the mTOR gene into the knockout cells. If the sensitivity to the compound is restored, it provides the strongest evidence for a specific on-target mechanism.
Protocol 6: Rescue Experiment
-
Construct Design: Create an expression vector containing the full-length cDNA for human mTOR. It is crucial to introduce silent mutations in the sgRNA binding site of this cDNA to prevent it from being targeted by any residual Cas9/sgRNA complexes in the knockout cell line.[23]
-
Transfection: Transfect the mTOR knockout cells with either the "CRISPR-resistant" mTOR expression vector or an empty vector control.
-
Verification of Re-expression: Confirm the re-expression of mTOR protein in the rescued cells by Western blot.
-
Repeat Viability Assay: Perform the comparative cell viability assay (Protocol 4) on the knockout cells transfected with the empty vector and the knockout cells rescued with the mTOR expression vector.
Expected Outcome and Interpretation:
The knockout cells with the empty vector should remain resistant to the compound. The knockout cells where mTOR expression has been rescued should regain sensitivity to Dodecyl [2-(trifluoromethyl)phenyl] ether, with an IC50 similar to that of the original wild-type cells.
Part 3: Comparison with Alternative Validation Methods
While CRISPR-Cas9 is the current gold standard for gene knockout, RNA interference (RNAi) using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) is an alternative method for target validation.
Table 2: Comparison of CRISPR-Cas9 and RNAi for Target Validation
| Feature | CRISPR-Cas9 Knockout | RNAi (siRNA/shRNA) |
| Mechanism | Permanent gene disruption at the DNA level | Transient or stable gene silencing at the mRNA level |
| Effectiveness | Complete loss of protein function (null allele) | Incomplete knockdown, residual protein may remain |
| Off-Target Effects | Can occur, but can be minimized with careful sgRNA design | Frequent and a significant concern |
| Duration of Effect | Permanent and heritable in the cell line | Often transient (siRNA) or can be unstable (shRNA) |
| Use Case | Definitive validation of target necessity | Rapid, initial screening of potential targets |
Conclusion: A Self-Validating System for MoA Elucidation
The workflow described in this guide represents a self-validating system for determining the mechanism of action of a novel compound. By starting with broad, unbiased methods like phenotypic screening and chemical proteomics, we generate a testable hypothesis. We then use the precision of CRISPR-Cas9-mediated gene editing to systematically deconstruct the necessity of our hypothesized target. The final rescue experiment serves as the ultimate confirmation, closing the loop and providing a definitive link between the compound, its target, and the observed cellular phenotype. This rigorous, evidence-based approach is essential for building a compelling case for the continued development of a novel therapeutic candidate.
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Safety Operating Guide
Navigating the Disposal of Dodecyl [2-(trifluoromethyl)phenyl] Ether: A Senior Application Scientist's Guide
As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like Dodecyl [2-(trifluoromethyl)phenyl] ether is critical for innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. The structural features of this compound—a long alkyl chain, an aromatic ring, and a trifluoromethyl group—necessitate a rigorous and informed approach to its disposal. The presence of the carbon-fluorine bond, one of the strongest in organic chemistry, signals its potential for environmental persistence, placing it in a category of chemicals that require specialized handling.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of Dodecyl [2-(trifluoromethyl)phenyl] ether, grounded in established safety principles and regulatory awareness. It is designed not just to prescribe actions, but to explain the scientific rationale behind them, ensuring that every step is a self-validating component of a robust safety culture.
Chemical Profile and Hazard Overview
Understanding the fundamental properties of a chemical is the first step toward handling it safely. While comprehensive toxicological data for Dodecyl [2-(trifluoromethyl)phenyl] ether is not widely available, its structure as a halogenated aromatic ether allows us to infer its characteristics and necessary precautions.
| Property | Value | Source |
| CAS Number | 150503-14-3 | [1] |
| Molecular Formula | C₁₉H₂₉F₃O | [1] |
| Molecular Weight | 330.43 g/mol | [1] |
| Chemical Category | Halogenated Organic Compound | [2][3] |
The key feature influencing its disposal is the trifluoromethyl group (-CF₃). This classifies the compound as a halogenated organic substance. Such compounds are subject to specific disposal regulations because improper disposal, particularly through combustion at inadequate temperatures, can lead to the formation of hazardous byproducts. Furthermore, many fluorinated organic compounds are known for their environmental persistence[4][5]. Therefore, under no circumstances should this chemical be discharged into drains or disposed of with general laboratory waste[6][7].
Immediate Safety and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure that all appropriate safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.
-
Engineering Controls : Always handle Dodecyl [2-(trifluoromethyl)phenyl] ether in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[6][8][9]. Emergency eye wash stations and safety showers must be immediately accessible[10][11].
-
Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this compound includes:
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes[10][11].
-
Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use[6][8].
-
Body Protection : A lab coat or chemically resistant apron should be worn to protect against skin contact[8].
-
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for Dodecyl [2-(trifluoromethyl)phenyl] ether. The primary directive is the strict segregation of halogenated waste.
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Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling Dodecyl [2-(trifluoromethyl)phenyl] Ether
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing their fields, the introduction of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring a safe laboratory environment. This guide provides essential, immediate safety and logistical information for handling Dodecyl [2-(trifluoromethyl)phenyl] ether, a compound whose complete toxicological profile is still under investigation. In the absence of a specific Safety Data Sheet (SDS), this directive is built upon a synthesis of data from structurally related compounds, including aromatic ethers, halogenated organics, and long-chain alkyl ethers. Our aim is to empower you with a deep, causal understanding of the necessary precautions, enabling you to work with confidence and security.
Deconstructing the Hazard: A Proactive Risk Assessment
-
Aromatic Ether Moiety: Aromatic ethers can cause skin and eye irritation.[1]
-
Trifluoromethyl Group: The trifluoromethyl group, a common feature in many pharmaceuticals, can impart metabolic stability. However, compounds containing trifluoromethyl groups should be handled with care, as their toxicological properties are not always fully understood.[2]
-
Dodecyl Chain: The long alkyl chain suggests low volatility but may enhance skin penetration.
-
Halogenated Organic Nature: As a fluorinated organic compound, it falls under the category of halogenated organic waste, requiring specific disposal procedures.[3][4][5]
Based on this structural analysis, we must assume the compound may cause skin, eye, and respiratory irritation until proven otherwise.
The Core of Protection: Personal Protective Equipment (PPE)
A robust PPE strategy is your first and most critical line of defense. The following recommendations are based on a comprehensive evaluation of the potential hazards.
Hand Protection: The Impermeable Barrier
Given the potential for skin irritation and absorption, selecting the correct gloves is paramount. Double gloving is strongly recommended to provide an additional layer of protection.
| Glove Material | Protection Against | Recommendation |
| Nitrile | Offers good resistance to oils, greases, and many solvents.[6][7] | Primary recommendation. Inspect for any signs of degradation or puncture before and during use. |
| Neoprene | Provides excellent resistance to a broad range of chemicals, including acids, caustics, and solvents.[6][7] | A viable alternative to nitrile. |
| Latex | Not recommended due to poor resistance to organic solvents and potential for allergic reactions.[7] | Avoid for handling this compound. |
Protocol for Glove Use:
-
Always inspect gloves for tears or punctures before use.[2]
-
When double-gloving, use two different colored pairs to make breaches more visible.
-
Wash hands thoroughly with soap and water after removing gloves.[8]
Eye and Face Protection: Shielding from Splashes and Vapors
Given that related ether compounds can cause serious eye damage, comprehensive eye and face protection is mandatory.[9]
-
Chemical Splash Goggles: These should be worn at all times when handling the compound. They provide a seal around the eyes to protect against splashes and fumes.[10]
-
Face Shield: A face shield should be worn in conjunction with chemical splash goggles, especially when handling larger quantities or when there is a significant risk of splashing.[10]
Body Protection: Minimizing Exposure
A chemical-resistant lab coat is essential to protect against spills and contamination of personal clothing.
-
Lab Coat: A long-sleeved, properly fitting lab coat made of a low-permeability material should be worn and buttoned completely.
-
Apron: For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection: A Precautionary Measure
While the compound's volatility is expected to be low, the potential for aerosol generation during certain procedures (e.g., sonication, vortexing, or heating) necessitates a cautious approach.
-
Work in a Ventilated Area: All handling of Dodecyl [2-(trifluoromethyl)phenyl] ether should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][8][11]
-
Respiratory Protection: If there is a potential for generating aerosols and a fume hood is not available or its performance is questionable, a NIOSH-approved respirator with organic vapor cartridges should be used.[1][12]
The Workflow of Safety: From Benchtop to Disposal
A proactive safety mindset extends beyond PPE to encompass the entire experimental workflow.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through the use of engineering controls.
-
Chemical Fume Hood: As stated, all work with this compound must be performed in a properly functioning chemical fume hood.[1][8][11]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for preventing accidental exposure and ensuring the stability of the compound.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] The container should be tightly sealed.[8]
-
Handling: Avoid direct contact with skin and eyes.[1][13][14] Do not breathe vapors or mists.[1][14]
Spill Management: Preparedness is Key
Have a spill kit readily available that is appropriate for handling organic compounds.
Spill Response Protocol:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, contain the spill with an absorbent material from the spill kit.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: A Critical Final Step
As a halogenated organic compound, Dodecyl [2-(trifluoromethyl)phenyl] ether requires specific disposal procedures. Under no circumstances should this compound be disposed of down the drain. [4][15]
-
Waste Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste.[3][4][5][16]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Dodecyl [2-(trifluoromethyl)phenyl] ether".[16]
-
Disposal Method: Halogenated organic waste is typically disposed of via incineration by a licensed hazardous waste management company.[3][5] The cost of disposing of halogenated waste is significantly higher than non-halogenated waste, underscoring the importance of proper segregation.[4][5]
Visualizing the Path to Safety
To further clarify the procedural flow for safely handling Dodecyl [2-(trifluoromethyl)phenyl] ether, the following diagrams illustrate the key decision-making and operational steps.
Caption: PPE selection workflow for handling Dodecyl [2-(trifluoromethyl)phenyl] ether.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
